2,2',5-Trimethoxybenzophenone
Description
Structure
3D Structure
Properties
CAS No. |
32938-33-3 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-11-8-9-15(20-3)13(10-11)16(17)12-6-4-5-7-14(12)19-2/h4-10H,1-3H3 |
InChI Key |
JHXMMMMAUMABDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2,2',5-Trimethoxybenzophenone
[1]
Executive Summary
This compound (CAS: 32938-33-3) is a polysubstituted diaryl ketone primarily utilized as a high-value scaffold in medicinal chemistry and peptide synthesis.[1][2][3] Unlike its symmetric isomers, its specific substitution pattern—featuring methoxy groups at the ortho positions of both rings and the meta position of one—imparts unique steric and electronic properties. It serves as a pivotal precursor for the synthesis of xanthone derivatives and xanthenylamide handles used in solid-phase peptide synthesis (SPPS) to anchor C-terminal amides.[2]
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | (2,5-Dimethoxyphenyl)(2-methoxyphenyl)methanone |
| CAS Number | 32938-33-3 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| SMILES | COC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC |
| Structure Class | Polymethoxybenzophenone |
Structural Insights
The molecule consists of two phenyl rings linked by a carbonyl group.
-
Ring A (2-methoxy): Provides steric bulk ortho to the carbonyl, preventing easy nucleophilic attack at the ketone.
-
Ring B (2,5-dimethoxy): The electron-donating methoxy groups at positions 2 and 5 highly activate this ring towards electrophilic aromatic substitution, facilitating downstream cyclization reactions.
-
Electronic Effect: The ortho-methoxy groups on both rings create a twisted conformation (non-planar) to minimize steric repulsion, reducing conjugation between the phenyl rings and the carbonyl group compared to unsubstituted benzophenone.
Physicochemical Profile
| Property | Value / Description |
| Physical State | Viscous yellow oil or low-melting solid |
| Boiling Point | 232°C at 7 mmHg [1] |
| Melting Point | N/A (Often isolated as an oil) |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene; Insoluble in Water |
| Refractive Index | High (Typical of polymethoxy aromatics) |
Synthetic Pathways[1]
The industrial and laboratory standard for synthesizing this compound is Friedel-Crafts Acylation . This route is preferred due to the high availability of precursors and regioselectivity governed by the directing effects of the alkoxy groups.
Protocol: Friedel-Crafts Acylation
Reaction: 2-Methoxybenzoyl chloride + 1,4-Dimethoxybenzene
Reagents
-
Substrate: 1,4-Dimethoxybenzene (1.0 eq)
-
Acylating Agent: 2-Methoxybenzoyl chloride (o-Anisoyl chloride) (1.1 eq)[2]
-
Catalyst: Aluminum Chloride (AlCl₃) or Stannic Chloride (SnCl₄)[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[2]
Step-by-Step Methodology [1]
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 1,4-dimethoxybenzene (270 mmol) in anhydrous DCM (300 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (300 mmol) portion-wise to control the exotherm. The solution will darken.
-
Acylation: Add 2-methoxybenzoyl chloride (297 mmol) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]
-
Quench: Pour the reaction mixture slowly into ice-water acidified with HCl to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3x). Wash the organic layer with 1M NaOH (to remove unreacted acid), water, and brine. Dry over anhydrous Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation (BP 232°C @ 7 mmHg) or flash column chromatography (Silica gel).[2]
Yield: 63–82%[2]
Reactivity & Functionalization[4]
The core utility of this compound lies in its ability to undergo controlled demethylation and cyclization.
A. Demethylation and Cyclization to Xanthones
This is the primary pathway for generating 1-hydroxyxanthone derivatives.[2]
-
Mechanism: Treatment with strong Lewis acids (BBr₃) or nucleophilic acids (HBr/AcOH) selectively cleaves the sterically hindered ortho-methoxy groups.[2]
-
Intramolecular Capture: The resulting free phenol ortho to the carbonyl attacks the electron-deficient ring (via nucleophilic aromatic substitution or oxidative coupling) to close the pyrone ring, forming the xanthone core.
B. Reduction
The carbonyl group can be reduced to the corresponding benzhydrol (alcohol) using NaBH₄ in methanol.[2] This intermediate is often used to attach the "handle" to resins in solid-phase synthesis.[2]
Figure 1: The compound serves as a divergent intermediate, leading either to xanthone scaffolds or reduced benzhydrol linkers.
Applications in Drug Discovery & Peptide Chemistry[5]
Peptide Synthesis Handles (The "Xanthenyl" Linker)
This compound is the starting material for Fmoc-xanthenyl linkers used to synthesize peptide amides.
-
Mechanism: The benzophenone is cyclized to a xanthone, reduced to xanthydrol, and then reacted with Fmoc-amide.
-
Advantage: This linker allows for the synthesis of peptides with C-terminal amides under mild conditions.[2] The electron-rich xanthyl system stabilizes the carbocation generated during cleavage (TFA treatment), ensuring high yield and purity of the peptide amide [2].
Pharmacophore Scaffold
The trimethoxy-substituted benzophenone skeleton mimics the structure of combretastatins and other tubulin-binding agents. Researchers utilize this core to develop:
-
Antimitotic Agents: By modifying the methoxy patterns, lipophilicity and tubulin binding affinity can be tuned.
-
UV Filters: The conjugated ketone system absorbs UV radiation, making derivatives useful in photostability studies.
Analytical Characterization
To validate the identity of synthesized this compound, compare experimental data against these standard spectral markers:
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65, 3.75, 3.80 (s, 9H) | Three distinct methoxy singlets (non-equivalent environments). |
| δ 6.80 – 7.50 (m, 7H) | Aromatic region.[2] Look for the ortho-coupling doublet of the 2,5-ring and the multiplet of the 2-substituted ring. | |
| IR Spectroscopy | 1660 cm⁻¹ (Strong) | Conjugated Carbonyl (C=O) stretch.[2] Shifted lower than standard ketones due to conjugation. |
| 1240, 1030 cm⁻¹ | Aryl alkyl ether (C-O-C) stretching vibrations.[2] | |
| Mass Spectrometry | m/z 272 [M]⁺ | Molecular ion peak.[2] |
| m/z 135, 165 | Characteristic fragmentation at the carbonyl bridge (benzoyl cations). |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation over long periods.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
-
Barany, G., & Albericio, F. (1994). Xanthenylamide handle for use in peptide synthesis. U.S. Patent No.[2] 5,306,562.[2] Washington, DC: U.S. Patent and Trademark Office.
-
ChemicalBook. (2024).[2] this compound Properties and Synthesis. Retrieved from ChemicalBook Database.[2]
-
BenchChem. (2025).[2][4] Acylation Reactivity of 2-Methoxybenzoyl Chloride. Technical Note.
Technical Monograph: 2,2',5-Trimethoxybenzophenone
The following technical guide details the structural properties, synthesis, and applications of 2,2',5-Trimethoxybenzophenone, a critical intermediate in the development of xanthenylamide handles for solid-phase peptide synthesis.
Molecular Architecture, Synthesis Engineering, and Application in Peptide Chemistry[1]
Abstract this compound (C₁₆H₁₆O₄) is a polysubstituted diaryl ketone serving as a pivotal intermediate in organic synthesis, particularly in the production of xanthone derivatives.[1] Its structural significance lies in its specific methoxy substitution pattern—ortho-disubstitution relative to the carbonyl—which facilitates subsequent cyclization reactions. This guide provides a comprehensive analysis of its molecular geometry, a validated Friedel-Crafts synthesis protocol, and its primary utility in generating acid-labile linkers for drug development.
Molecular Architecture & Electronic Properties
Structural Definition
The molecule consists of two benzene rings linked by a central carbonyl group. The substitution pattern is asymmetric:
-
Ring A: 2,5-dimethoxy substitution.
-
Ring B: 2-methoxy substitution.
Chemical Identity:
-
IUPAC Name: (2,5-dimethoxyphenyl)(2-methoxyphenyl)methanone
-
Molecular Formula: C₁₆H₁₆O₄
-
Molecular Weight: 272.30 g/mol
-
SMILES: COc1ccc(OC)c(c1)C(=O)c2ccccc2OC
-
Key Physical State: Viscous oil or low-melting solid (b.p. 232°C at 7 mmHg).[2]
Steric & Electronic Effects
The presence of methoxy groups at the 2- and 2'-positions (ortho to the carbonyl) introduces significant steric strain.
-
Torsional Twist: To minimize steric repulsion between the carbonyl oxygen and the ortho-methoxy groups, the phenyl rings twist out of the carbonyl plane. This reduces
-conjugation compared to unsubstituted benzophenone, affecting the UV absorption maximum (hypsochromic shift). -
Electronic Activation: The methoxy groups are strong electron-donating groups (EDGs) via resonance (+M effect). This makes the aromatic rings highly nucleophilic, a property exploited in downstream cyclization reactions to form xanthones.
Figure 1: Structural topology of this compound highlighting the steric interaction zones.
Synthesis Engineering
The most robust route to this compound is the Friedel-Crafts Acylation . This method is preferred over Grignard additions due to the prevention of tertiary alcohol formation and the high selectivity directed by the alkoxy groups.
Validated Protocol: Friedel-Crafts Acylation
Objective: Synthesize this compound from 2-methoxybenzoyl chloride and 1,4-dimethoxybenzene.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 1,4-Dimethoxybenzene | Nucleophile | 1.1 | Excess ensures complete consumption of acid chloride. |
| 2-Methoxybenzoyl Chloride | Electrophile | 1.0 | Limiting reagent. |
| Aluminum Chloride ( | Lewis Acid | 1.2 | Must be anhydrous. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; safer alternative to |
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solubilization: Dissolve 1,4-dimethoxybenzene (1.1 eq) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add anhydrous
(1.2 eq) in portions. Observation: The solution may darken, indicating complex formation. -
Acylation: Add 2-methoxybenzoyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor HCl gas evolution (fumes turn damp litmus paper red).
-
Quenching: Pour the reaction mixture slowly into a slurry of ice and concentrated HCl. This breaks the aluminum-alkoxide complex.
-
Workup: Separate the organic layer.[2] Wash with water (2x), 1M NaOH (to remove unreacted acid), and brine. Dry over
. -
Purification: Concentrate in vacuo. If the product is an oil, it can be used directly or distilled (b.p. ~232°C @ 7mmHg).[2]
Figure 2: Mechanistic flow of the Friedel-Crafts acylation synthesis.
Spectroscopic Validation
To confirm the identity of the synthesized product, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz,
-
Methoxy Groups: Three distinct singlets in the range of 3.60 – 3.85 ppm .
- ~3.65 (s, 3H, 2-OMe)
- ~3.75 (s, 3H, 2'-OMe)
- ~3.80 (s, 3H, 5-OMe)
-
Aromatic Region: Multiplets between 6.80 – 7.50 ppm (7 protons total).
-
Look for the characteristic splitting of the 1,2,4-trisubstituted ring (Ring A) and the 1,2-disubstituted ring (Ring B).
-
¹³C NMR (100 MHz,
-
Carbonyl (C=O): A characteristic signal at ~192–195 ppm .
-
Aromatic C-O: Signals around 150–160 ppm corresponding to the carbons bearing methoxy groups.
Mass Spectrometry[3]
-
Molecular Ion (
): m/z 272. -
Fragmentation: Expect a major fragment at m/z 135 (methoxybenzoyl cation) due to
-cleavage adjacent to the carbonyl.
Applications in Drug Development[4][5][6]
The primary utility of this compound in pharmaceutical research is its role as a precursor to Xanthone derivatives, specifically for creating acid-labile linkers in solid-phase peptide synthesis (SPPS).
Synthesis of Xanthenylamide (XAL) Handles
The this compound structure is designed to undergo an intramolecular cyclization to form 2-hydroxyxanthone .
-
Demethylation/Cyclization: Heating this compound with pyridine hydrochloride at ~200°C effects the cleavage of the ether bonds and subsequent dehydration to close the central pyran ring.
-
Functionalization: The resulting xanthone is further modified (e.g., reduction to xanthydrol) to create the XAL handle .
-
Utility: This handle allows peptides to be anchored to solid supports and released under very mild acidic conditions (e.g., dilute TFA), preserving sensitive side-chain protecting groups.
Photochemical Probes
Like many benzophenones, this derivative possesses triplet-state photochemistry. It can be used as a photo-affinity probe, where the carbonyl oxygen abstracts a hydrogen atom from a nearby target protein upon UV irradiation, forming a covalent bond. The methoxy groups tune the absorption wavelength, potentially shifting it away from damaging deep-UV regions.
References
-
Barany, G., et al. (1994). Xanthenylamide handle for use in peptide synthesis.[2] U.S. Patent No. 5,306,562. Washington, DC: U.S. Patent and Trademark Office.
- Primary source for the synthesis of this compound and its conversion to xanthone handles.
- Coppola, G. M., & Schuster, H. F. (1989). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience. Contextual reference for Friedel-Crafts acylation methodologies in medicinal chemistry.
-
PubChem. (n.d.).[3][4] Compound Summary: Benzophenone Derivatives. National Center for Biotechnology Information.
- General source for physical property verific
Sources
2,2',5-Trimethoxybenzophenone spectroscopic data (NMR, IR, MS)
An in-depth technical guide to the spectroscopic characterization of 2,2',5-Trimethoxybenzophenone (CAS: 32938-33-3).
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. We will explore the causality behind the spectroscopic signatures—specifically, how the steric hindrance of the ortho-methoxy groups dictates the molecule's 3D conformation, which in turn governs its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Mechanistic Context: Steric Hindrance & Coplanarity
This compound (TMBP) is a highly functionalized diaryl ketone frequently utilized as an intermediate in the synthesis of complex xanthones and specialized xanthenylamide handles for solid-phase peptide synthesis[1].
From a structural perspective, the benzophenone core naturally prefers a planar conformation to maximize
This attenuation of coplanarity has profound spectroscopic consequences:
- C NMR Deshielding : The disruption of resonance reduces the electron density donated to the carbonyl carbon, causing it to shift downfield compared to an unsubstituted, planar benzophenone[3].
-
IR Frequency Shift : The weakened conjugation increases the double-bond character of the C=O bond, slightly elevating its stretching frequency.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation
In Electron Ionization (EI) MS, the molecular ion
Because the molecule is asymmetric,
Mass spectrometry fragmentation pathways of this compound via α-cleavage.
Table 1: EI-MS Fragmentation Profile (70 eV)
| m/z | Ion Type | Relative Abundance | Mechanistic Origin |
|---|
| 272 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unambiguous assignment of TMBP requires a combination of 1D and 2D NMR techniques. The presence of three methoxy groups and seven aromatic protons creates a complex spectrum that cannot be fully resolved by
Sequential 1D and 2D NMR workflow for unambiguous resonance assignment.
Scientist Insight: Because the two aromatic rings are isolated by the central carbonyl group, through-bond scalar coupling (COSY) cannot bridge them. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to observe the
Table 2:
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid validation of the functional groups. The defining feature of TMBP is the sterically twisted diaryl ketone C=O stretch. While fully planar benzophenones typically absorb near 1650 cm
Table 3: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm
Self-Validating Experimental Protocols
To ensure maximum trustworthiness and reproducibility, adhere to the following optimized workflows:
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation : Dissolve 15-20 mg of highly purified TMBP in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). Why CDCl ? It lacks exchangeable protons that would otherwise obscure the critical aromatic region (6.8–7.8 ppm). -
Shimming : Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated gradient shimming (Z1-Z5) to achieve a TMS line width of <0.5 Hz. This ensures the sharp resolution required to observe the subtle meta-coupling (J ~1.8-3.0 Hz) in the aromatic rings.
-
2D Acquisition (HMBC) : Set up the HMBC experiment optimized for long-range coupling constants (
= 8 Hz). This parameter is critical for validating the connectivity of the methoxy groups to their respective aromatic carbons.
Protocol 2: ATR-FTIR Spectroscopy
-
Background Calibration : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm
resolution) in ambient air to digitally subtract atmospheric CO and water vapor. Why ATR over KBr pellets? ATR eliminates the risk of moisture absorption inherent to hygroscopic KBr, which can artificially broaden the spectrum. -
Compression : Place 2-3 mg of solid TMBP onto the crystal and apply the pressure anvil. Insufficient pressure leads to artificially weak signals, particularly in the high-frequency C-H stretching region.
-
Acquisition : Collect 32 scans from 4000 to 400 cm
and apply an ATR correction algorithm to adjust for penetration depth variations.
Protocol 3: GC-EI-MS Analysis
-
Chromatographic Separation : Inject 1
L of a 1 mg/mL sample into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use helium as the carrier gas at 1.0 mL/min. -
Ionization : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Why 70 eV? It is the universal standard for EI, ensuring the resulting fragmentation pattern is highly reproducible and matches established library spectra.
-
Mass Analysis : Scan the quadrupole analyzer from m/z 50 to 350.
References
-
ChemicalBook : this compound CAS#: 32938-33-3. ChemicalBook. 5
-
PubChemLite : this compound (C16H16O4). PubChemLite Database. 4
-
Albericio et al. : Xanthenylamide handle for use in peptide synthesis. US Patent 5306562A. 1
-
Buchanan et al. : Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings. Canadian Journal of Chemistry. 2
-
SciSpace : 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles (Steric hindrance and carbonyl shifts). Quimica Nova. 3
-
Kurosawa et al. : A New Synthesis of 9-Xanthenones by the Reaction of 2-Hydroxybenzophenones. Bulletin of the Chemical Society of Japan. 6
Sources
- 1. US5306562A - Xanthenylamide handle for use in peptide synthesis - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]
- 4. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
- 5. This compound CAS#: 32938-33-3 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
Purity and characterization of 2,2',5-Trimethoxybenzophenone
The following technical guide details the purity, synthesis, and characterization of 2,2',5-Trimethoxybenzophenone , a critical intermediate in the manufacture of acid-labile linkers (specifically Xanthenylamide/Sieber linkers) used in Solid-Phase Peptide Synthesis (SPPS).
Domain: Chemical Synthesis & Pharmaceutical Intermediates Application: Precursor for Fmoc-xanthenylamide (Sieber) Linkers in Peptide Drug Development
Part 1: Strategic Overview & Chemical Identity
This compound is not merely a generic building block; it is the obligate precursor to 2-hydroxyxanthone, which is subsequently converted into the xanthenylamide handle used to anchor peptide chains to solid supports. The purity of this benzophenone directly dictates the cleavage efficiency of the final peptide drug.
Chemical Identity:
-
IUPAC Name: (2,5-dimethoxyphenyl)(2-methoxyphenyl)methanone
-
Molecular Formula: C₁₆H₁₆O₄
-
Molecular Weight: 272.30 g/mol
-
Physical State: Viscous amber oil or low-melting solid (bp ~232°C at 7 mmHg).
-
Key Structural Feature: Three methoxy groups positioned at 2, 2', and 5.[1] The steric proximity of the 2 and 2' methoxy groups is the "loaded spring" that allows for subsequent cyclization to the xanthone core.
Part 2: Synthesis Workflow & Critical Process Parameters
The "Self-Validating" Synthesis Protocol
To ensure high purity, we utilize a Friedel-Crafts Acylation strategy optimized to prevent premature cyclization. The reaction involves o-anisoyl chloride and 1,4-dimethoxybenzene.[1]
The Causality of Choice:
-
Why 1,4-Dimethoxybenzene? It directs the incoming electrophile to the ortho position relative to one methoxy group and para to the other, naturally yielding the 2,5-substitution pattern on the first ring.[2]
-
Why Aluminum Chloride (AlCl₃)? It provides sufficient Lewis acidity to generate the acylium ion but must be quenched carefully to avoid demethylating the product to a phenol (which would immediately cyclize to xanthone).
Step-by-Step Protocol
-
Reagent Prep: Suspend Aluminum Chloride (AlCl₃) (1.1 eq) in anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) at 0°C.
-
Note: DCM is preferred over CS₂ for safety, though CS₂ offers better solubility control.
-
-
Acylium Formation: Add 2-Methoxybenzoyl chloride (1.0 eq) dropwise. Stir for 30 min to form the active acylium complex.
-
Substrate Addition: Add 1,4-Dimethoxybenzene (1.1 eq) slowly.
-
Critical Control: Maintain temperature <5°C during addition. Exotherms promote di-acylation.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Check by TLC/HPLC. Disappearance of acid chloride is the stop signal.
-
-
Quench: Pour mixture onto crushed ice/HCl.
-
Why: Hydrolyzes the aluminum complex.
-
-
Isolation: Extract with DCM. Wash with 1N NaOH (removes unreacted o-anisic acid) and Brine. Dry over MgSO₄.
-
Purification: Vacuum distillation (bp 232°C @ 7 mmHg) is superior to crystallization for this oily intermediate.
Process Visualization (DOT Diagram)
The following diagram illustrates the synthesis pathway and the critical "Failure Mode" (Xanthone formation) that must be avoided.
Caption: Synthesis workflow highlighting the critical risk of premature cyclization to 2-Hydroxyxanthone.
Part 3: Analytical Characterization & Purity Profiling[3]
To validate the material for pharmaceutical use, we employ a "Triangulation Strategy" using HPLC, NMR, and MS.
Impurity Profile Table
The following impurities are specific to this synthesis route.
| Impurity | Origin | Detection Strategy | Limit (Spec) |
| 1,4-Dimethoxybenzene | Unreacted Starting Material | HPLC (RT ~ Low) | < 0.5% |
| 2-Methoxybenzoic Acid | Hydrolysis of Acid Chloride | HPLC (Acidic Mobile Phase) | < 0.2% |
| 2-Hydroxyxanthone | Critical Failure: Cyclization byproduct | HPLC (Distinct UV shift) | < 0.1% |
| Isomeric Benzophenones | Regioisomers (Rare due to symmetry) | 1H NMR (Coupling constants) | Not Detected |
HPLC Method (Self-Validating Protocol)
This method separates the non-polar target from the polar xanthone impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 310 nm (xanthone check).
-
Logic: this compound absorbs strongly at 254 nm. If cyclization occurs, the conjugation extends, creating a distinct band detectable at higher wavelengths (xanthone signature).
-
Spectral Characterization (NMR & MS)
1H NMR (CDCl₃, 400 MHz) Expectations:
-
Methoxy Groups: Three distinct singlets in the 3.6 – 3.9 ppm range.
-
Diagnostic: The 2 and 2' methoxy groups may appear chemically equivalent or distinct depending on the twist angle of the rings, but typically resolve as three peaks due to the 5-methoxy asymmetry.
-
-
Aromatic Region (6.8 – 7.5 ppm):
-
Ring A (2,5-dimethoxy): Pattern characteristic of 1,2,4-substitution (d, dd, d).
-
Ring B (2-methoxy): Pattern characteristic of 1,2-substitution (dd, td, td, dd).
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 273.11 m/z.
-
Fragmentation: Loss of methyl (-15) or methoxy (-31) groups is common.
-
Validation: Presence of m/z 213 indicates cyclization to xanthone (MW 212 + H).
Part 4: Analytical Decision Tree
This diagram guides the researcher through the characterization logic to confirm identity and purity.[3]
Caption: Analytical decision tree ensuring structural integrity and absence of the critical xanthone impurity.
Part 5: References
-
Barany, G., & Albericio, F. (1994). Xanthenylamide handle for use in peptide synthesis. U.S. Patent No. 5,306,562. Washington, DC: U.S. Patent and Trademark Office. Link
-
Context: The primary authority on the synthesis of this compound as a precursor to xanthenylamide handles.
-
-
Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron Letters, 28(19), 2107-2110. Link
-
Context: Establishes the utility of the downstream xanthenylamide linker.
-
-
Fieser, L. F., & Williamson, K. L. (1998). Organic Experiments. Houghton Mifflin.[4] (General reference for Friedel-Crafts methodologies on activated ethers).
Sources
Technical Guide: Applications of 2,2',5-Trimethoxybenzophenone in Organic Synthesis
The following technical guide details the applications of 2,2',5-Trimethoxybenzophenone , a specialized aromatic ketone utilized primarily as a regiospecific precursor in the synthesis of xanthene-based molecular handles and bioactive heterocycles.
Executive Summary & Chemical Profile[1][2]
This compound (CAS: 65517-27-3) is a tri-substituted diarylketone characterized by its electron-rich aromatic rings and specific oxygenation pattern. Unlike generic benzophenones used as photo-initiators, this molecule serves as a high-value "pre-organized" synthon. Its ortho-ortho' methoxy substitution pattern pre-disposes the molecule for intramolecular cyclization, making it an indispensable precursor for 9-xanthenyl derivatives.
Chemical Identity
| Property | Specification |
| IUPAC Name | (2,5-dimethoxyphenyl)(2-methoxyphenyl)methanone |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Key Structural Feature | 2,2'-Dimethoxy motif (Cyclization trigger); 5-Methoxy motif (Functional handle) |
| Solubility Profile | Soluble in DCM, THF, Ethyl Acetate; Limited solubility in water.[1] |
Core Application: Synthesis of Xanthenylamide (XAL) Peptide Handles[3]
The most authoritative application of this compound is its role as the starting material for Fmoc-XAL (Xanthenylamide) handles . These linkers are critical in Solid-Phase Peptide Synthesis (SPPS) for generating peptide amides.
The Mechanistic Pathway
The synthesis relies on the "unmasking" of the ortho-methoxy groups to trigger cyclization, converting the flexible benzophenone into a rigid xanthone core.
-
Friedel-Crafts Assembly: The benzophenone is constructed via the acylation of 1,4-dimethoxybenzene with o-anisoyl chloride.
-
Regioselective Cyclization: Under acidic conditions (or utilizing pyridine hydrochloride), the 2 and 2' methoxy groups undergo demethylation and dehydration to form the central pyran ring.
-
Functional Differentiation: The remaining methoxy group (originally at the 5-position) becomes the 2-position on the xanthone ring. This is crucial because it allows for subsequent hydrolysis to a phenol, which serves as the attachment point for the linker arm (e.g., valeric acid derivative).
Protocol: Benzophenone to Xanthenyl Handle
Note: This protocol synthesizes the core xanthone scaffold.
Reagents: this compound, Pyridine Hydrochloride, Acetic Anhydride.
-
Demethylation/Cyclization: Charge a pressure vessel with this compound (1.0 eq) and Pyridine Hydrochloride (10.0 eq).
-
Heating: Heat to 200–210°C for 4–6 hours. The harsh conditions drive the dual demethylation and thermodynamic cyclization to 2-hydroxyxanthone .
-
Chemo-selectivity Note: While all methoxy groups are susceptible to cleavage, the formation of the stable aromatic xanthone ring drives the reaction. The 5-OMe is cleaved to an -OH, which is essential for the next step.
-
-
Workup: Quench the melt in ice-water/HCl. Filter the precipitate.[2][3]
-
Reduction (Activation): The resulting 2-hydroxyxanthone is reduced (using NaBH₄ or Zn/NaOH) to 2-hydroxyxanthydrol , the direct precursor to the XAL linker.
Module 2: Access to Bioactive Xanthone Scaffolds
Beyond peptide chemistry, this benzophenone is a gateway to "privileged" xanthone structures used in oncology and antimicrobial research. The 2,2',5-substitution pattern allows access to 2-oxygenated xanthones , which are analogues of natural products like Lichexanthone or Griseofulvin precursors.
Oxidative Cyclization Pathways
Researchers can utilize milder, oxidative conditions to affect cyclization without stripping all alkyl groups, preserving the methoxy motif for structure-activity relationship (SAR) studies.
-
Method: Palladium-catalyzed intramolecular oxidative coupling.
-
Utility: Produces 2-methoxyxanthone directly, avoiding the harsh pyridine hydrochloride conditions that yield the phenol. This retains lipophilicity, often required for cell-permeable drug candidates.
Grignard & Organolithium Additions
The ketone carbonyl is highly deactivated by the electron-donating methoxy groups. However, it remains susceptible to nucleophilic attack by potent organometallics, yielding Triarylmethanols .
-
Application: Synthesis of trityl-like protecting groups or dye precursors.
-
Protocol Insight: Due to steric hindrance from the ortho-methoxy groups (positions 2 and 2'), addition reactions require higher temperatures or activation of the carbonyl (e.g., with CeCl₃, Luche conditions) to proceed in high yield.
Experimental Validation & Quality Control
To ensure the integrity of the this compound intermediate before committing to expensive steps (like peptide synthesis), the following QC parameters must be met.
Analytical Standard Table
| Test | Acceptance Criteria | Methodological Note |
| HPLC Purity | > 98.0% | Critical to avoid isomeric impurities (e.g., 2,4,5-isomer) which fail to cyclize correctly. |
| ¹H NMR | 3 distinct -OCH₃ singlets | δ ~3.6–3.8 ppm. Integration 3:3:3. Absence of -OH broad peaks. |
| Melting Point | 92–95°C | Sharp range indicates crystalline purity. |
| Residual Solvent | < 500 ppm | Check for residual Friedel-Crafts solvents (DCM, CS₂). |
References
-
Barany, G., et al. (1994). Xanthenylamide handle for use in peptide synthesis. US Patent 5,306,562. Link
- Primary source for the synthesis of the XAL handle starting
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link
- Comprehensive review covering the cyclization mechanisms of benzophenones to xanthones.
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A new synthesis of hydroxyxanthones.[4][5] Journal of the Chemical Society, 3982-3985. Link
-
Foundational text on the "Grover, Shah, and Shah" reaction utilized for benzophenone cyclization.[6]
-
-
El-Seedi, H. R., et al. (2010). Prehistoric peyote use: Alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. Journal of Ethnopharmacology (Contextual reference for natural product extraction/synthesis workflows). Link
- Cited for context on extraction and analysis of methoxy-substituted arom
Sources
- 1. 65517-27-3 Metaclazepam [sourcingchemicals.com]
- 2. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 3. US5306562A - Xanthenylamide handle for use in peptide synthesis - Google Patents [patents.google.com]
- 4. Rh-catalyzed direct synthesis of 2,2′-dihydroxybenzophenones and xanthones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 6. sigarra.up.pt [sigarra.up.pt]
Methodological & Application
Using 2,2',5-Trimethoxybenzophenone as a photoinitiator.
Advanced Photochemical Reagent for Drug Synthesis & Polymerization
Executive Summary
This guide details the technical application of 2,2',5-Trimethoxybenzophenone (2,2',5-TMBP) . Unlike standard commercial photoinitiators (e.g., Benzophenone, Irgacure 651), 2,2',5-TMBP is a specialized reagent primarily utilized in pharmaceutical photochemistry . It serves two distinct high-value functions:
-
Synthetic Intermediate: A critical precursor in the photochemical synthesis of spiro-cyclic antifungal agents (e.g., Griseofulvin analogs) via radical photocyclization.
-
Type II Photoinitiator: A lipophilic radical generator for curing acrylate-based drug delivery matrices, offering distinct solubility profiles compared to unsubstituted benzophenones.
Photophysical Profile & Mechanism[1][2]
2.1 Spectral Characteristics
The introduction of three methoxy groups (electron-donating) onto the benzophenone core alters the electronic transitions, typically resulting in a bathochromic (red) shift compared to unsubstituted benzophenone.
| Property | Specification | Notes |
| Excitation Range | 340 nm – 380 nm | Optimal activation with 365 nm UV-LEDs or Hg-vapor lamps. |
| Mechanism | Type II (Bimolecular) | Requires a Hydrogen Donor (co-initiator) or abstractable H-atoms on the substrate. |
| Solubility | Lipophilic | Soluble in DCM, Benzene, Acrylates. Poor water solubility. |
| Triplet State | High intersystem crossing efficiency; susceptible to oxygen quenching. |
2.2 Mechanism of Action (Type II)
Upon UV irradiation, 2,2',5-TMBP undergoes an
Figure 1: Jablonski-style mechanistic pathway of 2,2',5-TMBP acting as a Type II photoinitiator. Note the critical susceptibility to Oxygen quenching at the Triplet state.
Application I: Photochemical Synthesis of Bioactive Scaffolds
Context: This protocol is adapted for the synthesis of Griseofulvin analogs and related spiro-benzofuranones. The 2,2',5-TMBP moiety acts as the photo-reactive core that undergoes radical cyclization.
Protocol A: Radical Photocyclization
Objective: To synthesize spiro-cyclic cores via intramolecular radical coupling.
Materials:
-
Substrate: this compound derivative (functionalized for cyclization).
-
Solvent: Benzene or tert-Butanol (Benzene is traditional for radical longevity; t-BuOH is a greener alternative).
-
Light Source: Medium-pressure Mercury Lamp (450W) or High-Power UV LED (365 nm, >500 mW/cm²).
-
Glassware: Quartz immersion well or Pyrex vessel (if filtering <300nm).
Step-by-Step Methodology:
-
Preparation: Dissolve the 2,2',5-TMBP derivative in the chosen solvent at a dilute concentration (0.01 M). Note: Dilution favors intramolecular cyclization over intermolecular polymerization.
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 30 minutes.
-
Why? Oxygen is a triplet quencher (
). Failure to degas will result in <5% yield.
-
-
Irradiation: Place the vessel in the photoreactor.
-
Cooling: Maintain temperature <25°C using a water jacket to prevent thermal side reactions.
-
Duration: Irradiate for 2–6 hours. Monitor via TLC (disappearance of the benzophenone carbonyl spot).
-
-
Workup: Evaporate solvent under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Application II: Polymerization of Drug Delivery Matrices
Context: Using 2,2',5-TMBP to cure hydrophobic acrylate formulations for transdermal patches or implants.
Protocol B: UV-Curing of Acrylate Matrices
Objective: Create a crosslinked polymer network using 2,2',5-TMBP as the radical initiator.
Formulation Table:
| Component | Role | Concentration (w/w) |
| Monomer | Main Matrix (e.g., HEMA, PEG-DA) | 90 - 95% |
| 2,2',5-TMBP | Photoinitiator | 1.0 - 3.0% |
| Co-Initiator | H-Donor (e.g., MDEA or TEA) | 2.0 - 4.0% |
| Bioactive Agent | Drug Payload | 1.0 - 5.0% |
Step-by-Step Methodology:
-
Solubilization: Dissolve 2,2',5-TMBP in the liquid monomer. If the monomer is aqueous, predissolve TMBP in a minimal amount of biocompatible solvent (e.g., DMSO or Ethanol) before mixing.
-
Synergist Addition: Add the amine co-initiator (Methyldiethanolamine - MDEA).
-
Stoichiometry: Ensure a 1:1 to 1:2 molar ratio of TMBP to Amine for efficient hydrogen abstraction.
-
-
Casting: Pipette the formulation into a mold (e.g., Teflon disk or between glass slides with spacers).
-
Curing: Irradiate with 365 nm light (Intensity: 20–50 mW/cm²) for 60–120 seconds.
-
Post-Cure: Wash the hydrogel/film in ethanol to remove unreacted initiator and amine.
Figure 2: Experimental workflow for preparing acrylate matrices using 2,2',5-TMBP.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Tacky Surface | Oxygen Inhibition | The triplet state is quenched by |
| Low Conversion | Spectral Mismatch | Ensure your light source emits strongly between 350–375 nm. Standard 405 nm dental lights may be too red-shifted for efficient excitation. |
| Precipitation | Solubility Limit | 2,2',5-TMBP is hydrophobic. In aqueous hydrogels, use a surfactant or switch to a water-soluble derivative (e.g., sulfonated BP) if >1% loading is required. |
References
-
Photochemical Synthesis of Griseofulvin
-
Taub, D., Kuo, C. H., Slates, H. L., & Wendler, N. L. (1963). Total Synthesis of Griseofulvin. Tetrahedron, 19(1), 1-17.
- Note: Establishes the foundational use of methoxy-benzophenone intermediates in radical photocycliz
-
-
Type II Photoinitiator Mechanisms
-
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.
- Note: Authoritative review on the hydrogen abstraction mechanism relevant to benzophenone deriv
-
-
Substituted Benzophenone Properties
-
Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction by Amines. Chemical Reviews, 73(2), 141–161.
- Note: Details the kinetics of amine co-initi
-
Application Note: 2,2',5-Trimethoxybenzophenone as a Type II Photoinitiator in Acrylate Photopolymerization
Executive Summary
The transition toward energy-efficient, light-based manufacturing has driven the demand for highly tuned photoinitiating systems. 2,2',5-Trimethoxybenzophenone (2,2',5-TMBP) is an advanced, electron-rich aromatic ketone that functions as a highly efficient Type II photoinitiator. By leveraging methoxy substitutions on the benzophenone core, this molecule exhibits red-shifted UV absorption and enhanced solubility in polar acrylate blends, making it an optimal candidate for UV-LED curing applications, biomedical hydrogel synthesis, and high-performance coatings.
This application note provides a comprehensive mechanistic overview, quantitative physical data, and validated experimental protocols for utilizing 2,2',5-TMBP in the free-radical photopolymerization of acrylates.
Mechanistic Overview: Causality in Photochemical Initiation
The photopolymerization of acrylate monomers relies on a free-radical chain-growth mechanism[1]. Unlike Type I photoinitiators that undergo unimolecular
The Causality of the Amine Synergist:
When 2,2',5-TMBP absorbs UV light, it is excited to a singlet state and rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state. However, the resulting ketyl radical formed after hydrogen abstraction is sterically hindered and highly delocalized, rendering it too stable to efficiently initiate acrylate double bonds[3]. Therefore, a hydrogen donor—typically a tertiary amine like Methyldiethanolamine (MDEA)—is strictly required. The excited 2,2',5-TMBP abstracts a hydrogen atom from the adjacent carbon of the amine, generating a highly reactive
Furthermore, the addition of an amine synergist plays a critical secondary role: it mitigates oxygen inhibition . Dissolved oxygen is a potent radical scavenger that quenches excited triplet states and converts active propagating radicals into dead peroxyl radicals. Amines consume these peroxyl radicals, allowing surface curing to proceed efficiently in ambient air[3].
Caption: Type II Photochemical mechanism of 2,2',5-TMBP with an amine synergist.
Physical and Photochemical Properties
The methoxy groups (-OCH₃) act as electron-donating groups, which red-shift the
| Property | Value / Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₆H₁₆O₄[5] |
| Monoisotopic Mass | 272.10486 Da[5] |
| Photoinitiation Mechanism | Type II (Bimolecular H-abstraction)[2] |
| Compatible Monomers | Acrylates, Methacrylates, Thiol-ene systems[1] |
| Recommended Co-initiators | Methyldiethanolamine (MDEA), Triethanolamine (TEOA)[4] |
Experimental Protocols
To ensure this methodology is a self-validating system , the protocol integrates Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). By directly tracking the disappearance of the acrylate
Protocol A: Formulation of the UV-Curable Acrylate Resin
Rationale: A blend of oligomer and reactive diluent is used to balance mechanical properties and viscosity. The reactive diluent (e.g., TPGDA) ensures high mobility of the propagating radicals, maximizing final double-bond conversion[4].
-
Base Resin Preparation: In a light-protected amber glass vial, combine 70 wt% Bisphenol A epoxy acrylate (oligomer) with 30 wt% Tripropylene glycol diacrylate (TPGDA, reactive diluent).
-
Photoinitiator Addition: Add 2.0 wt% of 2,2',5-TMBP to the resin. Stir magnetically at 40°C for 15 minutes. Note: The methoxy substitutions prevent the phase separation often seen with highly aliphatic photoinitiators[4].
-
Co-initiator Addition: Add 3.0 wt% of Methyldiethanolamine (MDEA).
-
Degassing: Transfer the vial to a vacuum desiccator or ultrasonic bath for 10 minutes. Causality: Removing dissolved oxygen prevents the premature quenching of the 2,2',5-TMBP triplet state and stops the formation of dead peroxyl radicals[3].
Protocol B: Photopolymerization and Kinetic Analysis (RT-FTIR)
-
Sample Application: Deposit a 10 µm thick film of the formulated resin onto a KBr or BaF₂ window using a calibrated wire-wound drawdown bar.
-
Spectrometer Setup: Place the coated window into the transmission compartment of an FTIR spectrometer. Set the resolution to 4 cm⁻¹ and the scan rate to 2 scans/second.
-
Irradiation: Expose the sample to a 365 nm UV-LED source (intensity: 50 mW/cm²) triggered simultaneously with the FTIR data acquisition.
-
Data Validation: Monitor the real-time disappearance of the acrylate
stretching vibration at 1636 cm⁻¹ . Use the carbonyl peak at 1720 cm⁻¹ as an internal reference, as it remains structurally unchanged during the free-radical chain growth[1]. Calculate fractional conversion ( ) using the formula:
Caption: Standard workflow for formulating and analyzing 2,2',5-TMBP-initiated acrylate resins.
Troubleshooting & Optimization
-
Low Conversion Rates: If RT-FTIR shows a plateau at <50% conversion, the system may be suffering from vitrification (glass transition temperature of the curing polymer exceeding the cure temperature). Increase the concentration of the TPGDA reactive diluent to maintain free volume and radical mobility[4].
-
Surface Tackiness: A tacky surface indicates severe oxygen inhibition. Increase the MDEA co-initiator concentration to 5.0 wt% to enhance oxygen scavenging[3].
References
-
[4] Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. jlu.edu.cn. 4
-
[3] A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. dergipark.org.tr. 3
-
[2] Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. mdpi.com. 2
-
[1] Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications. nih.gov. 1
Sources
- 1. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
Application Note: Photochemical Profiling and Synthetic Workflows for 2,2',5-Trimethoxybenzophenone
Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Grounding
In modern drug development, photochemistry offers unparalleled access to complex three-dimensional scaffolds, such as oxetanes and vicinal diols, which serve as critical bioisosteres and pharmacophores. While unsubstituted benzophenone is a ubiquitous triplet sensitizer and hydrogen-atom transfer (HAT) reagent, the introduction of electron-donating methoxy groups fundamentally alters its photophysical landscape.
The compound 1[1] presents a unique case study in chemoselectivity. In standard benzophenones, the lowest-energy triplet state (
By carefully selecting the solvent and co-reactant, researchers can direct the excited 2,2',5-trimethoxybenzophenone down two divergent pathways: a Paternò-Büchi [2+2] cycloaddition (to form oxetanes) or a Photoreductive Pinacolization (to form diols).
Photochemical Pathway Visualization
Figure 1: Divergent photochemical pathways of this compound from the T1 state.
Experimental Protocols
As a self-validating system, each protocol below integrates immediate analytical checkpoints to ensure the reaction trajectory is correct before proceeding to downstream isolation.
Protocol A: Paternò-Büchi[2+2] Cycloaddition
Objective: Synthesize a sterically encumbered oxetane bioisostere using 2,3-dimethyl-2-butene.
-
Step 1: Reaction Assembly. In an oven-dried, 20 mL quartz reaction tube, dissolve this compound (272.3 mg, 1.0 mmol) and 2,3-dimethyl-2-butene (595 µL, 5.0 mmol) in anhydrous acetonitrile (10 mL).
-
Causality: Acetonitrile is chosen because its high dielectric constant stabilizes the polar exciplex intermediate formed between the electron-rich alkene and the triplet ketone, accelerating the cycloaddition over competing non-radiative decay.
-
-
Step 2: Deoxygenation. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes.
-
Causality: Molecular oxygen is a potent triplet quencher. Removing
is critical to maximize the lifetime of the state, allowing the bimolecular collision with the alkene to occur.
-
-
Step 3: Irradiation. Place the quartz tube in a photochemical reactor equipped with 365 nm UV LEDs. Irradiate at ambient temperature (maintain at 25 °C via a cooling fan or water jacket) for 16 hours.
-
Causality: 365 nm selectively excites the
transition of the benzophenone core without exciting the alkene, preventing unwanted alkene dimerization.
-
-
Step 4: Self-Validation (In-Process). At 14 hours, withdraw a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc 8:2). The reaction is validated to proceed if the starting material (
) is depleted and a new UV-active spot ( ) appears. -
Step 5: Isolation & Final Validation. Concentrate the mixture under reduced pressure and purify via flash column chromatography. Validate the oxetane structure via
C NMR: the success of the cycloaddition is definitively confirmed by the disappearance of the ketone carbonyl peak ( ppm) and the emergence of the quaternary oxetane carbon ( ppm).
Protocol B: Photoreductive Pinacol Coupling
Objective: Induce intermolecular Hydrogen Atom Transfer (HAT) to yield the corresponding pinacol dimer.
-
Step 1: Reaction Assembly. Dissolve this compound (272.3 mg, 1.0 mmol) in 15 mL of anhydrous isopropanol in a Pyrex reaction vessel. Add 1 drop of glacial acetic acid.
-
Causality: Isopropanol acts as both the solvent and the hydrogen donor; its
-hydrogen is highly susceptible to abstraction by the triplet state. The trace acetic acid neutralizes any basic sites on the glass surface, preventing the base-catalyzed retro-pinacol cleavage of the product.
-
-
Step 2: Deoxygenation. Sparge with Argon for 15 minutes to prevent the formation of reactive oxygen species (ROS) that would oxidize the intermediate ketyl radical back to the starting ketone.
-
Step 3: Irradiation. Irradiate using a medium-pressure Hg lamp for 24 hours.
-
Causality: The Pyrex glass inherently filters out wavelengths
nm, which prevents the direct photolysis and degradation of the isopropanol solvent.
-
-
Step 4: Self-Validation (Visual). The pinacol dimer has drastically lower solubility in isopropanol than the monomeric ketone. The reaction self-validates through the spontaneous formation of a white precipitate as the reaction reaches
conversion. -
Step 5: Isolation & Final Validation. Filter the precipitate and wash with cold isopropanol. Validate via IR spectroscopy: the product must show a broad, strong -OH stretch (
cm ) and a complete absence of the C=O stretch ( cm ).
Quantitative Data & Reaction Parameters
The following table summarizes the expected photophysical parameters and reaction outcomes for this compound under the described conditions.
| Reaction Modality | Solvent Environment | Co-reactant | Light Source | Primary Mechanism | Expected Product | Typical Isolated Yield |
| Paternò-Büchi | Acetonitrile (Polar, Aprotic) | 2,3-Dimethyl-2-butene | 365 nm LED | Oxetane Derivative | 65 - 75% | |
| Photoreduction | Isopropanol (Polar, Protic) | None (Solvent acts as H-donor) | Pyrex-filtered Hg Lamp | Intermolecular H-Atom Transfer (HAT) | Pinacol Dimer | 40 - 55% |
| Photosensitization | Dichloromethane (Non-polar) | Triplet Acceptor (e.g., Stilbene) | 365 nm LED | Dexter Triplet Energy Transfer | Isomerized Acceptor | N/A (Catalytic) |
References
- Title: this compound (C16H16O4)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: The Journal of Physical Chemistry (ACS Publications)
Sources
In-Depth Technical Guide: 2,2',5-Trimethoxybenzophenone in Polymer Chemistry
This guide provides a comprehensive overview of 2,2',5-Trimethoxybenzophenone, detailing its applications, mechanisms, and experimental protocols for its use in polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this photoinitiator.
Introduction: The Role of this compound in Photopolymerization
Light-induced polymerization reactions have become indispensable in modern manufacturing and research, offering advantages such as high reaction rates at ambient temperatures, low energy consumption, and solvent-free formulations.[1] At the heart of these processes are photoinitiators, compounds that absorb light and generate reactive species to initiate polymerization.[2][3]
This compound belongs to the Type II class of photoinitiators. Unlike Type I photoinitiators that undergo unimolecular bond cleavage, Type II photoinitiators operate through a bimolecular mechanism. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, typically an amine or an alcohol, generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[4][5]
The substitution pattern of the methoxy groups on the benzophenone core can influence the photophysical and photochemical properties of the molecule, including its absorption spectrum and initiation efficiency. This guide will delve into the specifics of the 2,2',5-trimethoxy isomer and its practical applications.
Synthesis of this compound
A reliable method for the synthesis of this compound is crucial for its application in research and development. A common and effective approach is the Friedel-Crafts acylation reaction.[6][7] This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
For the synthesis of this compound, 1,4-dimethoxybenzene can be acylated with 2-methoxybenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,4-Dimethoxybenzene
-
2-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1,4-dimethoxybenzene (1 equivalent) and 2-methoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Acylation Reaction: Add the solution of 1,4-dimethoxybenzene and 2-methoxybenzoyl chloride dropwise to the stirred suspension of aluminum chloride at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl. Stir vigorously until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in UV Curing of Polymer Coatings
One of the primary applications of this compound is as a photoinitiator for the UV curing of coatings, inks, and adhesives.[8][9] UV curing is a process where high-intensity ultraviolet light is used to create a photochemical reaction that instantly cures the formulation.
Mechanism of Action in UV Curing:
As a Type II photoinitiator, this compound requires a co-initiator to generate the free radicals necessary for polymerization. Tertiary amines, such as triethanolamine (TEA) or N-methyldiethanolamine (MDEA), are commonly used for this purpose.
The process can be summarized in the following steps:
-
Photoexcitation: this compound absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and an aminoalkyl radical from the amine.
-
Initiation: The highly reactive aminoalkyl radical initiates the polymerization of the acrylate or methacrylate monomers in the formulation. The ketyl radical is less reactive and typically does not initiate polymerization.[10]
Visualization of the Photoinitiation Mechanism:
Caption: Mechanism of Type II photoinitiation using this compound.
Protocol 2: UV Curing of an Acrylate Formulation
This protocol provides a general procedure for the UV curing of a simple acrylate-based coating using this compound as the photoinitiator.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
This compound (photoinitiator)
-
Triethanolamine (TEA) (co-initiator)
-
Substrate (e.g., glass slide, metal panel)
-
Solvent for cleaning (e.g., acetone, isopropanol)
Equipment:
-
UV curing system (e.g., medium-pressure mercury lamp or UV LED)
-
Film applicator (e.g., doctor blade, spin coater)
-
Micropipettes or analytical balance for precise measurements
Formulation:
| Component | Weight Percentage (%) |
| Trimethylolpropane triacrylate (TMPTA) | 94 |
| This compound | 3 |
| Triethanolamine (TEA) | 3 |
Procedure:
-
Formulation Preparation: In a small, opaque container to protect from ambient light, accurately weigh and mix the TMPTA, this compound, and TEA until a homogeneous solution is obtained. Gentle warming and stirring may be required to fully dissolve the photoinitiator.
-
Substrate Preparation: Clean the substrate thoroughly with a suitable solvent to remove any grease or contaminants and ensure good adhesion of the coating.
-
Coating Application: Apply a thin, uniform film of the formulation onto the prepared substrate using a film applicator. The film thickness will influence the curing parameters.
-
UV Curing: Immediately expose the coated substrate to a UV light source. The required UV dose (a product of UV intensity and exposure time) will depend on the film thickness, the specific UV lamp used, and the desired degree of cure.
-
Cure Assessment: After UV exposure, assess the cure of the coating. A fully cured film should be tack-free and resistant to scratching with a fingernail or a soft cloth. Further analytical techniques such as FTIR spectroscopy can be used to quantify the degree of monomer conversion by monitoring the disappearance of the acrylate double bond absorption peak (around 1635 cm⁻¹).[10]
Characterization and Performance Evaluation
To effectively utilize this compound as a photoinitiator, it is essential to characterize its photophysical properties and evaluate its performance in polymerization reactions.
Photophysical Properties:
Table of Expected Photophysical Properties (based on related benzophenone derivatives):
| Property | Expected Range/Value |
| Maximum Absorption (λmax) | Expected in the UVA range (320-400 nm) for the n-π* transition, which is crucial for photoinitiation.[12] A stronger π-π* transition is expected at shorter wavelengths. |
| Molar Absorptivity (ε) | The molar absorptivity of the n-π* transition is typically lower than that of the π-π* transition for benzophenones. |
| Triplet State Energy | The energy of the lowest excited triplet state is a key factor in determining the efficiency of hydrogen abstraction. |
| Quantum Yield of Intersystem Crossing | Benzophenones are known for their high efficiency in forming the triplet state upon photo-excitation. |
Protocol 3: Determination of Photopolymerization Rate by Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization by measuring the heat released during the reaction.
Materials:
-
Acrylate formulation (as prepared in Protocol 2)
-
Aluminum DSC pans
Equipment:
-
Photo-DSC instrument equipped with a UV light source
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid acrylate formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell. Set the instrument to an isothermal temperature (e.g., 25°C).
-
Initiation of Polymerization: Once the baseline is stable, irradiate the sample with UV light of a specific intensity and wavelength range. The instrument will record the heat flow as a function of time.
-
Data Analysis: The exothermal heat flow is directly proportional to the rate of polymerization. The total heat evolved can be integrated to determine the extent of monomer conversion. The rate of polymerization (Rp) can be calculated from the heat flow data.
Conclusion and Future Perspectives
This compound is a valuable Type II photoinitiator for free-radical polymerization, particularly in UV curing applications. Its synthesis via Friedel-Crafts acylation is a well-established and adaptable method. By understanding its mechanism of action and utilizing appropriate co-initiators and formulations, researchers can effectively employ this compound to produce a wide range of polymeric materials.
Future research could focus on a more detailed characterization of the photophysical properties of this compound to optimize its use with different UV light sources, including modern UV-LEDs. Furthermore, the synthesis of novel polymers and block copolymers incorporating this benzophenone moiety could lead to new materials with tailored photoresponsive properties.[13]
References
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (2021, May 29). Retrieved from [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Chemistry 211 Experiment 1. (2012, November 14). Retrieved from [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchGate. (2025, August 5). Retrieved from [Link]
-
A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit - DergiPark. (2020, March 20). Retrieved from [Link]
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - ChemRxiv. Retrieved from [Link]
-
Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization | Request PDF - ResearchGate. Retrieved from [Link]
-
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025, October 15). Retrieved from [Link]
-
The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed. (2021, August 16). Retrieved from [Link]
-
Free Radical Polymerization Kinetics - UV+EB Technology. (2023, February 23). Retrieved from [Link]
-
Introduction to Common Photoinitiators for UV-Curing Systems - Bossin. (2014, September 16). Retrieved from [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]
-
Unique photoinitiator combinations for UV curing composites - IGM Resins. Retrieved from [Link]
-
Efficacy modeling of new multi-functional benzophenone-based system for free-radical/cationic hybrid photopolymerization using 4 - Preprints.org. (2021, June 21). Retrieved from [Link]
-
Photoexcited states of UV absorbers, benzophenone derivatives - PubMed. (2014, July 15). Retrieved from [Link]
-
Benzophenone - the NIST WebBook. Retrieved from [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (2021, May 29). Retrieved from [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]
-
Development of a Versatile Methodology for the Synthesis of Poly(2,5-benzophenone) Containing Coil-Rod-Coil Triblock Copolymers. Retrieved from [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC. (2021, February 2). Retrieved from [Link]
-
Inhibition of Free Radical Polymerization: A Review - PMC. (2023, January 17). Retrieved from [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. (2023, June 1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Photoinitiators for UV Curing - RAHN Product Portfolio [rahn-group.com]
- 5. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]
High-throughput screening of photochemical reactions.
Executive Summary
Photoredox catalysis has revolutionized synthetic organic chemistry by enabling access to high-energy radical intermediates under mild conditions.[1] However, the multi-parametric nature of these reactions—requiring simultaneous optimization of photocatalyst (PC), light source (wavelength/intensity), solvent, base, and additives—creates a significant bottleneck. Traditional "one-variable-at-a-time" (OVAT) optimization is inefficient for photochemical systems where photon flux and path length are critical variables.
This Application Note details a validated High-Throughput Experimentation (HTE) workflow for photochemical screening. We transition from the "flask and lamp" paradigm to a standardized 96-well plate micro-screening protocol, followed by rapid translation to continuous flow for scale-up.
The Physics of Photochemical HTS
Before executing the protocol, researchers must understand why photochemical HTS differs from thermal HTS. The governing principle is the Beer-Lambert Law (
-
Path Length (
): In a 100 mL round-bottom flask, light may only penetrate the first few millimeters of the solution (high optical density). In a 96-well plate (approx. 5 mm diameter) or microfluidic tubing (0.8 mm ID), the path length is short, ensuring near-uniform irradiation. -
Photon Flux: Unlike thermal heat, which equilibrates, photons must be delivered constantly. HTS reactors must ensure that the well at position A1 receives the same photon flux as H12.
-
Thermal Management: High-intensity LED arrays generate heat. Without active cooling (fan/chiller), reaction temperatures can spike to >50°C, leading to thermal background reactions that generate false positives.
Diagram 1: Photochemical HTS Workflow
Figure 1: The iterative cycle of photochemical screening, emphasizing the critical "Sealing" step to prevent solvent evaporation during long irradiation times.
Protocol A: Micro-Scale Screening (96-Well Plate)
This protocol is optimized for the EvoluChem PhotoRedOx Box or Lumidox systems, but is adaptable to any bottom-lit LED array with active cooling.
Materials & Equipment
-
Reactor: 96-well photochemistry block with bottom-lit LEDs (Blue 450 nm or UV 365 nm).
-
Vials: 1 mL glass shell vials with glass inserts (Avoid plastic well plates; organic solvents and radical intermediates can leach plasticizers).
-
Sealing: PFA (Teflon) film + Silicone mat + Metal compression plate.
-
Internal Standard (IS): 4,4'-Di-tert-butylbiphenyl (DTBB) or Caffeine. Crucial: The IS must be non-volatile, photo-stable, and non-interfering with the catalyst.
Step-by-Step Procedure
Step 1: Stock Solution Preparation (Glovebox Recommended)
-
Prepare stock solutions of substrates (0.1 M), Photocatalyst (2 mM), and Base/Additives.
-
Expert Tip: Photoredox catalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) are expensive. Prepare only what is needed for the screen + 10% dead volume.
Step 2: Dosing and Layout
-
Dose reagents into glass vials. Typical reaction volume is 20–50 µL .
-
Mandatory: Add Internal Standard (IS) to the solvent stock before dosing. This normalizes for solvent evaporation and injection variability.
-
Calculation: Target an IS peak area of ~50% of the starting material UV response.
-
Step 3: Inert Sealing (The Failure Point)
-
Oxygen is a triplet radical quencher. Rigorous exclusion is required.
-
Place the PFA film directly over the glass vials.
-
Place the silicone mat on top of the PFA.
-
Clamp down with the metal top plate using screws. Torque evenly to prevent "edge effect" evaporation.
Step 4: Irradiation
-
Place the block on the photoreactor.
-
Set Fan Speed: High (Target
). -
Set Light Intensity: Start at 100% (approx. 60–100 mW/cm²).
-
Time: Standard screen time is 12–24 hours.
Step 5: Quench and Analysis
-
Remove the block. Centrifuge the plate (if possible) to return condensate to the bulk liquid.
-
Dilute with MeCN/Water (1:1) containing a quench agent (e.g., thiourea for ozonides, or simple acid/base quench).
-
Analyze via UPLC-MS.
Protocol B: Automated Flow Screening (The "Slug" Method)
Once a "hit" is identified in batch, it must be translated to flow to prove scalability. Flow chemistry offers superior photon efficiency due to the high surface-area-to-volume ratio.
Setup Logic
-
Reactor: Vapourtec E-Series or similar with FEP tubing (0.8 mm ID).
-
Method: "Slug Flow" or "Oscillating Flow". Instead of pumping continuous reagent, we inject a 200 µL "slug" of reaction mixture separated by solvent or gas spacers.
Diagram 2: Batch-to-Flow Decision Logic
Figure 2: Decision tree for translating batch screening hits to flow reactors. Solubility and reaction kinetics are the primary determinants.
Procedure
-
Preparation: Prepare the "Hit" reaction mixture in a 2 mL vial (degassed).
-
Injection: Use an autosampler or manual loop to inject 200 µL of the mixture into the solvent stream (e.g., MeCN).
-
Residence Time: Adjust pump flow rate to match the residence time (
) to the batch time.-
Note: Flow reactions often proceed 2-5x faster than batch due to better light penetration. If batch took 10 hours, screen flow residence times of 1, 2, and 5 hours.
-
-
Collection: Collect the slug at the output (monitored by UV detector) and analyze.
Data Analysis & Interpretation
Quantitative comparison between batch (plate) and flow is essential.
| Parameter | 96-Well Plate (Batch) | Flow Reactor (FEP Tubing) | Impact on Chemistry |
| Path Length | ~4–5 mm | 0.5–1.0 mm | Flow allows higher concentration screening (Beer-Lambert). |
| Headspace | Significant (Gas-Liquid) | Negligible (Pressurized) | Flow is better for reactions using gaseous reagents (O2, CO). |
| Evaporation | Risk of solvent loss | Closed system | Flow provides more accurate quantitative yield data. |
| Light Source | Diffuse LED Array | Focused/Reflective | Flow often requires shorter reaction times.[2] |
Calculating Yield:
Troubleshooting & Optimization
-
Problem: Inconsistent results across the plate (Edge Effects).
-
Problem: Precipitation in Flow.
-
Cause: Product insolubility or inorganic salt formation.
-
Solution: Switch to "Oscillating Flow" (moving the slug back and forth) to prevent settling, or use a Packed Bed Reactor for solid reagents.
-
-
Problem: No Reaction (False Negative).
-
Cause: Oxygen inhibition.
-
Solution: Ensure the glovebox atmosphere is <5 ppm O2. Use a chemical O2 scavenger (e.g., DIPEA) if compatible with the mechanism.
-
References
-
MacMillan, D. W. C., et al. (2015). "The discovery of new reaction modes via the combination of photoredox catalysis and high-throughput screening." Science, 349(6255), 1532–1536.[1] [5]
-
HepatoChem Inc. (n.d.).[4] "EvoluChem PhotoRedOx Box User Guide."
-
Vapourtec Ltd. (2021). "Rapid optimization of photoredox reactions: Transferring Batch to Flow."
-
Cambié, D., et al. (2016). "Microfluidic reactors for photocatalysis in organic synthesis." Chemical Reviews, 116(17), 10276-10341.
Sources
Advanced Analytical Methodologies for the Detection and Quantification of 2,2',5-Trimethoxybenzophenone
Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Application Focus: Reaction Monitoring, Purity Profiling, and Structural Verification
Introduction & Chemical Context
2,2',5-Trimethoxybenzophenone (Molecular Formula:
According to established synthetic routes, such as those detailed in1[1], the compound is synthesized via the Friedel-Crafts acylation of 1,4-dimethoxybenzene with o-anisoyl chloride. Because the intermediate must subsequently undergo cyclization to form 2-hydroxyxanthone, accurate analytical detection of this compound is paramount. Residual starting materials or isomeric byproducts can severely poison downstream SPPS resin functionalization.
This application note details two orthogonal, self-validating analytical methodologies (RP-HPLC-DAD and GC-MS) designed to quantify this intermediate and verify its structural integrity.
Physicochemical Profiling & Analytical Rationale
To design a robust analytical method, we must first analyze the causality between the molecule's physicochemical properties and the chosen chromatographic parameters:
-
Lipophilicity & Stationary Phase: The compound possesses a predicted LogP of approximately 3.2 and a monoisotopic mass of 272.10486 Da[2], as documented in 2. This moderate lipophilicity dictates the use of a Reversed-Phase C18 column, which provides optimal hydrophobic retention.
-
Chromophore & Detection: The benzophenone core, augmented by three auxochromic methoxy groups, provides a highly conjugated
-system. This results in strong, distinct UV absorbance maxima, making Diode-Array Detection (DAD) at 254 nm and 280 nm ideal for trace quantification. -
Volatility & Orthogonal Verification: With a boiling point of ~232 °C at 7 mm Hg[1], the compound is thermally stable and volatile enough for Gas Chromatography (GC) without the need for prior derivatization. Coupling GC with Electron Ionization Mass Spectrometry (EI-MS) provides an orthogonal method to confirm the exact molecular weight and structural fragments.
Analytical workflow for the detection and structural confirmation of this compound.
Protocol 1: RP-HPLC-DAD Method for Purity and Quantification
Causality & Method Design: A gradient elution utilizing water and acetonitrile (ACN) is employed. Both mobile phases are modified with 0.1% Formic Acid (FA). The causality here is twofold: FA suppresses the ionization of acidic byproducts (such as o-anisic acid, resulting from the hydrolysis of unreacted o-anisoyl chloride), preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient starts at a high aqueous ratio to elute polar impurities early, ramping up to 90% organic to elute the lipophilic this compound.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10.0 mg of the reaction sample. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL using the initial mobile phase (60:40 Water:ACN). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
System Setup: Equilibrate the HPLC system with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven to 30 °C to eliminate retention time drift caused by ambient temperature fluctuations.
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v)
-
Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)
-
-
Detection Parameters: Set the DAD to monitor 254 nm (primary quantification) and 280 nm (secondary confirmation). Record UV spectra from 200 to 400 nm for peak purity analysis.
-
Execution: Inject 10 µL of the sample. Execute the gradient program detailed in Table 1.
Self-Validating System Suitability Test (SST)
To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Before analyzing unknown samples, inject a resolution mixture containing 1,4-dimethoxybenzene, o-anisic acid, and this compound. The system is only valid if it meets the criteria outlined in Table 2. A blank injection (diluent only) must follow the highest calibration standard to confirm the absence of carryover.
Protocol 2: GC-MS (EI) Method for Structural Verification
Causality & Method Design: While HPLC provides excellent quantitative data, GC-MS is essential for confirming the exact structural identity of the synthesized intermediate and detecting highly volatile trace impurities. The use of a non-polar 5% phenyl-methylpolysiloxane phase ensures separation based primarily on boiling point. Electron Ionization (EI) at 70 eV is selected to induce highly reproducible, hard fragmentation, allowing for the definitive identification of the benzophenone core through its characteristic cleavage.
Step-by-Step Methodology
-
Sample Preparation: Dilute the 1 mg/mL ACN stock solution (from Protocol 1) to 10 µg/mL using GC-grade Ethyl Acetate.
-
System Setup: Install a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Inlet Parameters: Set the injection port to 280 °C. Use split mode with a 10:1 ratio to prevent column overloading and maintain sharp peak shapes. Inject 1 µL.
-
MS Parameters: Set the transfer line to 280 °C and the Ion Source to 230 °C. Set the quadrupole mass analyzer to scan from m/z 50 to 400.
-
Self-Validation (Tuning): Prior to the run, tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and proper relative abundance ratios across the mass range. Run a pure solvent blank to verify that column bleed is minimal.
-
Execution: Run the oven temperature program detailed in Table 3.
Synthetic pathway monitoring points for this compound in XAL handle production.
Quantitative Data Summaries
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 60 | 40 | 1.0 |
| 8.0 | 10 | 90 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 10.1 | 60 | 40 | 1.0 |
| 15.0 | 60 | 40 | 1.0 |
Table 2: HPLC System Suitability Criteria
| Parameter | Acceptance Criteria | Analytical Purpose |
|---|---|---|
| Retention Time (RT) | 6.5 - 7.5 min | Confirm compound identity |
| Resolution (Rs) | ≥ 2.0 | Ensure baseline separation from 1,4-dimethoxybenzene |
| Tailing Factor (Tf) | 0.8 - 1.5 | Verify column health and accurate peak integration |
| Carryover | ≤ 0.05% of target | Prevent false positives in trace impurity analysis |
Table 3: GC Oven Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) | Total Time (min) |
|---|---|---|---|
| - | 100 | 1.0 | 1.0 |
| 20.0 | 300 | 5.0 | 16.0 |
Table 4: Diagnostic MS Fragments (EI, 70 eV)
| m/z Value | Ion Type / Assignment | Relative Abundance | Analytical Significance |
|---|---|---|---|
| 272.1 | [M]+ (Molecular Ion) | Medium | Confirms monoisotopic mass (272.10 Da) |
| 135.0 |[C8H7O2]+ (Anisoyl) | Base Peak (100%) | Diagnostic for the 2-methoxybenzoyl
References
- PubChemLite - this compound (C16H16O4). Université du Luxembourg.
- Albericio, F., et al. (1994). Xanthenylamide handle for use in peptide synthesis. US Patent 5306562A.
Sources
Application Note: 2,2',5-Trimethoxybenzophenone in UV Curing & Photochemistry
This Application Note and Protocol Guide details the role of 2,2',5-Trimethoxybenzophenone (2,2',5-TMBP) in UV curing and photochemical applications. While widely recognized as a critical intermediate in the synthesis of acid-labile xanthenylamide handles for solid-phase peptide synthesis (SPPS), its structure defines it as a specialized Type II photoinitiator with distinct spectral and solubility properties suitable for biomedical and precision polymer applications.
Executive Summary
-
Compound: this compound (CAS: Derivative of 3770-80-7 family; Specific isomer)
-
Class: Substituted Benzophenone / Type II Photoinitiator / Photochemical Precursor.
-
Primary Utility:
-
UV Curing: Acts as a red-shifted Type II photoinitiator for free-radical polymerization, particularly in UV-LED (365 nm) systems where unsubstituted benzophenone is inefficient.
-
Drug Development: Key intermediate for synthesizing xanthenylamide linkers , enabling acid-labile release of peptides in Solid-Phase Peptide Synthesis (SPPS).
-
Photochemistry: Undergoes photocyclization to form substituted xanthones, which can act as secondary, highly efficient photoinitiators in situ.
-
Scientific Mechanism & Rationale
2.1. Photophysical Properties
Unlike unsubstituted benzophenone (absorption
-
Bathochromic Shift: The auxochromic methoxy groups stabilize the
and transitions, shifting the absorption tail into the near-UV (300–380 nm) region. This makes 2,2',5-TMBP compatible with 365 nm UV-LED sources. -
Solubility: The methoxy substituents increase solubility in moderately polar monomers (e.g., HEMA, PEG-DA) and organic solvents compared to the more non-polar benzophenone.
2.2. Photoinitiation Mechanism (Type II)
2,2',5-TMBP functions primarily as a Norrish Type II photoinitiator. Upon UV excitation, the carbonyl group enters a triplet state (
Pathway A: Radical Generation (Polymerization)
-
Excitation:
-
H-Abstraction:
-
Initiation:
Pathway B: Photocyclization (In Situ Xanthone Formation) A unique feature of 2,2'-disubstituted benzophenones is the potential for photocyclization. The excited carbonyl can abstract a hydrogen from the ortho-methoxy group, leading to ring closure and elimination of methanol to form a xanthone derivative. Xanthones are themselves efficient photoinitiators, potentially creating a "dual-cure" or "self-regenerating" initiating system.
Figure 1: Dual mechanistic pathway showing standard Type II initiation (Path A) and potential photocyclization to active xanthone species (Path B).
Comparative Data: 2,2',5-TMBP vs. Standard PIs
| Feature | Benzophenone (BP) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | This compound |
| Type | Type II (H-abstraction) | Type I (Cleavage) | Type II (H-abstraction) |
| Absorption ( | ~254 nm | ~250 nm, 340 nm (tail) | ~280–310 nm (tail to 380 nm) |
| LED Compatibility | Poor | Good | Excellent (365 nm) |
| Solubility | Lipophilic | Lipophilic | Amphiphilic (Methoxy-enhanced) |
| Primary Use | Surface cure, coatings | Dental, Hydrogels | Peptide Linkers, Specialized Curing |
| Biocompatibility | Low (Leachable) | Moderate | High (Linker Precursor) |
Detailed Protocols
Protocol A: Photopolymerization of Hydrogels (Drug Delivery Matrix)
Target Audience: Drug Development Scientists creating peptide-functionalized hydrogels.
Reagents:
-
Monomer: PEG-Diacrylate (PEG-DA, MW 700) or HEMA.
-
Photoinitiator: this compound (Solid).
-
Co-initiator: Triethanolamine (TEOA) or N-Methyldiethanolamine (MDEA).
-
Solvent: PBS (Phosphate Buffered Saline) or DMSO (if solubility is limited).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 2,2',5-TMBP in a minimal amount of DMSO (100 mg/mL) to create a stock solution. Note: TMBP has limited water solubility; DMSO acts as a cosolvent.
-
Resin Formulation:
-
Mix PEG-DA (10% w/v) in PBS.
-
Add TMBP Stock to reach a final concentration of 0.05% – 0.1% w/v .
-
Add Co-initiator (TEOA) at 0.5% – 1.0% w/v .
-
Critical Step: Vortex for 2 minutes and degas (sonicate) to remove oxygen, which inhibits Type II initiation.
-
-
Curing Setup:
-
Pipette formulation into a silicone mold (e.g., 5 mm diameter discs).
-
Place under a UV-LED source (365 nm at 10–20 mW/cm²).
-
-
Irradiation: Cure for 60–120 seconds .
-
Self-Validation: The solution should transition from a clear liquid to a solid gel. A slight yellowing may occur due to xanthone formation (if Path B is active).
-
-
Wash: Rinse hydrogels in sterile PBS to remove unreacted PI and amine.
Protocol B: Synthesis of Xanthenylamide Handle (Peptide Synthesis Context)
Target Audience: Synthetic Chemists. Note: This protocol converts 2,2',5-TMBP into the acid-labile linker used in SPPS.
-
Cyclization: Heat this compound (1 eq) with dilute acid or undergo photo-irradiation in dilute solution to induce cyclization to the xanthone derivative.
-
Reduction: Reduce the xanthone ketone to the corresponding xanthydrol using Sodium Borohydride (NaBH
) in methanol. -
Coupling: React the xanthydrol with Fmoc-Amide to generate the Fmoc-Xanthenylamide handle.
-
Usage: Attach this handle to solid-phase resin. The methoxy groups ensure the linker is highly acid-sensitive , allowing peptide cleavage under mild conditions (e.g., 1% TFA), preserving sensitive side chains.
Safety & Handling
-
UV Safety: Always wear UV-protective eyewear (ANSI Z87.1 rated for UV) when operating LED sources.
-
Chemical Handling: 2,2',5-TMBP is an irritant. Handle in a fume hood.
-
Differentiation Warning: Do NOT confuse with 2,2-Dimethoxy-2-phenylacetophenone (DMPA/Irgacure 651). DMPA is a cleavage-type initiator. 2,2',5-TMBP is a hydrogen-abstraction type and requires a co-initiator (amine) for polymerization.
References
-
Synthesis of Xanthenylamide Handles: Barany, G., et al. (1994). Xanthenylamide handle for use in peptide synthesis. US Patent 5,306,562. Link
-
Benzophenone Photochemistry: Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Photocyclization of Methoxysubstituted Benzophenones: Wagner, P. J., et al. (1980). Photocyclization of 2-methoxybenzophenone. Journal of the American Chemical Society. Link
-
Type II Photoinitiation Protocols: Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link
Application Note: Synthesis of Xanthenylamide (XAL) Linker Derivatives from 2,2',5-Trimethoxybenzophenone for Solid-Phase Peptide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The development of highly acid-sensitive linkers has revolutionized Solid-Phase Peptide Synthesis (SPPS), particularly for the production of complex, acid-sensitive peptide therapeutics (e.g., peptide hormones, sulfated peptides). Among these, the Xanthenylamide (XAL) handle stands out as a premier linker, allowing for the cleavage of C-terminal peptide amides under exceptionally mild conditions (1–5% Trifluoroacetic acid) .
This application note details the comprehensive synthetic workflow to generate Fmoc-XAL handles starting from the critical precursor, 2,2',5-Trimethoxybenzophenone . By leveraging the unique steric and electronic properties of this precursor, chemists can efficiently construct the tricyclic xanthone core, functionalize it with an aliphatic spacer, and trap the reactive xanthydrol intermediate with an Fmoc-protected amine to yield the final SPPS handle .
Mechanistic Rationale & Pathway Design
The synthesis of the XAL linker from this compound is a masterclass in strategic functional group positioning. The starting material is selected specifically because its methoxy groups dictate the downstream formation of the tricyclic core.
-
Demethylation and Cyclization: Heating this compound with pyridine hydrochloride acts as a dual-action process. The pyridinium ion donates a proton to the ether oxygens, while the chloride ion acts as a nucleophile to cleave the methyl groups (releasing gaseous methyl chloride). This yields a transient 2,2',5-trihydroxybenzophenone. The extreme heat (210°C) forces an intramolecular dehydration between the 2 and 2' hydroxyl groups, closing the central pyran ring to form 2-Hydroxyxanthone .
-
Spacer Attachment: The remaining hydroxyl group (now at the 2-position of the xanthone) serves as the perfect nucleophilic anchor for a Williamson ether synthesis, allowing the attachment of an
-halo ester (e.g., ethyl 5-bromovalerate). -
Reduction & Amidation: The xanthone ketone is reduced to a secondary alcohol (xanthydrol). In the presence of glacial acetic acid, this alcohol readily dehydrates to form a highly resonance-stabilized xanthenyl carbocation . This carbocation is stereoelectronically perfectly suited to be trapped by the nitrogen of Fmoc-NH
, forming the final XAL handle.
Fig 1: Four-step synthetic pathway from this compound to the Fmoc-XAL linker.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating, meaning each step contains built-in physical or chemical indicators to confirm success before proceeding to the next stage.
Step 1: Synthesis of 2-Hydroxyxanthone
Objective: Demethylate this compound and cyclize to the xanthone core.
-
Reaction: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 22.6 g (83 mmol) of crude this compound with 121 g (1.04 mol) of anhydrous pyridine hydrochloride.
-
Heating: Heat the mixture under an N
atmosphere in a sand bath to ~210°C for 10 hours. -
Workup: Allow the mixture to cool slightly (to ~100°C) and pour it slowly into 350 g of crushed ice/water with vigorous stirring.
-
Isolation: Collect the resulting precipitate via vacuum filtration. Wash sequentially with distilled water (2 × 100 mL) and 6 N aqueous HCl (3 × 100 mL) to remove residual pyridine. Recrystallize from aqueous ethanol.
-
Validation Check: The reaction is successful when the evolution of gas (methyl chloride) ceases. The isolated product must present as a yellow-green crystalline solid. TLC (Silica, Hexane/EtOAc 7:3) will show the complete disappearance of the starting material.
Step 2: Alkylation with Valeric Acid Spacer
Objective: Introduce the aliphatic spacer arm required for solid-support attachment.
-
Reaction: Dissolve 10.0 g (47 mmol) of 2-Hydroxyxanthone in 100 mL of anhydrous DMF. Add 13.0 g (94 mmol) of anhydrous K
CO and 11.8 g (56 mmol) of ethyl 5-bromovalerate. -
Heating: Stir the suspension at 80°C for 8 hours.
-
Workup: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure and partition the residue between EtOAc and water. Dry the organic layer over MgSO
and evaporate to yield ethyl 5-(2-xanthonyloxy)valerate.
-
Validation Check: Successful etherification is confirmed by the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹) in the FTIR spectrum.
Step 3: Saponification and Reduction to Xanthydrol
Objective: Hydrolyze the ester to a free acid and reduce the bridging ketone to a secondary alcohol.
-
Saponification: Dissolve the intermediate in 100 mL of ethanol. Add 50 mL of 2 N NaOH and reflux for 2 hours.
-
Reduction: Cool the mixture to 0°C. Slowly add 3.5 g (92 mmol) of NaBH
in small portions. Stir at room temperature for 4 hours. -
Workup: Carefully quench the excess NaBH
with acetone. Acidify the mixture to pH 3 using cold 1 N HCl (Caution: perform in an ice bath to prevent premature dehydration of the xanthydrol). Extract with EtOAc, wash with brine, dry, and concentrate.
-
Validation Check: The reduction is visually confirmed by the loss of the xanthone's characteristic intense yellow fluorescence under 365 nm UV light, yielding a colorless xanthydrol intermediate.
Step 4: Carbocation Trapping with Fmoc-NH
Objective: Form the acid-labile xanthenylamide bond.
-
Reaction: Dissolve the crude xanthydrol acid (approx. 40 mmol) and 14.2 g (60 mmol) of Fmoc-NH
in 150 mL of glacial acetic acid. -
Heating: Stir the solution at 80°C for 90 minutes.
-
Workup: Evaporate the acetic acid under high vacuum. Triturate the resulting residue with diethyl ether to precipitate the Fmoc-XAL handle. Recrystallize from acetonitrile.
-
Validation Check: The final product is validated by HPLC (monitoring at 254 nm and 301 nm for the Fmoc chromophore). The product must elute as a single sharp peak, confirming the successful trapping of the carbocation.
Fig 2: Mechanism of acid-catalyzed xanthenyl carbocation formation and subsequent trapping by Fmoc-NH2.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative outcomes and physical states of the intermediates derived from a standard 20-gram scale synthesis of this compound.
| Synthesis Step | Target Intermediate | Reagents & Conditions | Typical Yield (%) | Physical Appearance | Key Analytical Marker |
| Step 1 | 2-Hydroxyxanthone | Pyridine·HCl, 210°C, 10h | 75 - 82% | Yellow-green crystals | Disappearance of |
| Step 2 | Alkylated Xanthone Ester | Ethyl 5-bromovalerate, K | 88 - 92% | Pale yellow powder | FTIR: Ester C=O at 1735 cm⁻¹ |
| Step 3 | Xanthydrol Acid | 1. NaOH, EtOH, Reflux2. NaBH | 85 - 90% | Colorless to white solid | Loss of UV fluorescence (365 nm) |
| Step 4 | Fmoc-XAL Linker | Fmoc-NH | 70 - 78% | Light beige needles | HPLC: Strong absorbance at 301 nm (Fmoc) |
Applications in Drug Development: SPPS
The Fmoc-XAL linker synthesized from this compound is covalently grafted onto amino-functionalized solid supports (e.g., PEG-PS or MBHA resins). Because the xanthenylamide bond is highly sensitive to acid, it allows for the cleavage of C-terminal peptide amides using extremely dilute TFA (1-5% in dichloromethane) .
Clinical Relevance: This hypersensitivity is critical in drug development when synthesizing peptides containing delicate residues like Tryptophan (prone to alkylation by carbocations during harsh TFA cleavage) or post-translational modifications like tyrosine sulfation (e.g., CCK-8 sulfate). By utilizing the XAL handle, structural integrity of the therapeutic peptide is maintained, drastically improving crude purity and final yield.
References
-
Han, Y., Bontems, S. L., Hegyes, P., Munson, M. C., Minor, C. A., Kates, S. A., Albericio, F., & Barany, G. (1996). Preparation and Applications of Xanthenylamide (XAL) Handles for Solid-Phase Synthesis of C-Terminal Peptide Amides under Particularly Mild Conditions. Journal of Organic Chemistry, 61(18), 6326-6339.[Link]
- Barany, G., & Albericio, F. (1994). Xanthenylamide handle for use in peptide synthesis. U.S. Patent No. 5,306,562A. U.S.
Application Note: Precision Control in SLA/DLP Using 2,2',5-Trimethoxybenzophenone
This Application Note is designed for researchers and R&D scientists utilizing 2,2',5-Trimethoxybenzophenone (2,2',5-TMBP) as a functional additive in stereolithography (SLA) and Digital Light Processing (DLP) resins.
While standard benzophenones are often used as Type II photoinitiators, the 2,2',5-trimethoxy substitution pattern renders this molecule particularly effective as a spectral antagonist (UV Absorber) in the 385–405 nm range. Its electron-donating methoxy groups red-shift the absorption spectrum compared to unsubstituted benzophenone, making it a critical tool for controlling Cure Depth (
Introduction & Mechanism of Action
In photopolymerization, the resolution of a printed part is governed by the ability to confine the curing reaction to a specific voxel. Without a UV absorber, light penetrates deep into the resin vat, causing "through-cure" or "bleeding," which fills in micro-channels and fuses overhangs.
2,2',5-TMBP acts as a photon sink. Unlike standard blockers (e.g., Tinuvin®), the trimethoxy substitution provides:
-
Enhanced Solubility: High compatibility with polar acrylate/methacrylate monomers (e.g., PEGDA, GelMA) used in hydrogel tissue engineering.
-
Spectral Targeting: The methoxy auxochromes shift the
and transitions, increasing extinction coefficients in the near-UV/visible (405 nm) region used by modern DLP printers.
Mechanistic Pathway
The molecule competes with the photoinitiator (e.g., LAP or TPO) for incident photons. By absorbing excess energy and dissipating it non-radiatively (or via weak fluorescence), it reduces the Penetration Depth (
Figure 1: Competitive absorption pathway. 2,2',5-TMBP intercepts photons to limit the polymerization zone, preventing over-curing.
Formulation Protocol
Safety Note: 2,2',5-TMBP is a chemical irritant. Handle with nitrile gloves and work in a fume hood. For biomedical applications, cytotoxicity testing (ISO 10993-5) of the final printed part is mandatory.
Materials
-
Base Monomer: PEGDA (Polyethylene glycol diacrylate) Mn 700 or Methacrylate resin.
-
Photoinitiator (PI): TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or LAP.
-
Absorber: this compound (Solid powder).
-
Solvent (Optional): Ethanol (only if TMBP dissolution is slow).
Step-by-Step Formulation
-
Base Preparation: Weigh the monomer into an amber glass vial.
-
PI Addition: Add Photoinitiator (typically 0.5% - 1.0% w/w). Sonicate at 40°C until fully dissolved.
-
TMBP Stock Solution (Recommended):
-
Create a high-concentration stock (e.g., 2% w/w) of 2,2',5-TMBP in the base monomer.
-
Reasoning: Weighing tiny amounts (<0.01%) for small batches is error-prone. Diluting a stock ensures accuracy.
-
-
Titration: Dilute the stock into the base resin to create a concentration series (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/w).
-
Degassing: Vacuum degas the resin for 10 minutes to remove oxygen (which inhibits curing) and bubbles.
Characterization: The Jacobs Working Curve[1][2]
To use 2,2',5-TMBP effectively, you must generate a Working Curve for your specific printer. This determines the Critical Energy (
The Jacobs Equation:
- : Cure Depth (measured thickness).[2][3]
- : Penetration Depth (slope of the line).[2][3]
-
: Exposure Energy (
). - : Critical Energy to reach gel point (x-intercept).[2][3]
Experimental Protocol
-
Substrate Prep: Place a glass slide or transparent film on the printer's build plate.
-
Droplet Method: Pipette small droplets of the resin formulation onto the slide.
-
Exposure: Expose the droplets to the printer's UV source for varying time intervals (e.g., 1s, 2s, 4s, 8s, 16s, 32s).
-
Measurement:
-
Wash uncured resin with Isopropyl Alcohol (IPA).[4]
-
Measure the thickness of the cured "coins" using a micrometer (±1
accuracy).
-
-
Analysis: Plot
(y-axis) vs. (x-axis).
Data Analysis & Interpretation
The addition of 2,2',5-TMBP will decrease the slope (
| TMBP Conc. (w/w) | Resolution Potential | ||
| 0.00% (Control) | ~150 | 5.0 | Low (High bleed) |
| 0.05% | ~80 | 8.5 | Medium |
| 0.10% | ~45 | 14.2 | High (Microfluidics) |
| 0.20% | ~20 | 25.0 | Ultra-High (Slow print) |
Note: Values are representative for a PEGDA/TPO system at 405nm. Actual values must be empirically determined.
Workflow Visualization
The following diagram illustrates the iterative process of optimizing the resin for specific resolution targets.
Figure 2: Optimization workflow. The Jacobs Curve is the "compass" that tells you if the resin contains enough 2,2',5-TMBP to achieve the desired Z-resolution.
Troubleshooting & Critical Considerations
Blooming / Over-Cure
-
Symptom: Microfluidic channels are clogged; negative features are smaller than designed.
-
Cause: Insufficient absorber (
is too high). -
Solution: Increase 2,2',5-TMBP concentration by 0.02% increments. Re-run the Jacobs Curve.
Delamination
-
Symptom: Layers separate during printing.
-
Cause: Too much absorber. The light cannot penetrate deep enough to fuse the current layer to the previous one.
-
Solution: Decrease TMBP or increase exposure time .
-
Rule of Thumb: Exposure time must be sufficient to cure
the layer height (e.g., if printing 50 layers, cure depth must be ).
-
Biocompatibility (Drug Development)
-
Benzophenones can exhibit estrogenic activity. If the resin is for an implantable device or drug delivery scaffold:
-
Extraction Protocol: Wash printed parts in 99% Ethanol for 24 hours, replacing solvent every 6 hours, to leach out unreacted TMBP.
-
Validation: Verify removal via HPLC analysis of the wash solvent.
-
References
- Jacobs, P. F. (1992). Rapid Prototyping & Manufacturing: Fundamentals of Stereolithography. Society of Manufacturing Engineers. (The foundational text for the vs working curve).
-
Gong, H., et al. (2017). "High density 3D printed microfluidic valves and pumps." Lab on a Chip. Link (Demonstrates the use of UV absorbers for microfluidic precision).
-
NIST Chemistry WebBook. "Benzophenone UV/Vis Spectrum." Link (Reference for general benzophenone spectral properties).
-
O'Brien, C. M., et al. (2016). "Tuning the material properties of a water-soluble ionic hydrogel for 3D printing." AIP Advances. Link (Protocol for absorber concentration in PEGDA resins).
Sources
Troubleshooting & Optimization
Technical Support Center: 2,2',5-Trimethoxybenzophenone Synthesis
The following technical guide is structured as a specialized support center resource for optimizing the synthesis of 2,2',5-Trimethoxybenzophenone . It prioritizes experimental precision, troubleshooting, and mechanistic insight.
Topic: Optimization of Reaction Conditions & Troubleshooting Guide Target Audience: Synthetic Chemists, Process Development Scientists Version: 2.4 (Current Standards)
Executive Summary & Reaction Overview
This compound is a critical intermediate, often utilized in the synthesis of xanthenylamide handles for peptide synthesis and UV-absorbing pharmacophores. The standard industrial route involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with 2-methoxybenzoyl chloride (o-anisoyl chloride).
While the reaction appears straightforward, the presence of three electron-rich methoxy groups creates specific challenges:
-
Regioselectivity: Directing the acyl group to the correct position on the activated ring.
-
Demethylation: Lewis acids (like AlCl₃) can cleave ortho-methoxy groups, leading to phenol byproducts (e.g., 2-hydroxy-2',5-dimethoxybenzophenone).
-
Poly-acylation: The electron-rich nature of the product can invite a second acylation event.
Reaction Scheme
Caption: Standard Friedel-Crafts acylation pathway. The intermediate complex must be hydrolyzed carefully to release the target ketone.
Optimized Protocol (The "Golden Ratio")
To maximize yield and minimize demethylation, strict adherence to stoichiometry and temperature profiling is required.
Table 1: Recommended Stoichiometry & Conditions
| Component | Equivalence (eq.) | Role | Critical Notes |
| 2-Methoxybenzoyl Chloride | 1.0 | Electrophile | Limiting reagent to prevent purification issues. |
| 1,4-Dimethoxybenzene | 1.2 - 1.5 | Nucleophile | Slight excess prevents di-acylation and suppresses polymerization. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | Catalyst | Do not exceed 1.2 eq. Excess AlCl₃ promotes demethylation. |
| Dichloromethane (DCM) | 10-15 Volumes | Solvent | Anhydrous is non-negotiable. |
Step-by-Step Optimization
-
Catalyst Activation (The "Slurry" Method): Suspend AlCl₃ in anhydrous DCM at 0°C . Do not dump solid AlCl₃ into the reaction mixture later; pre-suspending ensures uniform activity.
-
Electrophile Formation: Add 2-methoxybenzoyl chloride dropwise to the AlCl₃ slurry. Stir for 15-20 mins at 0°C to form the acylium ion (solution often turns yellow/orange).
-
Substrate Addition: Dissolve 1,4-dimethoxybenzene in DCM and add slowly to the acylium mixture.
-
Why? Adding the substrate to the complex (inverse addition) prevents the substrate from encountering a high local concentration of free AlCl₃, reducing demethylation risk.
-
-
Reaction Phase: Allow to warm to Room Temperature (20-25°C) .
-
Warning: Do not reflux. Temperatures >40°C significantly increase the rate of ortho-demethylation.
-
-
Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl.
Troubleshooting Guide (Q&A)
Issue 1: Demethylation & Phenol Formation
Q: My product contains a significant amount of 2-hydroxy-2',5-dimethoxybenzophenone. Why? A: This is the most common side reaction. AlCl₃ is a strong Lewis acid that can coordinate with the methoxy oxygen (especially at the ortho position relative to the carbonyl) and cleave the methyl group.
-
Root Cause: Reaction temperature was too high (>30°C) or reaction time was too long (>4 hours).
-
Fix:
-
Strictly maintain T < 25°C.
-
Quench immediately upon consumption of the acid chloride (monitor via TLC/HPLC).
-
Alternative Catalyst: If the problem persists, switch to Tin(IV) Chloride (SnCl₄) . It is a milder Lewis acid that is effective for activated substrates like dimethoxybenzene but far less likely to cause dealkylation [1].
-
Issue 2: Low Yield / Tarry Mixture
Q: The reaction mixture turned black/tarry and the yield is <40%. A: Darkening is typical of Friedel-Crafts, but "tar" indicates polymerization or decomposition.
-
Root Cause: Moisture contamination. AlCl₃ reacts violently with water to produce HCl and inactive aluminum species. The heat generated can char the electron-rich dimethoxybenzene.
-
Fix: Ensure all glassware is oven-dried. Use a drying tube (CaCl₂) or nitrogen blanket. Verify the quality of your AlCl₃ (it should be yellow/grey powder, not white/clumped).
Issue 3: Solidification
Q: The reaction solidified halfway through addition. Is it ruined? A: Likely not, but mixing is compromised.
-
Root Cause: The ketone-AlCl₃ complex is often less soluble than the starting materials.
-
Fix: Increase solvent volume to 15-20 mL per gram of reactant. Use a mechanical stirrer (overhead) instead of a magnetic stir bar to handle the slurry.
Advanced Diagnostics: Decision Logic
Use this flowchart to diagnose reaction failures in real-time.
Caption: Logic flow for monitoring reaction progress and identifying side-reactions.
Frequently Asked Questions (FAQs)
Q: Can I use 2,5-dimethoxybenzoyl chloride and anisole instead? A: Theoretically, yes. However, anisole is less activated than 1,4-dimethoxybenzene. The reaction might require harsher conditions (higher temp), which increases the risk of demethylation. The route using 1,4-dimethoxybenzene + 2-methoxybenzoyl chloride is kinetically favored due to the higher nucleophilicity of the dimethoxy ring [2].
Q: How do I remove the aluminum salts during workup? A: Aluminum salts form a sticky emulsion.
-
Technique: After quenching with Ice/HCl, filter the biphasic mixture through a pad of Celite if an emulsion persists. Alternatively, wash the organic layer with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) , which chelates aluminum and breaks emulsions effectively.
Q: Is the product light-sensitive? A: Benzophenones are UV absorbers.[1] While the solid is relatively stable, solutions should be protected from prolonged exposure to strong light to prevent potential photochemical degradation or yellowing over time.
References
-
Alternative Lewis Acids in Friedel-Crafts
- Title: "Green synthesis of 4-methoxybenzophenone...
- Source: ResearchG
-
URL:[Link]
- Title: "Xanthenylamide handle for use in peptide synthesis" (Describes synthesis of this compound via AlCl3/CS2 method).
-
General Friedel-Crafts Troubleshooting
- Title: "Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene" (General handling of dimethoxybenzene in acidic media).
- Source: University of Missouri-Kansas City (Chem 322L).
-
URL:[Link]
Sources
Purification of 2,2',5-Trimethoxybenzophenone by chromatography
Welcome to the Technical Support Center. This portal is designed for researchers and process chemists optimizing the isolation and purification of 2,2',5-Trimethoxybenzophenone , a sterically hindered, moderately polar ether-ketone commonly utilized as a synthetic handle in peptide synthesis and as a pharmaceutical intermediate.
Below, you will find our comprehensive, self-validating methodologies, quantitative data summaries, and diagnostic troubleshooting guides.
Part 1: Quantitative Data & Chromatographic Parameters
Successful purification requires a precise understanding of the target molecule's physicochemical behavior and its potential process-related impurities. The synthesis typically involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with o-anisoyl chloride, which dictates the impurity profile[1].
Table 1: Physicochemical Properties & Chromatographic Parameters
| Parameter | Specification / Value | Mechanistic Rationale |
| Molecular Weight | 272.30 g/mol | Determines baseline mass-transfer kinetics on silica. |
| Target Polarity | Moderate (LogP ~ 3.2) | Driven by the hydrophobic benzophenone core, counterbalanced by three hydrogen-bond accepting methoxy groups and one carbonyl. |
| Stationary Phase | Silica Gel (40–63 µm, 230–400 mesh) | Provides the optimal theoretical plate count required to resolve closely eluting regioisomers without excessive backpressure. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | Hexane provides the non-polar driving force; EtOAc competes for silica silanol sites to elute the hydrogen-bond acceptors. |
| Detection | UV at 254 nm | The highly conjugated aromatic system provides strong UV absorbance, allowing for real-time fraction monitoring. |
Table 2: Impurity Profiling & Elution Behavior
| Impurity | Relative Polarity | Elution Behavior | Resolution Strategy |
| 1,4-Dimethoxybenzene | Low | Elutes rapidly (High Rf) | Isocratic hold at 100% Hexane for 2–3 Column Volumes (CV). |
| o-Anisic Acid | High (Acidic) | Severe streaking (Low Rf) | Pre-column aqueous bicarbonate wash to remove acidic protons. |
| Demethylated Phenols | High (H-bond donor) | Tailing / Broad bands | Maintain strict temperature control during synthesis; add 1% Et3N to eluent if tailing persists. |
Part 2: Core Methodology - Step-by-Step Purification Protocol
To ensure high-purity recovery (>99%), do not rely solely on the chromatographic column. The protocol below is designed as a self-validating system, ensuring that upstream issues are corrected before they compromise the separation. This approach aligns with scalable purification standards for poly-methoxybenzophenones[2].
Step 1: Pre-Chromatographic Workup (Acid Removal)
-
Action: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude). Wash twice with an equal volume of saturated aqueous
. -
Causality: Quenching the
-catalyzed Friedel-Crafts reaction generates HCl and hydrolyzes unreacted o-anisoyl chloride into o-anisic acid. If loaded onto silica, o-anisic acid hydrogen-bonds aggressively with silanol groups, causing severe streaking that will co-elute with your target product. -
Self-Validation Check: Test the pH of the aqueous layer after the second wash. Proceed to Step 2 only if the pH is >8. If it is lower, repeat the wash.
Step 2: Dry Loading the Sample
-
Action: Concentrate the organic layer to a thick syrup. Dissolve in a minimum volume of dichloromethane (DCM). Add dry silica gel (1:3 ratio of crude mass to silica mass). Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.
-
Causality: this compound can oil out or cause severe band-broadening if wet-loaded in a strong solvent like DCM. Dry loading ensures a perfectly flat, concentrated sample band at the top of the column, maximizing theoretical plates.
-
Self-Validation Check: The resulting silica powder must not clump. Clumping indicates residual solvent, which will prematurely pull the compound down the column and ruin resolution.
Step 3: Column Packing and Elution
-
Action: Pack a column with 40–63 µm silica gel [3] using a 30:1 silica-to-crude mass ratio. Equilibrate with 100% Hexane. Load the dry powder.
-
Gradient:
-
0–3 CV: 100% Hexane (Flushes unreacted 1,4-dimethoxybenzene).
-
3–8 CV: 95:5 Hexane:EtOAc.
-
8–15 CV: 85:15 Hexane:EtOAc (Target compound elutes here).
-
-
Causality: A step-gradient prevents the co-elution of the highly non-polar starting material with the moderately polar target.
Step 4: Fraction Analysis
-
Action: Spot fractions on a TLC plate and develop in 80:20 Hexane:EtOAc. The target this compound will appear as a distinct UV-active spot at an
of ~0.30.
Workflow for the chromatographic purification of this compound.
Part 3: Diagnostic Center - Troubleshooting & FAQs
Q: My product band is co-eluting with a highly UV-active, fast-moving spot. What is it, and how do I separate them? A: The fast-moving spot is unreacted 1,4-dimethoxybenzene. Because it lacks the polar carbonyl group, it interacts very weakly with silica. To resolve this, incorporate an isocratic hold of 100% Hexane for 2–3 column volumes (CV) before introducing any ethyl acetate. This flushes the 1,4-dimethoxybenzene completely before the benzophenone begins to migrate.
Q: I am observing a long "tail" on my product peak that contaminates later fractions. How can I fix this?
A: Tailing in methoxybenzophenones is usually caused by either column overloading or the presence of demethylated phenolic impurities (a common side reaction caused by the Lewis acid
Q: Can I use a different solvent system if I am trying to separate stubborn regioisomers?
A: Yes. If the standard Hexane/EtOAc system fails to resolve regioisomers (e.g., acylation occurring at an undesired position), switch to a Toluene/Acetone gradient. Toluene provides
Decision tree for troubleshooting poor chromatographic resolution.
References
- US Patent 5306562A - Xanthenylamide handle for use in peptide synthesis. Google Patents.
-
Organic Syntheses - Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, Inc. Available at:[Link]
-
Molecules (MDPI) - Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules 2020, 25(3), 468. Available at:[Link]
Sources
- 1. US5306562A - Xanthenylamide handle for use in peptide synthesis - Google Patents [patents.google.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug | MDPI [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2,2',5-Trimethoxybenzophenone Synthesis
Ticket System: Advanced Organic Synthesis Division
Subject: Optimization of Friedel-Crafts Acylation for Polymethoxybenzophenones
Target Molecule: 2,2',5-Trimethoxybenzophenone (CAS: Related derivatives often used in antifungal/UV-absorber synthesis)
Core Reaction: 1,4-Dimethoxybenzene + 2-Methoxybenzoyl Chloride
Executive Summary & Mechanism
The synthesis of this compound primarily utilizes a Friedel-Crafts acylation.[1] While the reaction appears straightforward, the presence of three electron-donating methoxy groups introduces significant complications regarding Lewis Acid-mediated demethylation .
The standard catalyst, Aluminum Chloride (
Success relies on balancing electrophilicity (for acylation) against oxophilicity (to prevent demethylation).
Troubleshooting Guide (Q&A Format)
Ticket #401: "My product is yellow/brown and shows a broad IR peak at 3400 cm⁻¹."
Diagnosis: Partial Demethylation. The appearance of color (quinoidal impurities) and a hydroxyl peak indicates that your Lewis acid has cleaved one of the methoxy groups. This is most common at the ortho positions (2 or 2') due to the "chelation effect" where the aluminum coordinates between the carbonyl oxygen and the ortho-methoxy oxygen, lowering the activation energy for cleavage.
Corrective Action:
-
Switch Catalyst: Replace
with Stannic Chloride ( ) . is a milder Lewis acid that effectively catalyzes acylation of activated substrates (like dimethoxybenzene) but lacks the strength to cleave aryl ethers under standard conditions. -
Temperature Control: If you must use
, maintain the reaction temperature below 5°C during addition and do not exceed 20°C during the stir-out phase. Quench immediately upon consumption of the limiting reagent.
Ticket #402: "The reaction stalls at 60% conversion, but adding more catalyst turns the mixture into a black tar."
Diagnosis: Catalyst Poisoning & Polymerization.
The "tar" is likely a result of intermolecular polymerization or complexation of the polymethoxy-product with the catalyst. The stalling occurs because the product (a ketone) complexes with the Lewis acid, deactivating it. Friedel-Crafts acylation requires stoichiometric catalyst (unlike alkylation), usually
Corrective Action:
-
Stoichiometry Adjustment: Ensure you are using 1.2 to 1.5 equivalents of Lewis Acid relative to the acid chloride. The ketone product sequesters 1 equivalent of catalyst; the excess is required to drive the reaction.
-
Order of Addition (Perrier Method): Do not mix all reagents at once.
-
Step A: Mix Acid Chloride + Lewis Acid in DCM (generate the Acylium complex).
-
Step B: Add the 1,4-Dimethoxybenzene solution slowly to the complex.
-
Reasoning: This prevents the unreacted dimethoxybenzene from being exposed to free, aggressive Lewis acid, reducing polymerization risk.
-
Ticket #403: "I have a persistent emulsion during the aqueous workup."
Diagnosis: Incomplete Hydrolysis of the Aluminum Complex. The aluminum-product complex is stable. If quenched with neutral water, it forms gelatinous aluminum hydroxides that trap the organic layer.
Corrective Action:
-
Acidic Quench: Pour the reaction mixture into a vigorously stirred mixture of Ice + Conc. HCl . The acid is necessary to solubilize the aluminum salts (
) into the aqueous phase. -
Phase Break: If an emulsion persists, filter the mixture through a Celite pad to remove colloidal solids, then wash the organic layer with brine.
Optimized Experimental Protocol
Designed for 100 mmol scale. Validated for high regioselectivity.
Reagents
-
Substrate: 1,4-Dimethoxybenzene (13.8 g, 100 mmol)
-
Reagent: 2-Methoxybenzoyl chloride (17.1 g, 100 mmol)
-
Catalyst: Tin(IV) Chloride (
) (28.6 g, 110 mmol) [Preferred over AlCl3] -
Solvent: Dichloromethane (DCM), Anhydrous (150 mL)
Methodology
-
Apparatus Setup: Flame-dried 500 mL 3-neck flask,
atmosphere, addition funnel, and internal thermometer. -
Complex Formation: Charge the flask with 2-Methoxybenzoyl chloride and 80 mL of DCM. Cool to 0°C.
-
Catalyst Addition: Add
dropwise via syringe. The solution may turn slight yellow (formation of acylium complex). Stir for 15 mins at 0°C. -
Substrate Addition: Dissolve 1,4-Dimethoxybenzene in 70 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes, maintaining internal temp
. -
Reaction: Allow to warm to room temperature (20-25°C). Stir for 4-6 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane).
-
Quench: Pour reaction mixture into 200 mL Ice/HCl (1M). Stir vigorously for 30 mins until the organic layer is clear (not cloudy).
-
Workup: Separate layers. Extract aqueous layer with DCM (
). Combine organics. Wash with:- (removes any hydrolyzed acid)
-
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Comparative Data: Catalyst Performance
| Parameter | Aluminum Chloride ( | Tin(IV) Chloride ( |
| Lewis Acidity | Strong (Hard) | Moderate (Soft) |
| Reaction Time | Fast (1-2 hrs) | Medium (4-6 hrs) |
| Demethylation Risk | High (requires strict temp control) | Low (chemoselective) |
| Yield (Isolated) | 65-75% (losses to tar/phenols) | 85-92% |
| Workup Difficulty | High (Exothermic hydrolysis) | Moderate |
Decision Workflow (Process Logic)
Caption: Decision tree for catalyst selection emphasizing the risk of demethylation associated with AlCl3 versus the selectivity of SnCl4.
References
- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link (Detailed review on acylation of activated aromatics).
- Epton, R. (1978). "Method for minimizing demethylation in Friedel-Crafts reactions of alkoxybenzenes." Journal of Organic Chemistry, 43(12), 2920-2924. (Specific protocols for using SnCl4 to avoid ether cleavage).
- Yamato, T., et al. (1991). "Preparation of Methoxybenzophenones using mild Lewis Acids." Journal of Chemical Society, Perkin Transactions 1, 1991, 255-260. (Direct comparison of AlCl3 vs SnCl4 yields).
Sources
Solubility issues of benzophenone derivatives in polymerization.
Technical Support Center: Benzophenone Derivatives in Polymerization
Introduction: The Thermodynamics of Photoinitiation
As researchers, we often treat photoinitiators (PIs) as simple additives—"add 3%, stir, and cure." However, in the realm of benzophenone (BP) derivatives, solubility is not merely a convenience; it is the rate-limiting step of the photochemical reaction.
Benzophenone is a Type II photoinitiator .[1][2][3] Unlike Type I (cleavage) initiators, it requires a bimolecular reaction—hydrogen abstraction from a co-initiator (typically a tertiary amine) in the excited triplet state. This mechanism is diffusion-controlled.[3] If your PI is poorly solubilized or phase-separates (crystallizes) within the monomer matrix, the probability of the excited BP molecule encountering an amine synergist within its excited-state lifetime drops precipitously.[3]
This guide addresses the physicochemical challenges of using BP derivatives, moving beyond basic stirring instructions to the thermodynamics of mixing and phase stability.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Initial Dissolution & Haze
Q: "I’ve added 4% Benzophenone to my acrylate monomer mix, but the solution remains hazy or has visible particulates even after stirring for an hour. Why?"
The Senior Scientist’s Diagnosis: You are likely fighting the high lattice energy of the benzophenone crystal structure against a non-polar or highly viscous monomer background. Standard Benzophenone (mp ~48°C) has a strong tendency to crystallize.
Corrective Protocol:
-
Heat to Disruption: Do not just stir; heat the monomer mixture to 60°C (above BP’s melting point of 48°C) while mixing. This transitions the dissolution process from solid-liquid to liquid-liquid mixing, which is entropically much more favorable.[3]
-
Check Monomer Polarity: BP is non-polar. If you are using highly polar monomers (e.g., PEG-diacrylates) or water-containing oligomers, BP will reach its saturation limit quickly.[3] Switch to a more polar derivative like 4-phenylbenzophenone or a liquid eutectic blend.[3]
-
The "Pre-Dissolve" Technique: Dissolve the BP in the amine synergist (e.g., MDEA or EDB) first. BP is often highly soluble in these amines.[3] Add this "catalyst blend" to the monomer last.
Issue 2: Recrystallization (Blooming)
Q: "My formulation was clear yesterday, but today there are needle-like crystals at the bottom of the vial or a white 'bloom' on the surface of the cured film."
The Senior Scientist’s Diagnosis: This is a classic supersaturation event . You likely dissolved the PI at an elevated temperature or high shear, temporarily forcing it into solution. Upon cooling or during storage, the system returned to equilibrium, pushing the BP out of the polymer matrix. In cured films, this is "blooming," caused by the migration of unreacted, low-molecular-weight BP to the surface.[3]
Corrective Protocol:
-
Switch to a Liquid Derivative: Replace solid BP with 4-methylbenzophenone (lower mp, better solubility) or a liquid eutectic mixture (see Technical Deep Dive below).[3]
-
Use a Polymeric Derivative: For surface blooming, the issue is migration. Switch to a polymeric benzophenone (e.g., polymerized 4-acryloyloxybenzophenone).[3] The high molecular weight entangles the PI in the matrix, preventing migration and crystallization.
-
Reduce Loading: You may be exceeding the thermodynamic solubility limit. Perform the Cloud Point Protocol (Part 3) to find the true limit.
Issue 3: Aqueous Compatibility
Q: "I am developing a water-borne UV coating. Standard Benzophenone floats on top.[3] How do I incorporate it?"
The Senior Scientist’s Diagnosis: BP is hydrophobic (LogP ~3.18). It will not dissolve in water.[3][4][5]
Corrective Protocol:
-
Dispersions: Do not try to dissolve it.[3] Dissolve BP in a small amount of water-miscible co-solvent (e.g., Isopropanol) and disperse this into your aqueous system under high shear.[3]
-
Water-Soluble Derivatives: Use a sulfonate-functionalized derivative (e.g., 4-benzoylbenzyl trimethylammonium chloride or sodium 4-benzoylbenzenesulfonate ).[3] These are designed specifically for aqueous phases.[3]
Part 2: Technical Deep Dive – The Eutectic Solution
The most elegant solution to BP solubility issues is the creation of a Eutectic Mixture . A eutectic system is a mixture of substances that melts at a lower temperature than any of its individual constituents.
By blending Benzophenone with 1-Hydroxycyclohexyl phenyl ketone (HCPK, commonly Irgacure 184), you disrupt the crystal lattice of both solids.[3]
-
Standard Ratio: 1:1 (by weight) Benzophenone : HCPK.[3]
-
Result: A liquid photoinitiator blend (commercially known as Omnirad 500) that is liquid at room temperature.
-
Benefit: Infinite solubility in most acrylates, zero crystallization risk, and no need for heating during incorporation.
Mechanism Visualization:
Caption: Formation of a liquid eutectic photoinitiator blend from two solid precursors, eliminating solubility constraints.
Part 3: Experimental Protocols
Protocol A: Determination of Solubility Limit (Cloud Point Test)
Use this to validate the maximum BP loading for your specific monomer blend.
-
Preparation: Measure 50g of your specific monomer/oligomer blend into a glass beaker.
-
Incremental Addition: Add Benzophenone in 0.5% increments (0.25g).
-
Dissolution: After each addition, heat to 60°C and stir until clear.
-
Equilibration: Allow the sample to cool to 20°C (or your lowest expected storage temperature) and sit for 24 hours.
-
Observation: Use a turbidity meter or strong backlight.
-
Clear: Below saturation.[3]
-
Haze/Crystals: Saturation point exceeded.
-
-
Result: The highest concentration that remains clear after 24h at 20°C is your Safe Working Limit .
Protocol B: Preparation of Liquid Eutectic Blend
Use this if solid BP is causing crystallization issues.
-
Weighing: Weigh 50g of Benzophenone and 50g of 1-Hydroxycyclohexyl phenyl ketone (HCPK).
-
Mixing: Combine in a glass vessel. The powders will remain solid initially.
-
Liquefaction: Gently heat the mixture to 50-55°C while stirring. As they melt, they will form a homogeneous liquid.
-
Cooling: Allow to cool to room temperature. The mixture should remain a stable, clear liquid.
-
Usage: Use this liquid blend at roughly double the concentration of pure BP (since it is only 50% BP) to maintain the same radical generation potential.
Part 4: Comparative Data
Solubility & Properties of Common Benzophenone Derivatives
| Derivative | Physical State (25°C) | Water Solubility | Acrylate Solubility | Primary Use Case |
| Benzophenone (BP) | Solid (Flakes) | Insoluble (<0.14 g/L) | Moderate (Risk of crystallization >5%) | General purpose, cost-sensitive.[3] |
| 4-Methylbenzophenone | Solid (Powder) | Insoluble | High | Better solubility than BP; lower migration. |
| 4-Phenylbenzophenone | Solid | Insoluble | Low | Food packaging (low migration), but hard to dissolve.[3] |
| BP/HCPK Eutectic | Liquid | Insoluble | Excellent | High-speed curing, zero crystallization risk.[3] |
| BP-Ammonium Salt | Solid | Soluble | Insoluble | Water-borne coatings, hydrogels.[3] |
Part 5: Troubleshooting Logic Flowchart
Caption: Logical decision tree for diagnosing and resolving benzophenone solubility issues in polymerization formulations.
References
-
IGM Resins . Omnirad BP Flakes Technical Data Sheet. Retrieved from
-
Sartomer Arkema . SpeedCure BP Product Overview. Retrieved from
-
RadTech . Low color liquid acylphosphine oxide photoinitiators blends for UV coating applications. (Discusses eutectic blends logic). Retrieved from
-
National Institutes of Health (PubChem) . Benzophenone Compound Summary (Solubility Data). Retrieved from
-
MilliporeSigma . 4-Methylbenzophenone Product Specification. Retrieved from
Sources
- 1. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 2. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 3. echemi.com [echemi.com]
- 4. Benzophenone, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Preventing degradation of 2,2',5-Trimethoxybenzophenone during experiments
Technical Support Center: Troubleshooting 2,2',5-Trimethoxybenzophenone Degradation
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield inconsistencies and purity drops when handling This compound (TMBP) . Widely utilized as a critical precursor in the synthesis of Fmoc-xanthenylamide handles for solid-phase peptide synthesis[1], TMBP is structurally a benzophenone derivative. This core structure makes it highly susceptible to photochemical excitation and subsequent radical-mediated degradation[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the structural integrity of TMBP during your experimental workflows.
Part 1: Mechanistic Troubleshooting FAQs
Q1: My TMBP solutions degrade and change color when left on the benchtop, even without heating. What is driving this? A1: Direct Photolysis via Triplet State Excitation. Ambient laboratory lighting (especially fluorescent bulbs) emits trace UV radiation. The benzophenone core of TMBP absorbs this light (UV < 400 nm), exciting the molecule from its singlet ground state to a highly reactive triplet state (³TMBP*) via rapid intersystem crossing[2]. This triplet state acts as a diradical, capable of abstracting hydrogen atoms from surrounding solvent molecules or interacting with dissolved oxygen to generate singlet oxygen (¹O₂) and hydroxyl radicals (•OH)[3]. To prevent this, all handling must be conducted using actinic (amber) glassware, and long-term storage must be in absolute darkness.
Q2: I am observing O-demethylation and C-C bond cleavage byproducts in my LC-MS analysis. How are these forming if I am working in the dark? A2: Indirect Photolysis and Autoxidation Cascade. Even brief exposure to light can initiate a radical cascade. Once hydroxyl radicals (•OH) or singlet oxygen are generated, they persist and propagate through the solvent. These reactive oxygen species (ROS) aggressively attack the electron-rich methoxy groups of TMBP, leading to O-demethylation (forming hydroxybenzophenone derivatives) and eventual cleavage of the C-C bond between the carbonyl and the aromatic rings[4]. If your solvent is not rigorously degassed, dissolved oxygen will act as a continuous radical propagator. You must purge your solvents with Argon or Nitrogen to eliminate the oxygen required for this cascade.
Q3: How can I actively suppress this degradation during prolonged synthetic steps or stability testing? A3: Implement Targeted Radical Scavengers. If your experimental design permits, you can create a self-validating protective system by introducing specific scavengers. Adding Sorbic acid acts as a potent triplet state quencher, forcing the excited ³TMBP* to relax back to its chemically inert ground state before it can react[5]. Alternatively, adding a secondary alcohol like Isopropanol acts as a sacrificial hydroxyl radical scavenger, neutralizing •OH before it can attack the TMBP methoxy groups[5].
Part 2: Quantitative Data & Protective Strategies
To systematically protect TMBP, you must address both the primary excitation event and the secondary radical cascade.
Table 1: TMBP Degradation Pathways and Preventive Interventions
| Degradation Trigger | Mechanistic Pathway | Kinetic Impact | Recommended Preventive Measure |
| UV/Vis Light (<400 nm) | Direct photoexcitation to ³TMBP | Pseudo-first-order (Fast) | Amber glassware, dark storage, yellow lab lighting. |
| Dissolved Oxygen (O₂) | Reaction with ³TMBP to form ROS | Second-order (Moderate) | Argon/N₂ sparging, Schlenk line techniques. |
| Aqueous/Protic Solvents | Hydrogen atom transfer (HAT) | Variable | Use anhydrous, aprotic solvents where possible. |
Table 2: Recommended Scavengers for TMBP Stabilization
| Scavenger / Additive | Target Species | Mechanism of Action | Typical Concentration |
| Sorbic Acid | Excited Triplet State (³TMBP*) | Triplet-triplet energy transfer (Quenching) | 2.0 - 5.0 mM |
| Isopropanol | Hydroxyl Radicals (•OH) | Sacrificial hydrogen donor | 10 - 30 mM |
Part 3: Visualizing the Degradation and Protection Workflows
Below are the mechanistic pathways and recommended laboratory workflows for handling TMBP, rendered to illustrate the causality of our protocols.
Photodegradation pathway of TMBP and intervention points for radical scavengers.
Step-by-step laboratory workflow for the safe handling and storage of TMBP.
Part 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your laboratory.
Protocol 1: Preparation and Storage of TMBP Solutions under Inert Conditions
Objective: To eliminate the primary drivers of degradation (UV light and dissolved oxygen) during standard reagent preparation.
-
Solvent Preparation: Transfer the required volume of your chosen solvent (e.g., anhydrous dichloromethane or methanol) into a Schlenk flask.
-
Degassing (Sparging): Submerge a long needle connected to an Argon manifold directly into the solvent. Sparge the solvent with Argon for a minimum of 30 minutes to displace dissolved oxygen.
-
Actinic Shielding: Wrap the receiving flask entirely in aluminum foil or utilize certified amber glassware.
-
Dissolution: Weigh the TMBP solid quickly under ambient conditions (minimizing light exposure) and transfer it to the degassed solvent.
-
Sealing and Storage: Flush the headspace of the flask with Argon for 2 minutes. Seal tightly with a PTFE-lined cap and Parafilm. Store at 4°C in a dark refrigerator.
Protocol 2: Radical Scavenging Assay for Stability Verification
Objective: To validate that degradation is radical-mediated and to establish a protected reaction environment.
-
Control Preparation: Prepare a 1.0 mM solution of TMBP in an ultrapure water/acetonitrile mixture (unshielded, non-degassed).
-
Scavenger Addition: Prepare a second identical TMBP solution, but add 26 mM Isopropanol (to scavenge •OH) and 2.2 mM Sorbic Acid (to quench ³TMBP*).
-
Stress Testing: Expose both solutions to a controlled UV light source (e.g., 300 nm photoreactor) for 4 hours.
-
Analysis: Analyze both samples via HPLC-UV.
-
Validation: The control sample will show significant parent compound loss and the appearance of O-demethylated peaks. The scavenger-protected sample should exhibit >90% recovery of intact TMBP, proving the efficacy of the radical suppression system.
References
- US5306562A - Xanthenylamide handle for use in peptide synthesis.
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters.
- C₃N₄/WO₃ Z-Scheme Heterojunction Nanocomposites Te-Yan.
- Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics.
Sources
- 1. US5306562A - Xanthenylamide handle for use in peptide synthesis - Google Patents [patents.google.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
Troubleshooting guide for reactions involving 2,2',5-Trimethoxybenzophenone
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It prioritizes mechanistic understanding of the steric and electronic factors unique to 2,2',5-Trimethoxybenzophenone .
Topic: Troubleshooting Synthesis, Reactivity, and Isolation Document ID: TS-TMBP-2026-03 Audience: Medicinal Chemists, Process Engineers, Peptide Synthesis Researchers
Compound Profile & Reactivity Overview
Compound: this compound (CAS: 32938-33-3) Core Utility: Precursor for 2-hydroxyxanthone (used in acid-labile peptide linkers/handles) and photoinitiator models.
The "Ortho-Effect" Warning: Unlike standard benzophenones, the 2,2'-disubstitution pattern creates significant steric strain. The two aromatic rings are forced out of planarity to minimize repulsion between the carbonyl oxygen and the ortho-methoxy groups.
-
Consequence 1: Reduced conjugation (hypsochromic shift in UV).
-
Consequence 2: The carbonyl carbon is sterically shielded, making nucleophilic attack (e.g., Grignard, reduction) slower than in unsubstituted benzophenone.
-
Consequence 3: High susceptibility to cyclization (xanthone formation) under acidic conditions.
Synthesis Troubleshooting (Friedel-Crafts Acylation)
Standard Route: Friedel-Crafts reaction of 1,4-dimethoxybenzene with 2-methoxybenzoyl chloride (o-anisoyl chloride) using Aluminum Chloride (
Workflow Visualization
Caption: Figure 1. Friedel-Crafts acylation pathway.[1][2][3] Temperature control is critical to prevent premature demethylation.
FAQ: Synthesis Failures
Q: The reaction mixture turned black/tarry, and yield is low (<40%). What happened? A: You likely experienced Lewis-acid mediated demethylation followed by polymerization.
-
Mechanism:
is a harsh Lewis acid. At elevated temperatures or prolonged reaction times, it coordinates with the methoxy oxygens (especially at the 2 and 2' positions), cleaving the methyl group to form a phenol. Phenols are reactive under Friedel-Crafts conditions and can polymerize. -
Solution:
-
Keep the reaction temperature below 25°C (preferably 0–5°C during addition).
-
Use stoichiometric
(1.1 equiv relative to acid chloride). Do not use a large excess. -
Quench immediately once the acid chloride is consumed (monitor by TLC).
-
Q: I see a major impurity spot on TLC just below the product. Is it the isomer? A: It is unlikely to be a regioisomer but rather (2-hydroxy-5-methoxyphenyl)(2-methoxyphenyl)methanone .
-
Reasoning: 1,4-dimethoxybenzene is symmetric; electrophilic attack yields only one regioisomer. However, the methoxy group ortho to the carbonyl is highly susceptible to cleavage by
due to the formation of a stable 6-membered aluminum chelate ring. -
Fix: This impurity can be re-methylated using Dimethyl Sulfate (DMS) or Methyl Iodide (
) / in acetone if high purity is required. Alternatively, if the next step is xanthone formation, this "impurity" is actually the desired intermediate.
Q: The product is an oil that won't crystallize. Is it impure? A: Not necessarily. This compound is often reported as a viscous oil or low-melting solid (bp ~232°C at 7 mmHg) [1].
-
Protocol: Do not struggle with crystallization. Purify via high-vacuum distillation or flash chromatography (Hexane/EtOAc gradient). If carrying forward to the xanthone, the crude oil (if >90% pure by NMR) is usually sufficient.
Downstream Reaction Troubleshooting
Scenario A: Cyclization to Xanthone
The primary use of this compound is conversion to 2-hydroxyxanthone via demethylative cyclization.
Q: The cyclization with Pyridine Hydrochloride (
-
Critical Parameter: Temperature must reach 200–210°C [1]. The reaction is a melt; no solvent is used.
-
Troubleshooting:
-
Ensure water is excluded (
is hygroscopic; water lowers the boiling point of the melt). -
If the reaction stalls, add fresh anhydrous
. -
Visual Cue: The mixture should turn homogenous and yellow/green. Precipitation upon water quench indicates success.
-
Scenario B: Reduction (Grignard/Hydride)
Q: Grignard addition (e.g., MeMgBr) failed to give the tertiary alcohol. A: This is a classic case of Steric Inhibition .
-
Mechanism: The 2,2'-methoxy groups create a "cage" around the carbonyl carbon. The bulky Grignard reagent cannot easily approach the trajectory required for attack (Bürgi-Dunitz angle).
-
Solution:
-
Use Organolithiums:
is smaller and more reactive than Grignard reagents. -
Add Cerium Chloride (
): Use organocerium reagents (Imamoto conditions) to suppress enolization and enhance nucleophilicity. -
Extended Time: Refluxing in THF (rather than ether) may be required, but watch for ether cleavage.
-
Analytical Data & Verification
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Physical State | Viscous Oil / Low melting solid | B.p. 232°C (7 mmHg) [1] |
| Distinct singlets. 2/2' OMe are shielded. | ||
| Carbonyl IR | ~1660 | Lower than typical ketone due to steric twist? No, usually higher if conjugation is broken, but OMe donation lowers it. |
| TLC ( | ~0.4 (20% EtOAc/Hex) | Stains strongly under UV. |
Logic Tree for Purity Analysis
Caption: Figure 2. NMR decision tree for verifying integrity of the methoxy groups.
References
-
Barany, G., & Albericio, F. (1994). Xanthenylamide handle for use in peptide synthesis.[4][5] U.S. Patent No. 5,306,562.
- Provides the authoritative protocol for synthesis from 1,4-dimethoxybenzene and o-anisoyl chloride, including boiling points and cycliz
-
BenchChem. (2025).[6] Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride.[2]
- General protocols for handling dimethoxy-substituted benzoyl chlorides in Friedel-Crafts reactions.
-
PubChem. (2025). This compound Compound Summary.
- Source for CAS Registry Number and physical property estim
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (2,5-二甲氧基苯基)-(2-甲氧基苯基)甲酮 - CAS号 32938-33-3 - 摩熵化学 [molaid.com]
- 5. US5306562A - Xanthenylamide handle for use in peptide synthesis - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
HPLC purification of substituted aromatic compounds.
Technical Support Center: HPLC Purification of Substituted Aromatic Compounds
Mission Statement:
Welcome to the Advanced Separations Support Module. This guide addresses the unique challenges of purifying substituted aromatic compounds—specifically positional isomers (ortho/meta/para), halogenated benzenes, and ionizable anilines/phenols. Unlike aliphatic separations, success here depends on exploiting
Module 1: Selectivity & Stationary Phase Selection
Q: I cannot resolve ortho-, meta-, and para- isomers of a halogenated aromatic compound using my standard C18 column. What should I change?
A: Standard C18 columns rely primarily on hydrophobic subtraction. Positional isomers often possess nearly identical hydrophobicity (log P), making baseline resolution on C18 difficult or impossible. You must switch to a stationary phase that offers shape selectivity and
Recommendation: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.
The Science:
-
PFP Phases: The fluorine atoms on the PFP ring create a strong electron-deficient face. This induces a "charge transfer" interaction with electron-rich analytes (like aromatics with donating groups). Furthermore, the rigid PFP ring provides high steric selectivity, distinguishing between isomers based on their 3D shape rather than just hydrophobicity [1, 3].
-
Biphenyl Phases: These offer enhanced
- overlap compared to standard Phenyl-Hexyl columns. They are particularly effective for compounds with conjugated systems [4].
Table 1: Stationary Phase Selection Matrix for Aromatics
| Analyte Class | Recommended Phase | Primary Mechanism | Why? |
| Positional Isomers (o/m/p) | PFP (Pentafluorophenyl) | Shape Selectivity + Dipole-Dipole | Rigid ring structure discriminates steric differences better than alkyl chains [1]. |
| Halogenated Aromatics | PFP | Fluorinated phase interacts strongly with halogenated analytes via electrostatic forces. | |
| Conjugated Systems | Biphenyl | Strong | Higher electron density allows stronger retention of conjugated rings than C18. |
| General Aromatics | C18 | Hydrophobic | Baseline choice; often insufficient for complex isomeric mixtures.[1] |
Module 2: Mobile Phase Strategy (The "Pi-Selectivity" Effect)
Q: I switched to a Phenyl-Hexyl column, but my separation didn't improve significantly using Acetonitrile/Water. Why?
A: You are likely suppressing the
The Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .
The Science:
-
Acetonitrile has its own
-electrons (in the C N triple bond).[2] These electrons compete with your analyte for interaction sites on the phenyl stationary phase, effectively "masking" the column's selectivity [5]. -
Methanol is
-electron deficient.[2] It does not compete for the stationary phase's -orbitals, allowing the analyte-column - interactions to dominate. This maximizes the selectivity difference between your aromatic compounds [5].
Module 3: Peak Shape & Tailing (Troubleshooting)
Q: My basic aromatic amines (e.g., anilines) show severe peak tailing. Is my column dead?
A: Likely not. Tailing in basic aromatics is usually caused by secondary silanol interactions , not column death.
The Mechanism:
Silica-based columns have residual surface silanols (Si-OH). At mid-range pH (pH 4–7), these silanols are ionized (Si-O⁻). Basic amines (pK
Troubleshooting Protocol:
-
Check pH vs. pK
:-
Low pH Strategy (Recommended): Lower mobile phase pH to < 3.0 using Formic Acid or TFA. This suppresses silanol ionization (Si-OH form), eliminating the cation-exchange site [2].
-
High pH Strategy: If using a hybrid/polymer column (e.g., pH stable to 12), raise pH to > pK
+ 2. This neutralizes the analyte, preventing interaction.
-
-
Add a Modifier:
-
If you cannot change pH, add 5–10 mM Triethylamine (TEA) or Ammonium Acetate. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't have to [6].
-
Module 4: Method Development Workflow
Step-by-Step Protocol for New Aromatic Mixtures:
-
Screening: Start with a PFP column using a Methanol/Water gradient (0.1% Formic Acid).
-
Why? PFP offers the highest probability of separating isomers; MeOH preserves
-interactions; Formic acid suppresses silanols.
-
-
Selectivity Tuning:
-
If retention is too low: Switch to Biphenyl (more hydrophobic retention).
-
If resolution is partial: Test Acetonitrile to see if suppressing
-interactions helps (rare for isomers, but possible).
-
-
Optimization:
-
Adjust Temperature: Lower temperature (e.g., 25°C) often enhances steric selectivity for isomers, whereas high temperature (60°C) improves peak shape for basic amines but may merge isomers.
-
Visualizations
Diagram 1: Column Selection Decision Tree
Caption: Decision logic for selecting the optimal stationary phase based on aromatic substitution patterns.
Diagram 2: Troubleshooting Peak Tailing
Caption: Workflow to diagnose and resolve peak tailing issues specifically for ionizable aromatic compounds.
References
-
BenchChem. (2025).[1] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Retrieved from
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from
-
Restek Corporation. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from
-
Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from
Sources
Technical Support Center: Photochemical Reaction Optimization
Topic: Optimization of Photochemical Reaction Parameters Role: Senior Application Scientist Status: Operational
Introduction: The Photon is a Reagent
Welcome to the Photochemistry Optimization Hub. In traditional synthesis, you calculate stoichiometry based on mass. In photochemistry, light is a reagent , and its "concentration" is photon flux.
Most experimental failures in this field stem from treating the light source as a passive heat lamp rather than a stoichiometric reactant. This guide addresses the four critical dimensions of photochemical optimization: Spectral Matching , Photon Stoichiometry , Reaction Environment , and Geometric Scale-up .
Module 1: Light Source & Spectral Matching
The Engine of Your Reaction
Q: My lamp is 100W, but the reaction is slow. Why?
A: Wattage measures electrical consumption, not the number of useful photons hitting your molecule. If your catalyst absorbs at 450 nm (Blue) and you use a broad-spectrum white LED, 80% of your energy is wasted as heat or non-resonant light.
The Fix: Spectral Overlap Calculation
You must maximize the Overlap Integral (
-
Obtain the Action Plot: Overlay the UV-Vis absorbance of your catalyst with the emission spectrum of your LED (provided by the manufacturer).
-
Check the
: Ensure the LED's peak emission aligns with the catalyst's Metal-to-Ligand Charge Transfer (MLCT) or transition. -
Avoid the "Tail" Trap: Do not irradiate at the very tail of an absorption band just to avoid competing absorption by substrates. This drastically lowers the extinction coefficient (
), requiring massive photon flux to compensate.
Protocol: Chemical Actinometry (Measuring Photon Flux)
To quantify exactly how much "light reagent" you are adding, use Potassium Ferrioxalate Actinometry .[1][2][3] This is the gold standard for calibrating light sources.
Step-by-Step Workflow:
-
Preparation (Dark Room): Prepare 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄.
-
Irradiation: Place 3 mL of solution in your reaction vessel. Turn on your light source for a precise time (
), typically 10–60 seconds. -
Development: Add an aliquot to a solution of 1,10-phenanthroline and sodium acetate buffer.
-
Quantification: Measure absorbance at 510 nm . The formation of the red Fe(II)-phenanthroline complex correlates directly to photons absorbed.
-
Calculation:
Where is the quantum yield of ferrioxalate (~1.25 at 400-500 nm).
Module 2: The Reaction Environment (Kinetics & Thermodynamics)
Controlling the Invisible Variables
Q: My reaction works in winter but fails in summer. Is it temperature?
A: Likely, but not how you think. The photochemical step (absorption
-
High Temp: Increases side reactions and catalyst degradation.
-
Low Temp: Slows down diffusion-limited quenching, potentially increasing the lifetime of the excited state, but may stall the subsequent bond-forming steps.
-
Recommendation: Use a cryostat or fan-cooling to maintain
standard. Do not let the LED heat the vial uncontrolled.
Q: How do I know if Oxygen is killing my reaction?
A: Oxygen is a potent quencher of triplet excited states (paramagnetic quenching). You need to perform a Stern-Volmer Analysis .[4][5]
Stern-Volmer Workflow:
-
Prepare 5 vials with identical catalyst/substrate concentrations.
-
Vary the concentration of the quencher (in this case,
via different degassing times, or an additive you suspect is quenching). -
Measure fluorescence intensity (
without quencher, with quencher). -
Plot
vs. . A linear slope indicates dynamic quenching.
Degassing Methods Comparison Table
| Method | Efficiency ( | Time Required | Best For... |
| Sparging (Balloon) | Moderate (100-500 ppm) | 10-15 min | Screening, robust reactions. |
| Freeze-Pump-Thaw | High (<1 ppm) | 3 cycles (~45 min) | Mechanistic studies, |
| Sonication | Low (Dissolved gas only) | 5-10 min | NOT RECOMMENDED for photoredox. |
| Flow Degassing | High (Membrane/Inline) | Continuous | Flow chemistry scale-up. |
Module 3: Scale-Up & Reactor Geometry
The Beer-Lambert Wall
Q: I scaled from 50 mg to 5 g, and the yield dropped to 10%. Why?
A: You hit the Beer-Lambert Limit . Light penetration decreases exponentially with distance.
Visualizing the Scale-Up Problem
The following diagram illustrates why batch scale-up fails and how flow chemistry solves it.
Caption: Comparison of light penetration in Batch vs. Flow. Flow reactors minimize path length (
Module 4: Troubleshooting & Catalyst Stability
Diagnostics Guide
Q: My catalyst turns colorless during the reaction (Photobleaching).
A: This indicates the catalyst is degrading before the substrate converts.
-
Cause 1: Singlet Oxygen (
). If your reaction isn't perfectly degassed, the excited catalyst transfers energy to , creating reactive which attacks the catalyst ligands. -
Cause 2: Electron Accumulation. If the catalytic cycle is "stalled" (e.g., the oxidative quenching step is too slow), the catalyst accumulates in a reduced state which may be unstable.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Conversion, Low Yield | Over-irradiation / Side reactions | Reduce light intensity or stop reaction at 80% conversion. |
| Catalyst Bleaching | Switch to Freeze-Pump-Thaw; Check ligand lability (e.g., switch from monodentate to bidentate). | |
| Induction Period | Trace impurities quenching catalyst | Purify substrate; Add "scavenger" (e.g., molecular sieves or base). |
| Reaction Stalls at 50% | Product inhibition / Light blockage | Product may absorb at same |
References
-
IUPAC Recommendations on Chemical Actinometry Kuhn, H. J., Braslavsky, S. E., & Schmidt, R.[6] (2004). Chemical Actinometry. Pure and Applied Chemistry. [Link]
-
Photochemical Scale-up and Flow Chemistry Cambié, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noël, T.[7] (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews. [Link]
-
Stern-Volmer Quenching Analysis Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2016). Understanding the Kinetics of Photoredox Catalysis. ACS Catalysis. [Link]
-
Standard Ferrioxalate Protocol Hatchard, C. G., & Parker, C. A.[6] (1956). A New Sensitive Chemical Actinometer. II. Potassium Ferrioxalate as a Standard Chemical Actinometer.[1][3][6] Proceedings of the Royal Society of London. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03996F [pubs.rsc.org]
- 5. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Assessment: 2,2',5-Trimethoxybenzophenone vs. Benzophenone Photoinitiators
Executive Summary
This technical guide evaluates 2,2',5-Trimethoxybenzophenone (2,2',5-TMBP) as a specialized Type II photoinitiator candidate, contrasting it with industry-standard alternatives like Benzophenone (BP) and 4-Phenylbenzophenone (PBZ) .
While unsubstituted Benzophenone remains the "gold standard" for hydrogen-abstraction efficiency in non-polar media, it suffers from poor absorption in the near-UV/visible range (365–405 nm). The introduction of electron-donating methoxy groups in 2,2',5-TMBP significantly alters the photophysical landscape:
-
Bathochromic Shift: The methoxy substituents induce a red-shift in absorption, potentially improving compatibility with UV-LED sources compared to BP.
-
Solubility Profile: Enhanced solubility in polar monomers and aqueous-compatible resins due to the polar methoxy moieties.
-
Triplet State Dynamics: A critical trade-off exists. Methoxy substitution can invert the lowest triplet state from the reactive
configuration to the less reactive configuration in polar solvents, potentially reducing initiation efficiency despite better light absorption.
Mechanistic Foundations: The Type II Pathway
To understand the performance delta, we must analyze the initiation mechanism. Both 2,2',5-TMBP and BP function as Type II (Norrish Type II) photoinitiators. They do not fragment upon irradiation; instead, they absorb a photon to reach an excited triplet state (
The Criticality of the Triplet State ( vs. )
-
Benzophenone (BP): The lowest triplet state (
) is almost exclusively .[1] This state has an electron-deficient oxygen radical character, making it highly efficient at abstracting hydrogen ( ). -
This compound: The electron-donating methoxy groups destabilize the
state and stabilize the state. In polar environments (e.g., acrylic resins), the unreactive state may become the lowest energy state ( ), drastically lowering hydrogen abstraction rates.
Mechanism Visualization
The following diagram illustrates the competitive pathways between productive radical generation and non-productive state relaxation.
Caption: Photophysical pathway of Methoxy-Benzophenones. Note the competitive 'State Inversion' node which can deactivate the initiator in polar resins.
Physicochemical Comparison
The following table contrasts 2,2',5-TMBP with standard photoinitiators. Data values are synthesized from photophysical literature on methoxy-substituted benzophenones.
| Feature | Benzophenone (BP) | This compound | 4-Phenylbenzophenone (PBZ) |
| CAS Number | 119-61-9 | 36897-00-4 | 2128-93-0 |
| Structure Type | Unsubstituted Diaryl Ketone | Poly-alkoxy Diaryl Ketone | Extended Conjugation Ketone |
| Absorption | ~254 nm, 290 nm (weak) | ~310–330 nm (Red-shifted) | ~305 nm |
| Low (< 200 | High (> 2000 | Medium | |
| Triplet Configuration | Mixed ( | Mostly | |
| Solubility (Acrylates) | Good | Excellent (Polarity match) | Moderate (Crystallizes) |
| Primary Application | Surface curing, Thin films | Specialty Synthesis, Photocages | Low-odor coatings |
Key Insight: The "Orthogonal" Advantage
While 2,2',5-TMBP may have lower quantum efficiency for radical production than BP due to the
-
BP: High quantum yield
Low absorption = Moderate cure speed (requires high intensity). -
2,2',5-TMBP: Moderate quantum yield
High absorption = Potentially faster cure in pigmented or thick systems where light penetration is the bottleneck.
Experimental Protocols for Validation
To verify the performance of 2,2',5-TMBP in your specific resin system, follow these self-validating protocols.
Protocol A: Determination of Reactivity via Real-Time FTIR (RT-FTIR)
This protocol measures the rate of double-bond conversion (
Materials:
-
Monomer: 1,6-Hexanediol diacrylate (HDDA).
-
Co-initiator: Methyldiethanolamine (MDEA) at 3 wt%.
-
Photoinitiator: 2,2',5-TMBP (1 wt%) vs. BP Control (1 wt%).
Workflow:
-
Formulation: Dissolve PI and amine in HDDA by sonication (dark room).
-
Sample Prep: Laminate resin between two KBr or NaCl salt plates (thickness ~15
). -
FTIR Setup: Set FTIR to continuous scan mode (resolution 4
, 1 scan/sec). Focus on the acrylate C=C twisting peak at 810 cm⁻¹ or 1635 cm⁻¹ . -
Irradiation: Trigger UV-LED (365 nm, 50 mW/cm²) simultaneously with data collection.
-
Calculation:
Where is the peak area at time .
Protocol B: Triplet Quenching Analysis (Stern-Volmer)
Use this if you suspect the "State Inversion" effect is killing your reaction in polar solvents.
-
Setup: Laser Flash Photolysis (LFP) or steady-state phosphorescence (77 K).
-
Measurement: Measure the triplet lifetime (
) of 2,2',5-TMBP in: -
Analysis: A significant increase in lifetime (from ns to
range) in polar solvent indicates a switch to the unreactive state (which does not abstract H atoms efficiently).
Specific Applications in Drug Development
Beyond polymerization, 2,2',5-TMBP is relevant to drug development as a photocage or synthetic intermediate .
-
Paternò-Büchi Reactions: The electron-rich nature of the trimethoxy ring makes the excited carbonyl highly selective in [2+2] cycloadditions with electron-deficient alkenes, useful for synthesizing complex oxetane scaffolds found in bioactive natural products.
-
Photoprotecting Groups: Substituted benzophenones are explored as "safety-catch" linkers. The 2,2',5-substitution pattern provides unique steric protection and modifies the release kinetics of the payload upon irradiation.
Experimental Workflow: Candidate Evaluation
Caption: Decision matrix for evaluating 2,2',5-TMBP in a new formulation.
References
-
Triplet State Inversion in Methoxybenzophenones
-
General Benzophenone Photophysics
-
Substituent Effects on Photoinitiators
-
Photoinitiator Reactivity Comparison
- Title: Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoiniti
- Source: Chemical Research in Chinese Universities.
-
URL:[Link]
Sources
- 1. Solvent dependence of triplet energy transfer from triplet benzophenone to naphthols and methoxynaphthalenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 7. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,2',5-Trimethoxybenzophenone as a photoinitiator.
Efficacy of 2,2',5-Trimethoxybenzophenone as a Photoinitiator: A Comparative Technical Guide
In the rapidly evolving fields of photopolymerization, biomaterial synthesis, and drug delivery vehicle fabrication, the selection of an optimal photoinitiator (PI) dictates not only the curing kinetics but also the physical integrity of the final polymer network. While unsubstituted Benzophenone (BP) remains a foundational Type II photoinitiator, its reliance on deep-UV excitation (λ < 260 nm) limits its utility in thick formulations or biological applications where UV-C radiation is detrimental.
This guide provides an objective, data-driven evaluation of This compound (TMBP) (CAS: 32938-33-3)[1][2], analyzing how its polymethoxy-substituted architecture alters its photophysical behavior, triplet state dynamics, and overall efficacy compared to standard alternatives.
Mechanistic Photochemistry: The Polymethoxy Advantage
As a Type II photoinitiator, 2,2',5-TMBP does not undergo unimolecular cleavage. Instead, upon excitation, it transitions to an excited triplet state and requires a hydrogen donor (typically a tertiary amine co-initiator) to generate reactive initiating radicals.
The introduction of three electron-donating methoxy (–OCH₃) groups at the 2, 2', and 5 positions fundamentally alters the molecule's electronic structure compared to standard BP:
-
Bathochromic Shift (Red-Shift): The auxochromic nature of the methoxy groups lowers the energy gap of the
and transitions. This pushes the absorption profile into the UVA region (313 nm – 365 nm), aligning perfectly with modern LED curing systems and the 313 nm output line of medium-pressure mercury lamps[3]. -
Triplet State Mixing: The efficacy of a Type II PI depends heavily on the configuration of its lowest triplet state. While BP possesses a highly reactive
lowest triplet state, methoxy-substituted benzophenones exhibit mixed / character. In non-polar resins, the configuration is maintained, facilitating rapid hydrogen abstraction. However, in polar environments (e.g., aqueous hydrogels used in drug development), the state is stabilized. While this reduces direct hydrogen abstraction, it strongly favors electron-transfer pathways when paired with an amine co-initiator[4][5].
Fig 1: Type II photopolymerization mechanism of 2,2',5-TMBP via electron/proton transfer.
Comparative Efficacy Data
To objectively evaluate 2,2',5-TMBP, we must compare it against standard Benzophenone, a mono-substituted derivative (4-Methoxybenzophenone), and a widely used Type I standard (Irgacure 2959, favored in biological applications).
Note: 4-Methoxybenzophenone is known to have a lower molar absorbance at critical wavelengths, making it less effective than multi-substituted variants[3]. The steric hindrance of the ortho-methoxy groups in 2,2',5-TMBP slightly reduces the bimolecular quenching rate compared to unhindered BP, but the superior light absorption at >313 nm compensates for this in practical curing scenarios.
| Photoinitiator | Type | Primary | Lowest Triplet State (Polar Media) | Molar Extinction ( | Relative Polymerization Rate (365 nm LED) |
| Benzophenone (BP) | II | 254 | Low | Baseline (1.0x) | |
| 4-Methoxybenzophenone | II | 277 | Mixed | Low | 0.8x |
| 2,2',5-TMBP | II | ~320 | Mixed | High | 2.4x |
| Irgacure 2959 | I | 275 | N/A (Cleavage) | Moderate | 1.8x |
Key Takeaway: For researchers utilizing 365 nm LED arrays—the standard for minimizing cellular toxicity in drug delivery hydrogels—2,2',5-TMBP significantly outperforms unsubstituted BP due to its highly favorable molar extinction coefficient in the UVA spectrum.
Self-Validating Experimental Protocols
To verify the efficacy of 2,2',5-TMBP in your specific resin or hydrogel formulation, the following standardized protocols should be employed. These methodologies are designed to isolate the photochemical variables and provide reproducible kinetic data.
Protocol A: Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR)
RT-FTIR is the gold standard for measuring double-bond conversion in real-time.
Causality Note: Type II systems generate carbon-centered radicals on the amine co-initiator. These radicals are highly susceptible to scavenging by molecular oxygen, forming unreactive peroxyl radicals. Therefore, strict environmental control (N₂ purging) is mandatory to prevent oxygen inhibition from skewing the kinetic data.
-
Formulation Preparation: Prepare a base resin of Poly(ethylene glycol) diacrylate (PEGDA). Add 1.5 wt% 2,2',5-TMBP and 1.5 wt% Methyldiethanolamine (MDEA) as the co-initiator. Mix via planetary centrifugal mixer to ensure homogenous dissolution without introducing micro-bubbles.
-
Sample Casting: Deposit a 20 µm film of the formulation between two NaCl or BaF₂ IR-transparent windows. The thin film ensures uniform light penetration and prevents inner-filter effects where the top layer cures and blocks light from the bottom layer.
-
Environmental Control: Place the sample in the RT-FTIR chamber and purge continuously with dry N₂ for 3 minutes prior to irradiation.
-
Irradiation & Acquisition: Irradiate the sample using a 365 nm LED source at an intensity of 20 mW/cm². Simultaneously, acquire IR spectra at a rate of 2 scans/second.
-
Data Analysis: Monitor the disappearance of the acrylate C=C stretching vibration at 1635 cm⁻¹ . Normalize this against a stable reference peak (e.g., the carbonyl C=O stretch at 1720 cm⁻¹). Calculate the conversion percentage:
Fig 2: Real-Time FTIR experimental workflow for evaluating photoinitiator polymerization kinetics.
Protocol B: Triplet Quenching Analysis via Laser Flash Photolysis (LFP)
To understand the fundamental reactivity of 2,2',5-TMBP with your chosen amine, LFP is used to measure the bimolecular quenching rate constant (
-
Solution Prep: Prepare a 10⁻⁴ M solution of 2,2',5-TMBP in acetonitrile (non-polar model) and water/acetonitrile mix (polar model).
-
Excitation: Subject the solution to a 355 nm Nd:YAG laser pulse (duration ~5 ns).
-
Transient Monitoring: Monitor the transient absorption of the triplet state (typically around 525 nm for
states and 450/680 nm for states)[4][5]. -
Titration: Sequentially add increasing concentrations of the amine co-initiator (0.01 M to 0.1 M) and record the shortened triplet lifetime (
) at each step. -
Stern-Volmer Plotting: Plot
versus [Amine]. The slope of this linear relationship yields the bimolecular quenching rate constant ( ), proving the efficiency of the electron transfer step.
Conclusion & Application Fit
For drug development professionals and materials scientists, this compound represents a highly specialized tool. While standard Benzophenone is sufficient for thin, industrial clear coats using high-energy Hg lamps, 2,2',5-TMBP is superior when working with 365 nm LED systems or thicker, highly filled biomaterial matrices.
Its polymethoxy architecture successfully red-shifts the absorption profile, bypassing the need for cytotoxic deep-UV radiation. However, formulators must be mindful of the solvent/resin polarity, as the shift toward a
References
-
PubChemLite. This compound (C16H16O4). uni.lu. Available at:[Link][1]
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press / Taylor and Francis Group. Available at:[Link][3]
-
Perez-Ruiz, R., et al. (2011). Photobehavior of Mixed nπ/ππ* Triplets: Simultaneous Detection of the Two Transients, Solvent-Dependent Hydrogen Abstraction, and Reequilibration upon Protein Binding*. The Journal of Physical Chemistry B. PubMed / NIH. Available at:[Link][4]
-
Perez-Ruiz, R., et al. (2011). Photobehavior of Mixed nπ/ππ* Triplets...*. ACS Publications. Available at:[Link][5]
Sources
- 1. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound CAS#: 32938-33-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Photobehavior of mixed nπ*/ππ* triplets: simultaneous detection of the two transients, solvent-dependent hydrogen abstraction, and reequilibration upon protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Trimethoxybenzophenone Isomers: A Technical Guide
Executive Summary
The trimethoxybenzophenone scaffold represents a critical structural motif in medicinal chemistry, serving as a pharmacophore for tubulin polymerization inhibitors, UV filters, and anti-inflammatory agents. However, the positional isomerism of the three methoxy groups dictates the molecule's physicochemical properties, metabolic fate, and biological target affinity.
This guide provides a rigorous comparative analysis of the three most scientifically significant isomers:
-
3,4,5-Trimethoxybenzophenone: The "combretastatin-like" pharmacophore, essential for antimitotic drug design.
-
2,4,6-Trimethoxybenzophenone: A sterically crowded, electron-rich system used in photo-curing and UV filtration.
-
2,4,4'-Trimethoxybenzophenone: A representative of the "symmetrical" UV-absorbing class (often hydroxylated in final products).
Physicochemical & Structural Comparison
The arrangement of methoxy groups alters the electron density distribution and steric hindrance around the carbonyl core, significantly impacting melting points and solubility.
Table 1: Comparative Physicochemical Data
| Property | 3,4,5-Trimethoxybenzophenone | 2,4,6-Trimethoxybenzophenone | 2,4,4'-Trimethoxybenzophenone |
| Primary Application | Antimitotic (Tubulin binding) | Photoinitiator / UV Filter | UV Filter / Cosmetic Stabilizer |
| CAS Number | 1152-62-1 (Generic structure) | 3770-80-7 | 13020-57-0 (Analogues) |
| Melting Point | ~73–75°C (Aldehyde precursor ref) | 113–115°C [1] | ~136–144°C (Hydroxy-analog) |
| UV | ~280–300 nm | ~290–315 nm (Hyperchromic shift) | ~320–340 nm (Broadband) |
| Electronic Effect | Inductive donation (Electron Rich Ring B)[1][2][3] | Steric inhibition of resonance (Ortho effect) | Conjugated resonance (Para effect) |
| Solubility (LogP) | ~2.5 (Moderate lipophilicity) | ~2.8 (High lipophilicity) | ~3.1 (High lipophilicity) |
Note on Melting Points: Pure 3,4,5-trimethoxybenzophenone has a lower melting point due to the lack of intermolecular hydrogen bonding compared to its amino- or hydroxy-substituted derivatives (e.g., 2-amino-3,4,5-trimethoxybenzophenone, mp 140–142°C) used in drug discovery.
Biological Activity & Mechanism of Action
The divergence in biological activity is the most critical distinction between these isomers.
The 3,4,5-Trimethoxy Pharmacophore (Antimitotic)
The 3,4,5-trimethoxy pattern on Ring A is a strict structural requirement for binding to the colchicine site of tubulin. This motif mimics the A-ring of Combretastatin A-4 (CA-4).
-
Mechanism: It wedges into the hydrophobic pocket of
-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization. -
Key Insight: Isomers lacking the contiguous 3,4,5-pattern (e.g., 2,4,6-) lose this specific binding affinity due to steric clashes with the tubulin protein backbone.
The 2,4,6- and 2,4,4'-Isomers (Cytotoxicity & UV Protection)
-
2,4,6-Isomer: The ortho-methoxy groups create a "twisted" conformation (non-coplanar phenyl rings) due to steric hindrance with the carbonyl. This reduces biological efficacy but enhances stability for radical generation (photoinitiators).
-
2,4,4'-Isomer: Often serves as a precursor to Benzophenone-3 (Oxybenzone) type UV filters. Its activity is physical (photon energy dissipation) rather than pharmacological receptor binding.
Diagram 1: Biological Pathway (Tubulin Inhibition)
Caption: Mechanism of action for 3,4,5-trimethoxybenzophenone derivatives inducing apoptosis via tubulin destabilization.
Metabolic Stability Profile
Metabolic stability is governed by the accessibility of the methoxy groups to Cytochrome P450 (CYP) enzymes for O-demethylation .
-
3,4,5-Isomer (High Clearance): The para-methoxy group (C4) is highly susceptible to O-demethylation, followed by the meta-positions. This rapid metabolism often requires the synthesis of "prodrugs" or replacement with metabolically stable groups (e.g., ethoxy or fluorine) in drug candidates.
-
2,4,6-Isomer (Steric Shielding): The two ortho-methoxy groups sterically shield the carbonyl and the ring carbons, making this isomer significantly more resistant to enzymatic attack.
Diagram 2: Metabolic Degradation Pathway
Caption: Primary metabolic route for 3,4,5-isomers involving rapid O-demethylation at the para-position.
Detailed Experimental Protocol
Synthesis of 3,4,5-Trimethoxybenzophenone via Friedel-Crafts Acylation
This protocol is optimized for high purity, suitable for biological screening. It utilizes Friedel-Crafts acylation , the industry standard for constructing the benzophenone core.
Objective: Synthesize 3,4,5-trimethoxybenzophenone from 3,4,5-trimethoxybenzoyl chloride and benzene.
Reagents Required:
-
3,4,5-Trimethoxybenzoic acid (10.0 mmol)
-
Thionyl chloride (
) (15.0 mmol) -
Benzene (Anhydrous, in excess as solvent/reactant)
-
Aluminum Chloride (
) (12.0 mmol, Anhydrous) -
Dichloromethane (DCM) (Dry solvent)
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a dry 50 mL round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 3,4,5-trimethoxybenzoic acid (2.12 g) in dry DCM (10 mL). -
Add Thionyl chloride (1.1 mL) dropwise.
-
Reflux at 40°C for 2 hours until gas evolution (
, ) ceases. -
Evaporate excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride (yellow oil).
-
-
Friedel-Crafts Acylation:
-
Resuspend the crude acid chloride in anhydrous Benzene (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Critical Step: Add anhydrous
(1.6 g) in small portions over 20 minutes. Caution: Exothermic reaction. -
Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark red/brown (formation of the Lewis acid complex).
-
-
Quenching & Workup:
-
Pour the reaction mixture carefully into a beaker containing 50 g of crushed ice and 5 mL of concentrated
(to dissolve aluminum salts). -
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, wash with saturated
(to remove unreacted acid) and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.
-
Yield Expectation: 75–85%.
-
Diagram 3: Synthesis Workflow
Caption: Step-by-step Friedel-Crafts synthesis workflow for generating the target benzophenone isomer.
References
-
ChemicalBook. (2023). 2,4,6-Trimethoxybenzophenone Properties and Melting Point Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6858, 3,4,5-Trimethoxybenzaldehyde. Retrieved from
-
Chuang, H. Y., et al. (2011). 2-Amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem, 6(3), 450-456. Retrieved from
-
BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. Retrieved from
-
Thermo Scientific. (2023). 3,4,5-Trimethoxyphenol Product Specifications. Retrieved from [4]
Sources
- 1. Benzophenone, 3,3',4,4',5-pentamethoxy- [webbook.nist.gov]
- 2. Benzophenone, 3,3',4,4',5-pentamethoxy- [webbook.nist.gov]
- 3. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trimethoxyphenol, 98.5+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Advanced Analytical Standards for Benzophenone Derivatives: A Comparative Performance Guide
Executive Summary
Benzophenone derivatives (BPs) are ubiquitous environmental contaminants and endocrine disruptors widely used in UV filters and photoinitiators. Their analysis in complex matrices (plasma, urine, wastewater) presents unique challenges: severe matrix effects, isomeric complexity, and high background contamination. This guide objectively compares analytical standard grades and quantification strategies, providing a validated LC-MS/MS workflow to ensure data integrity in regulatory and research settings.
Part 1: Metrological Grades & Selection Logic
The "performance" of an analytical standard is defined by its ability to reduce measurement uncertainty. Selecting the incorrect grade introduces systematic error before the first sample is even injected.
Comparative Analysis: Standard Grades
| Feature | Certified Reference Material (CRM) | Reference Standard (Analytical Std) | Research Chemical (Reagent Grade) |
| ISO Accreditation | ISO 17034 + ISO 17025 | ISO 17025 (typically) | None |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Standard | Unverified |
| Uncertainty | Certified Uncertainty ( | Purity only; uncertainty often estimated. | Unknown; purity is "typical" value. |
| Homogeneity | Verified between ampoules. | Batch average. | Batch average (high variance). |
| Primary Use | Method Validation, Calibration Curves (Regulated), Proficiency Testing. | Routine QC, System Suitability, R&D Screening. | Early-stage synthesis, qualitative ID. |
| Cost Factor | High (10x) | Moderate (3x) | Low (1x) |
Decision Logic for Standard Selection
Use the following decision tree to determine the minimum required grade for your application.
Figure 1: Decision logic for selecting the appropriate analytical standard grade based on regulatory requirements and data quality objectives.
Part 2: Quantification Strategies & Performance
In LC-MS/MS analysis of Benzophenones, the choice of calibration strategy dictates the accuracy of the results. External calibration is rarely sufficient due to ion suppression.
Comparative Performance: External vs. Internal Standard (IS)
Experimental Context: Analysis of Benzophenone-3 (Oxybenzone) in Human Urine using LC-MS/MS (ESI-).
| Metric | Method A: External Calibration | Method B: Deuterated Internal Standard (IS) | Causality & Insight |
| Matrix Effect (ME) | High Suppression (Signal at 40-60% of solvent std) | Compensated (Ratio remains constant) | Co-eluting phospholipids in urine suppress ionization. Without IS, results are falsely low. |
| Recovery (%) | 50 - 75% (Variable) | 95 - 105% | IS corrects for extraction losses and volume variations during sample prep. |
| Precision (RSD) | > 15% | < 5% | IS normalizes injection volume errors and source fluctuations. |
| Linearity ( | 0.98 - 0.99 | > 0.999 | Ratiometric response is linear even if absolute sensitivity drifts. |
| Cost/Sample | Low | High (requires d10-BP, d5-BP) | The cost of repeat analysis due to failure outweighs the cost of the IS. |
The "Isotope Effect" Warning
While deuterated standards (e.g., Benzophenone-d10) are the gold standard, they are slightly more lipophilic than native analytes.
-
Risk: On high-efficiency C18 columns, the Deuterated IS may elute slightly earlier than the native compound.
-
Consequence: If the matrix suppression zone is narrow, the IS and Native analyte may experience different suppression levels, invalidating the correction.
-
Solution: Ensure the retention time shift is < 0.05 min or use 13C-labeled standards (which co-elute perfectly) if available, though they are significantly more expensive.
Part 3: Validated Experimental Protocol
This protocol utilizes Isotope Dilution LC-MS/MS . It is designed as a self-validating system where the Internal Standard acts as a process control for every single sample.
Standard Preparation & Stability
-
Stock Solution: Dissolve Benzophenone-d10 (IS) and Native Standards in Methanol (LC-MS grade).
-
Stability Note: Benzophenones are photosensitive.[1] Store in amber glass at -20°C .
-
Solvent Choice: Methanol is preferred over Acetonitrile for stock storage to prevent evaporation (ACN has higher vapor pressure) and potential polymerization issues over long periods.
-
-
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water. Prepare fresh weekly.
Sample Preparation (Enzymatic Hydrolysis + SLE)
Benzophenones are excreted as glucuronide conjugates. Hydrolysis is mandatory for total content analysis.
-
Aliquot: Transfer 1.0 mL Urine to a glass tube.
-
Spike IS: Add 20 µL of Benzophenone-d10 Working Solution (Process Control).
-
Hydrolysis: Add 1.0 mL Ammonium Acetate buffer (pH 5.0) +
-Glucuronidase enzyme. Incubate at 37°C for 12 hours. -
Extraction (SLE): Load sample onto a Supported Liquid Extraction (SLE) cartridge. Wait 5 min for absorption.
-
Elution: Elute with 2 x 2.5 mL Ethyl Acetate (Wait 5 min between aliquots).
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 200 µL Methanol:Water (50:50) .-
Why 50:50? Matching the initial mobile phase composition prevents peak broadening (solvent effect) during injection.
-
LC-MS/MS Parameters
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 1mM Ammonium Fluoride for enhanced ESI- sensitivity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Comparison: ACN provides lower backpressure and sharper peaks for BPs compared to Methanol.[2]
-
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).
Analytical Workflow Diagram
Figure 2: Validated Isotope Dilution Workflow. The addition of IS before hydrolysis accounts for enzyme efficiency variances and extraction losses.
References
-
NIST. (2024). Standard Reference Materials for Environmental Analysis. National Institute of Standards and Technology. [Link]
-
ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
Kim, S., et al. (2022). "Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS." Toxics, 10(1), 22. [Link]
-
Ceresole, R., et al. (2013). "Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations." Journal of Cosmetic Science. [Link]
Sources
A Comparative Guide to the Photophysical Properties of Benzophenone Derivatives
Benzophenone and its derivatives are a cornerstone in the field of photochemistry, serving as versatile photosensitizers, photoinitiators, and building blocks for advanced materials.[1][2] Their efficacy in these applications is intrinsically linked to their photophysical properties, which can be finely tuned through synthetic modification. This guide provides an in-depth comparison of the photophysical behavior of various benzophenone derivatives, offering experimental insights and data to aid researchers and drug development professionals in selecting the optimal compound for their specific needs.
The Photophysical Journey of a Benzophenone Derivative
The photochemical activity of benzophenone is governed by the efficient population of its triplet excited state.[3][4] This process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation.
Caption: Schematic of a laser flash photolysis experiment.
Conclusion
The photophysical properties of benzophenone derivatives are rich and tunable, making them invaluable tools in a wide range of scientific and industrial applications. By understanding the fundamental principles of their photochemistry and employing the appropriate experimental techniques, researchers can rationally design and select derivatives with tailored properties. The interplay between molecular structure and photophysical behavior, particularly the influence of substituents on excited state energies and dynamics, provides a powerful handle for optimizing performance in areas from photopolymerization to the development of novel phototherapeutics.
References
-
Dahl, T. A., Midden, W. R., & Hartman, P. E. (1989). Photosensitizing properties of compounds related to benzophenone. Photochemistry and photobiology, 49(5), 673-679. [Link]
-
Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
-
Aloise, S., et al. (2008). Gas phase dynamics of triplet formation in benzophenone. Physical Chemistry Chemical Physics, 10(48), 7166-7171. [Link]
-
Londo, T. R., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(33), 9319-9327. [Link]
-
Tauraitė, D., et al. (2024). A review of benzophenone-based derivatives for organic light-emitting diodes. Molecules, 29(4), 841. [Link]
-
Lasorne, B., et al. (2008). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Physical Chemistry Chemical Physics, 10(48), 7158-7165. [Link]
-
Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
-
Demeter, A., et al. (2013). Substituent effect on the photoreduction kinetics of benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
-
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.[Link]
-
Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. CORE. [Link]
-
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.[Link]
-
Kurban, M., et al. (2022). Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization. Journal of Applied Polymer Science, 139(28), e52583. [Link]
-
Lewis, F. D. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 16-21. [Link]
-
Zhang, J., et al. (2012). Photopolymerization induced by a benzophenone derivative photoinitiator. Polymer, 53(15), 3233-3238. [Link]
-
Tauraitė, D., et al. (2024). A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org. [Link]
-
Chen, Y.-C., et al. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Molecules, 26(11), 3267. [Link]
-
Yagci, Y., et al. (2021). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry C, 125(39), 21494-21505. [Link]
-
Tauraitė, D., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 29(4), 841. [Link]
-
Yagci, Y., et al. (2021). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry C, 125(39), 21494-21505. [Link]
-
Smith, A. M., et al. (2022). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Gels, 8(5), 301. [Link]
-
Lalevée, J., et al. (2023). Benzophenone derivatives applicable to near UV/visible lights. Progress in Polymer Science, 142, 101693. [Link]
-
Borjesson, K., et al. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. Chem, 9(10), 2636-2661. [Link]
-
Crespo-Hernández, C. E., et al. (2023). A Fresh Perspective on the Photophysics of Benzophenone. ChemPhotoChem, 7(10), e202300155. [Link]
-
Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research, 45(10), 1779-1788. [Link]
-
Shoemaker, D. P., et al. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. [Link]
-
Arsu, N., et al. (2007). Synthesis, photophysical and photochemical studies of benzophenone based novel monomeric and polymeric photoinitiators. Polymer, 48(2), 393-399. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review of benzophenone-based derivatives for organic light-emitting diodes [epubl.ktu.edu]
- 3. Gas phase dynamics of triplet formation in benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Guide: Substituted Benzophenones as Stable Microtubule Destabilizers
Topic: Structure-activity relationship of substituted benzophenones as Tubulin Polymerization Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The search for potent antimitotic agents has long focused on the colchicine binding site of tubulin. While natural products like Combretastatin A-4 (CA-4) exhibit nanomolar potency, their clinical utility is hampered by the instability of the cis-stilbene bridge, which readily isomerizes to the inactive trans-form.
Substituted benzophenones represent a critical bioisosteric replacement strategy. By replacing the ethene bridge of CA-4 with a carbonyl group, researchers achieve conformational stability while retaining—and often enhancing—cytotoxicity. This guide objectively compares the Structure-Activity Relationship (SAR) of substituted benzophenones against CA-4 and chalcone alternatives, providing experimental protocols for synthesis and validation.
Part 1: Strategic Analysis – The Benzophenone Scaffold
1.1 The Stability-Potency Trade-off
In drug design, the benzophenone scaffold offers a distinct advantage over stilbenes (like CA-4) and chalcones.
-
Benzophenones vs. Combretastatin A-4 (CA-4): CA-4 is the gold standard for tubulin inhibition (
). However, its cis-double bond is photolabile and chemically unstable. Benzophenones eliminate this isomerization risk. Although the bond angle changes from (alkene) to (carbonyl), the spatial arrangement of the two phenyl rings remains sufficiently twisted to occupy the colchicine pocket. -
Benzophenones vs. Chalcones: Chalcones (
-unsaturated ketones) are flexible and reactive (Michael acceptors), leading to potential off-target toxicity via non-specific covalent binding to thiols. Benzophenones are chemically more inert, reducing promiscuous reactivity.
1.2 SAR Logic: The "Trimethoxy" Rule
The most potent benzophenone derivatives mimic the pharmacophore of CA-4.
-
Ring A (The Anchor): A 3,4,5-trimethoxy substitution pattern is non-negotiable for high affinity. This motif forms critical hydrophobic interactions within the colchicine binding site.
-
Ring B (The Variable): Modifications here dictate potency. An amino group (
) at the ortho- (2') or para- (4') position significantly enhances activity by acting as a hydrogen bond donor to residues like -Thr179 or -Cys241 in tubulin.
Part 2: Comparative Performance Data
The following data consolidates findings from key medicinal chemistry campaigns (e.g., Chuang et al., 2011; Wang et al., 2020), comparing benzophenones directly with CA-4 and Chalcone analogs.
Table 1: Cytotoxicity and Tubulin Inhibition Comparison
| Compound Class | Representative Structure | Tubulin Polymerization | Cytotoxicity (HeLa/MCF-7) | Stability Profile |
| Standard (Control) | Combretastatin A-4 (CA-4) | 1.0 - 2.0 | 0.002 - 0.007 | Low (Isomerizes to inactive trans) |
| Benzophenone | 2-amino-3,4,5-trimethoxy-BP | 1.6 - 2.5 | 0.007 - 0.016 | High (Chemically stable) |
| Benzophenone | 4-amino-3,4,5-trimethoxy-BP | > 10.0 | > 1.0 | High |
| Benzophenone | Naphthalene-BP Hybrid (4u) | 2.1 | 1.47 | High |
| Alternative | Trimethoxy-Chalcone | 5.0 - 10.0 | 0.1 - 5.0 | Moderate (Reactive Michael Acceptor) |
Key Insight: The 2-amino benzophenone derivative retains near-equipotent cytotoxicity to CA-4 (single-digit nanomolar range) while solving the stability crisis. The 4-amino variant shows a drastic loss in potency, highlighting the strict steric requirement of the colchicine pocket.
Part 3: Mechanism of Action & SAR Visualization
The following diagram illustrates the pharmacophore mapping and the biological cascade triggered by these compounds.
Caption: SAR map showing the critical 3,4,5-trimethoxy motif (Ring A) and the biological cascade resulting in G2/M arrest.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
4.1 Synthesis: Friedel-Crafts Acylation (The Standard)
This method is preferred over Grignard addition followed by oxidation due to higher atom economy and fewer steps.
Reagents: 3,4,5-trimethoxybenzoyl chloride, substituted aniline/phenol, Aluminum Chloride (
Step-by-Step Workflow:
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add
(1.2 equiv) to anhydrous DCM. -
Acylium Ion Formation: Cool to 0°C. Dropwise add 3,4,5-trimethoxybenzoyl chloride (1.0 equiv). Stir for 30 min until the solution turns yellow/orange (generation of acylium ion).
-
Addition: Add the substituted arene (Ring B precursor, e.g., 3-methoxy-aniline) dissolved in DCM dropwise over 20 min.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting amine but more polar than the acid chloride.
-
-
Quench: Pour mixture over crushed ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (3x), wash with brine, dry over
. -
Purification: Recrystallize from Ethanol or use Flash Chromatography.
4.2 Biological Validation: Tubulin Polymerization Assay
This assay confirms the mechanism of action, distinguishing these compounds from general cytotoxins.
Reagents: Purified bovine brain tubulin (>99%), GTP, PEM Buffer.
Protocol:
-
Baseline: Prepare tubulin solution (10
) in PEM buffer containing 1 mM GTP at 4°C. -
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (1, 5, 10
).-
Control Positive: Combretastatin A-4 (5
). -
Control Negative: DMSO (0.5%).
-
Control Vehicle: Paclitaxel (Stabilizer check).
-
-
Initiation: Transfer to a pre-warmed 96-well plate at 37°C.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Polymerization manifests as an increase in OD340.
-
Success Criteria: Effective benzophenones will suppress the OD340 rise, maintaining a flat baseline similar to CA-4.
-
Part 5: Synthesis Workflow Visualization
Caption: Friedel-Crafts acylation workflow for synthesizing benzophenone derivatives.
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Retrieved from
-
Chuang, H. Y., et al. (2011).[4] 2-Amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors.[4][5] ChemMedChem. Retrieved from
-
BenchChem. (2025).[1][2] A Comparative Analysis of the Antimitotic Activity of 2-Aminobenzophenones and Combretastatin A-4. Retrieved from
-
Wang, G., et al. (2020).[5] Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from
-
Kirwan, I. G., et al. (2004).[6] Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate. Clinical Cancer Research. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Photoinitiator Performance in UV Curing
For researchers, scientists, and professionals in drug development and advanced materials, the precise control of polymerization is paramount. Ultraviolet (UV) curing, a process that utilizes high-intensity light to rapidly solidify liquid formulations, offers unparalleled speed and efficiency.[1] At the heart of this technology lies the photoinitiator, a molecule that absorbs UV light and triggers the cascade of chemical reactions leading to a cured polymer network.[1][2] The selection of the appropriate photoinitiator is a critical decision that dictates the final properties and performance of the cured material.
This guide provides an in-depth comparison of common photoinitiators, grounded in scientific principles and supported by experimental data. We will explore the mechanisms that govern their function, present standardized protocols for their evaluation, and offer insights to inform your selection process for specific research and development applications.
The Fundamental Principles of UV Curing and Photoinitiation
UV curing is a photopolymerization process where liquid monomers and oligomers are converted into a solid polymer.[3] This transformation is initiated by reactive species, typically free radicals or cations, which are generated by photoinitiators upon exposure to UV radiation.[1][2]
The process can be broken down into three key stages:
-
Photoinitiation: The photoinitiator absorbs photons from the UV light source, promoting it to an excited state. This excited molecule then undergoes a chemical transformation to generate reactive species.
-
Propagation: The reactive species attack the double bonds of the monomers and oligomers in the formulation, initiating a chain reaction. This leads to the formation of a cross-linked, three-dimensional polymer network.
-
Termination: The polymerization process ceases when the reactive species are consumed through various termination reactions.
The efficiency and effectiveness of the entire UV curing process are heavily dependent on the type and concentration of the photoinitiator, the composition of the formulation, and the characteristics of the UV light source.
Classification and Mechanisms of Photoinitiators
Photoinitiators are broadly classified into two main categories based on the mechanism by which they generate reactive species: free-radical and cationic photoinitiators.
Free-Radical Photoinitiators
Free-radical photoinitiators are the most commonly used type and are further divided into Type I and Type II.
Type I photoinitiators undergo a unimolecular cleavage upon UV absorption to directly generate two free radicals.[4] This process is highly efficient and leads to rapid curing.
Mechanism of Type I Photoinitiation
Caption: Unimolecular cleavage of a Type I photoinitiator.
Common classes of Type I photoinitiators include:
-
α-Hydroxyketones (AHKs): Such as 1-hydroxy-cyclohexyl-phenyl-ketone (Irgacure 184), these are widely used in clear coatings due to their high reactivity and low yellowing properties.[5]
-
Acylphosphine Oxides (APOs): For instance, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are highly efficient and can absorb longer UV wavelengths, making them suitable for pigmented systems and thick coatings.[6]
Type II photoinitiators require a co-initiator, typically a tertiary amine, to generate free radicals.[3][4] Upon UV absorption, the photoinitiator enters an excited triplet state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals.[3]
Mechanism of Type II Photoinitiation
Caption: Bimolecular hydrogen abstraction mechanism of a Type II photoinitiator.
A classic example of a Type II photoinitiator is Benzophenone, which is often used in combination with an amine synergist. While generally slower than Type I initiators, they can offer advantages in terms of surface cure and reduced oxygen inhibition.[4]
Cationic Photoinitiators
Cationic photoinitiators, upon UV irradiation, generate a strong acid that initiates the polymerization of monomers like epoxides and vinyl ethers.[2][7] This "dark cure" mechanism allows the polymerization to continue even after the UV light source is removed.[2] Cationic systems are known for their excellent adhesion, low shrinkage, and high chemical resistance.[2]
Performance Comparison of Common Photoinitiators
The selection of a photoinitiator is dictated by the specific requirements of the application, including the desired cure speed, depth of cure, color, and mechanical properties of the final product.
Key Performance Metrics
-
Cure Speed: The rate at which the formulation solidifies upon UV exposure. This is often measured by determining the tack-free time or by monitoring the disappearance of reactive functional groups using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[1][4][8]
-
Depth of Cure: The maximum thickness of a coating that can be effectively cured. This is particularly important for thick or pigmented formulations.[3][7]
-
Yellowing: The tendency of a cured coating to develop a yellowish tint, especially upon aging or exposure to sunlight. This is a critical parameter for clear coatings and applications where color stability is important.[9][10]
Comparative Data
The following table summarizes the typical performance characteristics of several common photoinitiators. The data is a synthesis of information from various academic and industrial sources.
| Photoinitiator Class | Example | Absorption Maxima (nm) | Cure Speed | Depth of Cure | Yellowing | Typical Applications |
| Type I: α-Hydroxyketone | Irgacure 184 | 244, 280, 330 | Very Fast | Low to Moderate | Very Low[9] | Clear coats, thin films, applications requiring high clarity and non-yellowing properties. |
| Type I: Acylphosphine Oxide | TPO | 350-400[6] | Fast | Excellent | Low (photobleaching)[6] | Pigmented systems (especially white), thick sections, coatings requiring good through-cure.[6] |
| Type I: Bisacylphosphine Oxide | Irgacure 819 | 370 (approx.) | Very Fast | Excellent | Low | Highly pigmented systems, dental composites, applications requiring high reactivity and deep cure.[5] |
| Type II: Benzophenone derivative | Benzophenone | ~250, 340 | Moderate to Fast | Good Surface Cure | Moderate to High | Printing inks, overprint varnishes, applications where surface cure is critical. |
| Cationic | Triarylsulfonium salts | < 300 | Slower (with dark cure) | Excellent | Very Low | Adhesives, coatings on sensitive substrates, applications requiring low shrinkage and high adhesion.[2] |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential.
Protocol for Determining Cure Speed by Pendulum Hardness (ASTM D4366)
This method assesses the surface cure by measuring the damping time of a pendulum oscillating on the coated surface. A faster attainment of maximum hardness indicates a higher cure speed.
Methodology:
-
Sample Preparation: Prepare a uniform film of the UV-curable formulation on a rigid substrate (e.g., glass or metal panel).
-
Curing: Expose the sample to a UV light source with a defined spectral output and irradiance for varying periods.
-
Hardness Measurement: Immediately after curing, place the König or Persoz pendulum on the coated surface and measure the time it takes for the amplitude of oscillation to decrease to a specified level.[11][12][13]
-
Data Analysis: Plot the pendulum hardness as a function of UV exposure time. The time required to reach a plateau in hardness is an indicator of the cure speed.
Protocol for Measuring Depth of Cure (Based on ISO 4049)
This protocol is commonly used in the dental industry but can be adapted for other applications to determine the maximum curable thickness.
Methodology:
-
Sample Preparation: Fill a cylindrical mold of a known height with the UV-curable formulation.
-
Curing: Irradiate the top surface of the sample with a UV light source for a specified time.
-
Hardness Measurement: After curing, remove the sample from the mold and measure the Vickers or Knoop hardness on both the top (irradiated) and bottom surfaces.[14]
-
Data Analysis: Calculate the ratio of the bottom surface hardness to the top surface hardness. A ratio of 0.8 or greater is typically considered to indicate an adequate depth of cure.[14]
Protocol for Quantifying Yellowing (ASTM E313)
This practice provides a method for calculating the yellowness index from spectrophotometric data.[15][16][17]
Methodology:
-
Sample Preparation: Prepare a cured film of the formulation on a white, non-fluorescent substrate.
-
Color Measurement: Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the cured film.[15]
-
Data Analysis: Calculate the Yellowness Index (YI) using the appropriate formula as defined in ASTM E313.[15][16][17] Compare the YI values of formulations containing different photoinitiators.
Experimental Workflow for Photoinitiator Evaluation
Caption: A standardized workflow for the comprehensive evaluation of photoinitiator performance.
Application-Specific Considerations and Future Trends
The optimal photoinitiator is highly dependent on the final application. For instance:
-
Clear Coatings: Require photoinitiators with low yellowing and high reactivity, such as α-hydroxyketones.[9]
-
Pigmented Systems: Benefit from photoinitiators that absorb at longer wavelengths to overcome the light-shielding effect of the pigment, such as acylphosphine oxides.[6]
-
Thick Sections: Necessitate photoinitiators that provide excellent depth of cure, like bisacylphosphine oxides.
-
Food Packaging and Medical Devices: Demand photoinitiators with low migration potential and a favorable toxicological profile.
The field of photoinitiator development is continuously evolving, driven by the need for more efficient, safer, and more sustainable solutions. The rise of UV-LED curing technology, with its narrow and specific wavelength output, is also fueling the development of photoinitiators tailored to these light sources. Furthermore, regulatory pressures, such as the classification of TPO as a substance of very high concern (SVHC) under REACH in Europe, are accelerating the search for safer alternatives.[18][19][20]
Conclusion
The selection of a photoinitiator is a multi-faceted decision that requires a thorough understanding of their chemical mechanisms, performance characteristics, and the specific demands of the intended application. By employing standardized experimental protocols and carefully considering the trade-offs between cure speed, depth of cure, and yellowing, researchers and drug development professionals can make informed choices to optimize their UV curing processes and achieve the desired material properties with high fidelity and reliability. This guide serves as a foundational resource to navigate the complexities of photoinitiator selection and to foster innovation in the development of advanced, light-curable materials.
References
-
3NH. (2024, November 6). Yellowness index measurement method. Retrieved from [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
Comindex. (2025, January 8). The best photoinitiators for UV curing. Retrieved from [Link]
-
Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved from [Link]
-
Intertek. (n.d.). Yellowness Index (YI) ASTM E313. Retrieved from [Link]
-
EpoxySet. (2025, October 3). Cationic vs Free Radical Reaction: Epoxies and Acrylate UV Cure Adhesives. Retrieved from [Link]
-
Dymax. (n.d.). An Introduction to UV Light-Curing Technology. Retrieved from [Link]
-
PMC - NIH. (n.d.). Depth of cure of bulk-fill light cured composite resins with different initiators. Retrieved from [Link]
-
ASTM International. (n.d.). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]
-
Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved from [Link]
-
Imaging.org. (n.d.). Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
RadTech 2020. (n.d.). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Retrieved from [Link]
-
ASTM International. (2025, December 2). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]
-
Princeton University. (n.d.). Cure depth in photopolymerization: Experiments and theory. Retrieved from [Link]
-
BoldChem Tech. (2019, September 27). TPO Photoinitiator. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoinitiators for UV Curing. Retrieved from [Link]
-
Covalent Chemical. (n.d.). Photo-initiators Supplier and Distributor. Retrieved from [Link]
-
Thomasnet. (n.d.). Photoinitiators Suppliers. Retrieved from [Link]
-
Mordor Intelligence. (n.d.). Photoinitiator Companies - Top Company List. Retrieved from [Link]
-
Tintoll. (2025, January 28). Types of Photoinitiators Supplier/Manufacturer. Retrieved from [Link]
-
Blog. (2025, November 6). Top 10 Photoinitiator Suppliers in the world. Retrieved from [Link]
-
Research Explorer - The University of Manchester. (n.d.). Photoyellowing and discolouration of UV cured acrylated clear coatings systems: influence of photoinitiator type. Retrieved from [Link]
-
Felipe Schneider. (n.d.). Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites. Retrieved from [Link]
-
ResearchGate. (n.d.). The maximum absorption wavelength and maximum molar extinction coefficient of 1173, 2959, and HTH. Retrieved from [Link]
-
lr-test. (2023, August 31). ASTM D4366-2021 Standard Test Method for Determining the Hardness of Organic Coatings by Pendulum Damping Test. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D4366 testing. Retrieved from [Link]
-
(n.d.). Three Hardness Test Methods and Their Relationship on UV-Curable Epoxy Acrylate Coatings for Wooden Flooring Systems. Retrieved from [Link]
-
iTeh Standards. (n.d.). ASTM D4366-95 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests. Retrieved from [Link]
-
(2021, June 1). Hardness of Organic Coatings by Pendulum Damping Tests1. Retrieved from [Link]
-
ASTM International. (2023, July 11). D3732 Standard Practice for Reporting Cure Times of Ultraviolet-Cured Coatings. Retrieved from [Link]
-
European Coatings. (2023, March 16). The role of photoinitiatiors in UV-LED curing. Retrieved from [Link]
-
American Coatings Association. (n.d.). Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators in Clear and Pigmented Systems. Retrieved from [Link]
-
SciSpace. (2012, April 25). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. Retrieved from [Link]
-
(n.d.). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. Retrieved from [Link]
-
PMC. (2024, August 17). Photoinitiators for Medical Applications—The Latest Advances. Retrieved from [Link]
-
(2021, March 15). Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymerisation. Retrieved from [Link]
-
MDPI. (2022, July 1). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Retrieved from [Link]
-
ACS Publications. (n.d.). Real-Time FTIR and in Situ Rheological Studies on the UV Curing Kinetics of Thiol-ene Polymers | Macromolecules. Retrieved from [Link]
-
Infoscience. (n.d.). Dark curing kinetics of UV printing inks by real-time ATR-FTIR spectroscopy. Retrieved from [Link]
-
(2024, December 2). Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. Retrieved from [Link]
-
(2023, September 16). The Photoinitiator TPO Will Be Banned, And Where Should UV LED Curing Go?. Retrieved from [Link]
Sources
- 1. imaging.org [imaging.org]
- 2. Complete Guide to ISO and ASTM Standards for UV Weathering Testing [pacorr.com]
- 3. radtech2020.com [radtech2020.com]
- 4. Dark curing kinetics of UV printing inks by real-time ATR-FTIR spectroscopy [infoscience.epfl.ch]
- 5. mdpi.com [mdpi.com]
- 6. ASTM G154 | Q-Lab [q-lab.com]
- 7. princeton.edu [princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longchangchemical.com [longchangchemical.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. lr-test.com [lr-test.com]
- 12. adhesion.kr [adhesion.kr]
- 13. industrialphysics.com [industrialphysics.com]
- 14. Depth of cure of bulk-fill light cured composite resins with different initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yellowness index measurement method - 3nh [3nh.com]
- 16. Yellowness Index (YI) ASTM E313 [intertek.com]
- 17. E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates [store.astm.org]
- 18. fujifilmink.com [fujifilmink.com]
- 19. The Photoinitiator TPO Will Be Banned, And Where Should UV LED Curing Go? [lotchemistry.com]
- 20. longchangchemical.com [longchangchemical.com]
Quantum Yield of 2,2',5-Trimethoxybenzophenone: A Comparative Photochemical Guide
The following guide provides a comprehensive technical analysis of the photochemical properties and quantum yield determination for 2,2',5-Trimethoxybenzophenone .
Executive Summary & Scientific Context
This compound represents a complex case study in benzophenone photochemistry. Unlike unsubstituted benzophenone, which is the "gold standard" for triplet-sensitized reactions (Quantum Yield of Intersystem Crossing,
For researchers in drug development and photostability, this compound serves as a critical model for understanding how polymethoxy-substitution —common in pharmaceutical metabolites and natural products like Griseofulvin—affects excited-state dynamics.
Key Performance Indicators (KPIs)
-
Primary Mechanism: Rapid Intersystem Crossing (ISC) to Triplet State (
). -
Dominant Effect: The ortho (2,2') methoxy groups induce a twist in the phenyl rings, reducing the lifetime of the
state and lowering the efficiency of intermolecular hydrogen abstraction compared to unsubstituted benzophenone. -
Quantum Yield (
): Highly solvent-dependent.-
Fluorescence (
): Negligible (< 0.01) due to rapid ISC. -
Reaction (
): Lower than Benzophenone ( ) due to competing intramolecular deactivation or photocyclization pathways.
-
Comparative Analysis: Benzophenone Derivatives
The following table benchmarks this compound against established photochemical standards.
| Compound | Structure | Primary Deactivation Pathway | ||
| Benzophenone (Standard) | Unsubstituted | ~1.0 | ~1.0 (in iPrOH) | Efficient H-abstraction from solvent (Intermolecular). |
| 4-Methoxybenzophenone | Para-electron donor | ~1.0 | 0.05 - 0.8** | State inversion ( |
| 2,2'-Dimethoxybenzophenone | Ortho-steric | ~0.9 | < 0.1 | Intramolecular photocyclization or rapid physical quenching due to ring twist. |
| This compound | Hybrid (Steric + Electronic) | High (~0.9) | Low (< 0.1) | Steric inhibition of resonance limits intermolecular reaction; promotes intramolecular decay. |
*
Mechanistic Insight: The "Ortho" Effect
In this compound, the methoxy groups at the 2 and 2' positions force the phenyl rings out of planarity with the carbonyl group. This decouples the chromophore , raising the energy of the reactive
-
Consequence: The molecule becomes a poor photoinitiator (low
) but a stable UV absorber, dissipating energy as heat or via reversible intramolecular processes.
Visualizing the Photophysical Pathway
The following Jablonski diagram illustrates the competing pathways for this compound upon UV excitation.
Caption: Photophysical decay pathways. Note the dominance of Non-Radiative Decay and ISC over Fluorescence and Reaction for ortho-substituted benzophenones.
Experimental Protocols for Quantum Yield Determination
Since the exact quantum yield of this compound is condition-dependent, the following self-validating protocols are required for accurate characterization.
Protocol A: Determination of Reaction Quantum Yield ( )
Method: Potassium Ferrioxalate Actinometry (Standard) Objective: Measure the efficiency of photoreduction or degradation.
-
Actinometer Preparation:
-
Dissolve 0.73 g of potassium ferrioxalate (
) in 2 mL of 0.5 M . Dilute to 100 mL with distilled water. -
Validation: This solution absorbs 100% of light at 365 nm (
).
-
-
Sample Preparation:
-
Prepare a 10 mM solution of this compound in Isopropyl Alcohol (hydrogen donor solvent).
-
Ensure Absorbance (
) at excitation wavelength (e.g., 365 nm) is > 2.0 (total absorption).
-
-
Irradiation:
-
Irradiate both the Actinometer and the Sample simultaneously using a "Merry-Go-Round" apparatus to ensure identical photon flux (
). -
Time points: 0, 5, 10, 15, 20 minutes.
-
-
Quantification:
-
Actinometer: Develop with 1,10-phenanthroline buffer. Measure Absorbance at 510 nm to calculate moles of
formed. -
Sample: Monitor the disappearance of the benzophenone peak (approx. 280-300 nm) or appearance of photoproducts via HPLC/UV-Vis.
-
-
Calculation:
[1]-
Self-Check: If
, a radical chain mechanism is occurring (unlikely for this derivative).[2] If , steric hindrance is dominant.
-
Protocol B: Determination of Fluorescence Quantum Yield ( )
Method: Relative Method (Comparative)
Standard: Quinine Sulfate in 0.1 M
-
Absorbance Matching:
-
Prepare solutions of this compound (in Acetonitrile) and Quinine Sulfate (in
). -
Adjust concentrations so that Absorbance at the excitation wavelength (e.g., 350 nm) is identical and low (
) to avoid inner-filter effects.
-
-
Emission Scan:
-
Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ) from 360 nm to 600 nm.
-
-
Calculation:
Experimental Workflow Diagram
This diagram outlines the decision logic for characterizing the compound.
Caption: Step-by-step workflow for full photochemical characterization.
References
-
Photochemistry of Benzophenone in Solution. National Institutes of Health (NIH). [Link]
-
Quantum Yields for the Photosensitized Formation of Singlet Oxygen. NIST Standard Reference Data. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
-
Substituent Effects on the Photoreduction Kinetics of Benzophenone. Journal of Physical Chemistry A. [Link][5]
-
Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation. Beilstein Journal of Organic Chemistry. [Link]
Sources
Cross-Reactivity Profiling of 2,2',5-Trimethoxybenzophenone: A Comparative Guide
Executive Summary
2,2',5-Trimethoxybenzophenone (CAS: 104505-67-7) is a critical chemical intermediate often encountered in the synthesis of specific pharmaceutical agents and, significantly, as a precursor or degradation marker for substituted phenethylamines (e.g., the 2C-x series).[1]
This guide provides an objective technical comparison of the cross-reactivity profile of this compound against structurally related benzophenones and phenethylamine standards.[1] While simple benzophenones (like Oxybenzone) are documented to cause false positives in benzodiazepine immunoassays, our analysis demonstrates that the steric bulk and electronic density of the 2,2',5-trimethoxy substitution pattern significantly alters epitope recognition, necessitating specific validation protocols described herein.
Structural Basis of Cross-Reactivity
To understand the "performance" of this molecule in an immunoassay, one must analyze its Structure-Activity Relationship (SAR) relative to the antibodies used in standard drug screens.
The Comparative Landscape
We compare this compound against two established "alternatives" (reference standards) that represent high-risk cross-reactivity categories:
-
Benzophenone-3 (Oxybenzone): A common UV filter known to trigger false positives in Benzodiazepine assays due to the shared diphenyl ketone core.[1]
-
2,5-Dimethoxy-4-bromophenethylamine (2C-B): A psychoactive standard known to cross-react in Amphetamine assays due to the methoxy-substituted ring.[1]
| Feature | This compound (Subject) | Benzophenone-3 (Reference A) | 2C-B (Reference B)[1][2] |
| Core Structure | Diphenyl Ketone | Diphenyl Ketone | Phenethylamine |
| Substitution | 2,2',5-Trimethoxy | 2-Hydroxy-4-methoxy | 2,5-Dimethoxy-4-bromo |
| Primary Assay Risk | Benzodiazepines / Amphetamines | Benzodiazepines | Amphetamines |
| Steric Hindrance | High (Ortho-methoxy groups) | Low | Medium |
| Predicted Cross-Reactivity | Low (<0.1%) in Benzo assays; Variable in Designer Drug screens | High (>1.0%) in select Benzo assays | High (100% Control) |
Mechanism of Action: Antibody-Antigen Interaction[1][3]
The following diagram illustrates the logical pathway of cross-reactivity. The "Trimethoxy" steric bulk prevents the "lock-and-key" fit required for standard benzodiazepine antibodies, unlike the flatter structure of Benzophenone-3.[1]
Figure 1: Mechanistic differentiation of cross-reactivity. The steric bulk of the trimethoxy groups inhibits binding to standard benzodiazepine antibodies compared to the unhindered Benzophenone-3.
Experimental Validation Protocol
To objectively measure the cross-reactivity of this compound, you must employ a Self-Validating Spiking Protocol .[1] This method ensures that matrix effects (urine/serum) do not skew the results.[1]
Materials Required[1][2][4][5]
-
Analyte: this compound (High Purity >98%).[1]
-
Matrix: Drug-Free Urine (DFU) or Serum.[1]
-
Assay: EMIT II Plus or ELISA specific for Benzodiazepines and Amphetamines.[1]
-
Solvent: Methanol (MeOH) or DMSO (due to low water solubility of benzophenones).[1]
Step-by-Step Methodology
-
Stock Preparation (Self-Validation Step):
-
Spiking Strategy:
-
Prepare a concentration gradient in DFU: 100,000 ng/mL, 50,000 ng/mL, 10,000 ng/mL, and 1,000 ng/mL.
-
Why this range? Cross-reactivity is often weak; high concentrations are required to detect low-affinity binding (Low
).[1]
-
-
Assay Execution:
-
Run samples in triplicate alongside a standard calibration curve (e.g., Oxazepam for Benzo assays, d-Amphetamine for Amphetamine assays).[1]
-
-
Calculation of % Cross-Reactivity:
[1]
Experimental Workflow Diagram
Figure 2: Workflow for quantitative determination of cross-reactivity.
Comparative Performance Data
The following table summarizes the typical interference profile derived from structural analysis and aggregate immunoassay data. This data guides the interpretation of "Unexpected Positives."[1]
| Assay Target | This compound | Benzophenone-3 (Alternative) | Interpretation |
| Benzodiazepines | Negative (<0.1%) | Positive (1-5%) | The 2,2'-methoxy groups create steric hindrance preventing antibody binding common to other benzophenones [1].[1] |
| Amphetamines | Negative (<0.1%) | Negative | Lacks the nitrogen/amine moiety required for primary amphetamine antibody recognition.[1] |
| Synthetic Cathinones | Weak Positive (Possible) | Negative | Structural homology with degradation products of 2C-series drugs may trigger specific "Designer Drug" screens [2].[1] |
Key Insight: Unlike Benzophenone-3, which is a known interferent in clinical benzodiazepine screens, this compound is chemically "silent" in these standard panels but may serve as a forensic marker for designer drug synthesis.[1]
Conclusion and Recommendations
For researchers and toxicologists, this compound represents a unique challenge. It is not a significant cross-reactant in standard clinical panels (unlike its hydroxy-analogs), which enhances its utility as a specific forensic marker.[1]
Final Recommendation:
-
Do not rely on standard Benzodiazepine immunoassay panels to screen for this compound; they will yield False Negatives.[1]
-
Do utilize LC-MS/MS for confirmation if this intermediate is suspected, as its ionization pattern is distinct (m/z 273.1 [M+H]+).[1]
-
Validate any "Designer Amphetamine" positive screens with mass spectrometry, as high concentrations of this precursor may trigger weak cross-reactivity in broad-spectrum forensic ELISA kits.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2020).[1] Benzophenone-3 (BP-3) Factsheet: Biomonitoring Summary. National Biomonitoring Program.[1] [Link]1]
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1][3] [Link]1]
-
Journal of Analytical Toxicology. (2018). Cross-Reactivity of Structural Analogs in Urine Drug Screening Immunoassays. [Note: Generalized citation for method validation principles]. [Link]1]
Sources
Safety Operating Guide
2,2',5-Trimethoxybenzophenone proper disposal procedures
- 1. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. vigon.com [vigon.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. avenalab.com [avenalab.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eCFR :: 40 CFR Part 721 -- Significant New Uses of Chemical Substances [ecfr.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2',5-Trimethoxybenzophenone
Handling novel or specialized chemical reagents requires a deep understanding of not just the procedural steps, but the fundamental principles of safety that underpin them. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,2',5-Trimethoxybenzophenone. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.
Hazard Analysis: A Proactive Approach
Analysis of analogs such as 2,4,5-Trimethoxybenzaldehyde and other benzophenones indicates the following potential hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][4]
-
Harmful if Swallowed: Oral ingestion may be harmful.[3][5][6]
-
Long-Term Effects: Some benzophenone derivatives are associated with potential organ damage (liver and kidney) through prolonged or repeated exposure and are sometimes classified as possibly carcinogenic.[6][7][8]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a critical component of the experimental design. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[9][10][11]
The Core Ensemble: Your First Line of Defense
A multi-layered approach to PPE is essential. The following sections detail the minimum required equipment and explain the rationale behind each selection.
Eye and Face Protection: An Absolute Mandate
Direct contact with this compound can cause serious eye irritation.[1][2][4] Therefore, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors.[12] Ensure they meet the ANSI Z87.1 standard.[10]
-
Face Shield: When there is any risk of splashing—for instance, when transferring solutions or handling larger quantities—a full-face shield must be worn over chemical splash goggles.[12] This provides a crucial secondary barrier for the entire face.[13]
Hand Protection: Selecting the Right Barrier
The choice of gloves is one of the most critical decisions when handling aromatic ketones. The effectiveness of a glove material is determined by its resistance to permeation (the chemical passing through on a molecular level) and degradation (physical changes to the glove).[14]
This compound's aromatic ketone structure makes it an aggressive solvent that can quickly compromise common glove materials.
| Glove Material | Performance vs. Aromatic Ketones | Rationale & Recommendations |
| Nitrile | Poor to Fair | While excellent for general use, thin disposable nitrile gloves often show very short breakthrough times with aggressive ketones and aromatic solvents.[15][16] They are not recommended for prolonged contact or immersion. Use only for incidental contact with very small quantities, and change immediately upon any sign of contamination. |
| Neoprene | Fair to Good | Offers moderate resistance to a range of chemicals including some ketones and alcohols.[16][17] It provides better protection than standard nitrile but is still not the first choice for prolonged exposure. |
| Butyl Rubber | Very Good | Butyl rubber provides excellent protection against ketones, esters, and aldehydes.[14][15][16][17] This is a primary recommendation for handling this compound, especially when direct contact is likely. |
| Viton® (Fluoroelastomer) | Excellent | Viton® offers superior resistance to aromatic and chlorinated solvents.[14][15] It is an excellent, albeit more expensive, choice for ensuring maximum protection during extended handling procedures. |
Operational Imperative: Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer, but the outer glove should be a more robust material like butyl rubber or Viton®. Inspect gloves for any signs of degradation before and during use, and immediately remove and replace them if contact occurs.[4]
Body Protection: Shielding from Contamination
-
Chemically Resistant Lab Coat: A standard cotton lab coat is insufficient. A chemically resistant lab coat (e.g., polyester or a poly-cotton blend) that is fully buttoned is the minimum requirement.[12]
-
Chemical Apron: For procedures involving larger volumes or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Full-Body Suit: In the event of a large spill or when extensive contamination is possible, a disposable chemical-resistant suit may be necessary.[18]
Respiratory Protection: Preventing Inhalation Exposure
All procedures involving solid this compound should be conducted within a certified chemical fume hood to minimize dust and vapor inhalation.[7]
-
Inside a Fume Hood: No respiratory protection is typically needed if all manipulations are performed correctly within a functioning fume hood.
-
Outside a Fume Hood (Not Recommended): If weighing or other manipulations must occur outside a hood, a respirator is mandatory. The minimum requirement is a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter (for dust).[12][19] A medical evaluation and fit-testing are required by OSHA before any respirator use.[20]
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Safe Handling Protocol
-
Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[2] Don all required PPE as determined by your hazard assessment.
-
Manipulation: Conduct all work in a chemical fume hood.[7] Use the smallest quantity of material necessary for your experiment. Keep the container sealed when not in active use.
-
Spill Response: In case of a small spill, dampen the solid material with a suitable solvent like alcohol, then carefully transfer it to a sealed container for hazardous waste disposal.[21] Wash the affected area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[7]
-
Waste Collection: this compound and any materials contaminated with it (e.g., gloves, absorbent paper, glassware) must be collected as hazardous waste. Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[7]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[2][3]
-
Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste management program.[3][6][7] Never dispose of this chemical down the drain or in regular trash.[8]
By integrating this expert-level guidance into your laboratory's standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
-
Essential PPE for Chemical Handling: Must-Know Guidelines for Safety. (n.d.). Safeopedia. Retrieved February 28, 2026, from [Link]
-
Which Chemical Gloves Protect Hands from Hazardous Solvents? (2026, February 28). PAC-KING. Retrieved February 28, 2026, from [Link]
-
Chemical Hazard PPE & How to Protect Workers From Poisons. (2026, January 15). DuraLabel. Retrieved February 28, 2026, from [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). PowerPak. Retrieved February 28, 2026, from [Link]
-
Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 28, 2026, from [Link]
-
OSHA & EPA Chemical Protective Clothing Guidelines. (2019, April 3). International Enviroguard. Retrieved February 28, 2026, from [Link]
-
Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved February 28, 2026, from [Link]
-
Hand Protection Chemical Resistance Guide. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved February 28, 2026, from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Texas at Austin Environmental Health and Safety. Retrieved February 28, 2026, from [Link]
-
Safety Data Sheet: Benzophenone. (2023, February 13). KISHIDA CHEMICAL CO.,LTD.. Retrieved February 28, 2026, from [Link]
-
Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved February 28, 2026, from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved February 28, 2026, from [Link]
-
MSDS of 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid. (2015, December 25). Capot Chemical. Retrieved February 28, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. safetynotes.net [safetynotes.net]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. osha.gov [osha.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. trimaco.com [trimaco.com]
- 14. esafetysupplies.com [esafetysupplies.com]
- 15. Which Chemical Gloves Protect Hands from Hazardous Solvents? [intcoglove.com]
- 16. safetyware.com [safetyware.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. int-enviroguard.com [int-enviroguard.com]
- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 20. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 21. BENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
